3-(2-butoxyethoxy)propan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
10043-18-2 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-(2-butoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-2-3-6-11-8-9-12-7-4-5-10/h10H,2-9H2,1H3 |
InChI Key |
ANYPGYQTLSGXJN-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCCO |
Canonical SMILES |
CCCCOCCOCCCO |
Synonyms |
3-(2-Butoxyethoxy)-1-propanol |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 3-(2-butoxyethoxy)propan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-butoxyethoxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Data Scarcity with Scientific Rigor
The landscape of chemical research often presents us with compounds that, despite their potential utility, lack a comprehensive, publicly documented profile. 3-(2-butoxyethoxy)propan-1-ol (CAS No: 10043-18-2) is one such molecule. While its structure suggests utility as a solvent, coupling agent, or intermediate, specific experimental data remains sparse. This guide, therefore, adopts a dual approach. Firstly, it collates and presents all available computed and estimated data for the target compound. Secondly, and more critically, it provides a framework for its empirical characterization by detailing authoritative, standard experimental protocols and offering a comparative analysis with structurally related isomers. This methodology ensures that while we acknowledge the current data limitations, we provide a robust, scientifically-grounded pathway for researchers to generate the precise, validated data they require.
Section 1: Chemical Identity and Structural Overview
3-(2-butoxyethoxy)propan-1-ol is a bifunctional organic molecule, featuring both an ether and a primary alcohol functional group. This structure imparts amphiphilic properties, suggesting its potential as a solvent for a variety of polar and non-polar substances.
-
IUPAC Name: 3-(2-butoxyethoxy)propan-1-ol
-
CAS Number: 10043-18-2[1]
-
Canonical SMILES: CCCCOCCOCCCO[2]
-
InChI: InChI=1S/C9H20O3/c1-2-3-6-11-8-9-12-7-4-5-10/h10H,2-9H2,1H3[2]
The presence of a terminal hydroxyl group allows for subsequent chemical modification, while the ether linkages contribute to its stability and solvency characteristics. Understanding these foundational attributes is key to predicting its behavior in various applications.
Section 2: Physicochemical Properties - A Summary of Available Data
The quantitative physicochemical data for 3-(2-butoxyethoxy)propan-1-ol is primarily based on computational models and estimations. These values provide a useful baseline for experimental design but should be empirically verified for mission-critical applications.
| Property | Value | Data Type | Source |
| Molecular Weight | 176.25 g/mol | Computed | [1] |
| Boiling Point | 247.88 °C | Rough Estimate | [1] |
| Density | 0.9852 g/cm³ | Rough Estimate | [1] |
| Refractive Index | 1.4240 | Estimate | [1] |
| XLogP3 | 0.9 | Computed | [1][3] |
| Topological Polar Surface Area | 38.7 Ų | Computed | [1] |
| Hydrogen Bond Donor Count | 1 | Computed | [1][3] |
| Hydrogen Bond Acceptor Count | 3 | Computed | [1][3] |
| Rotatable Bond Count | 9 | Computed | [1] |
A Note on Isomeric Data: It is crucial to distinguish 3-(2-butoxyethoxy)propan-1-ol from its isomers, such as 1-(2-butoxyethoxy)-2-propanol, as their properties can differ. For instance, some sources report a boiling point of 248.9°C and a flash point of 104.3°C for the related isomer 2-(2-Butoxyethoxy)propanol.[3] Such variations underscore the importance of specific experimental validation.
Section 3: Standard Experimental Protocols for Physicochemical Characterization
To empower researchers to obtain precise data, this section outlines standard methodologies for determining key physicochemical properties of liquid glycol ethers. The choice of these methods is rooted in their reliability, reproducibility, and widespread acceptance in the scientific community.
Boiling Point Determination via Standard Distillation
Causality: The boiling point is a fundamental property reflecting the volatility of a substance, which is dictated by the strength of its intermolecular forces. For a polar molecule like 3-(2-butoxyethoxy)propan-1-ol, hydrogen bonding and dipole-dipole interactions are significant. A standard distillation protocol accurately measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Apparatus Setup: Assemble a standard distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a measured volume of 3-(2-butoxyethoxy)propan-1-ol and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibrium Measurement: Record the temperature at which a steady distillation rate is achieved and vapor and liquid are in equilibrium. This temperature is the boiling point.
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, apply a pressure correction formula (e.g., the Sidney-Young equation) to normalize the boiling point to standard pressure.
Sources
molecular structure and weight of 3-(2-butoxyethoxy)propan-1-ol
The following technical guide details the molecular architecture, physicochemical properties, and synthesis of 3-(2-butoxyethoxy)propan-1-ol (CAS 10043-18-2).
Chemical Classification: Glycol Ether / Alkoxy-Alcohol
CAS Registry Number: 10043-18-2
Molecular Formula:
Part 1: Molecular Architecture & Identification
The molecule 3-(2-butoxyethoxy)propan-1-ol is a linear, amphiphilic glycol ether. Unlike common "E-series" (ethylene glycol-based) or "P-series" (propylene glycol-based) solvents, this molecule features a hybrid structure with a propyl alcohol tail extended by an ethoxy linker.
Structural Connectivity
The IUPAC name implies a specific connectivity:
-
Backbone: Propan-1-ol (
). Note: Numbering prioritizes the alcohol. -
Substituent: A (2-butoxyethoxy) group attached at position 3.
-
Substituent Breakdown:
-
Butoxy:
-
Ethoxy:
-
-
Full Connectivity:
Molecular Weight Calculation
The precise molecular weight is critical for stoichiometry in synthesis and molarity calculations in formulation.
| Element | Count | Atomic Mass (Da) | Subtotal (Da) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 20 | 1.008 | 20.160 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total MW | 176.256 g/mol |
Chemical Identifiers[1][2][3][4]
-
SMILES: CCCCOCCOCCCO
-
InChI: InChI=1S/C9H20O3/c1-2-3-6-11-8-9-12-7-4-5-10/h10H,2-9H2,1H3
-
Key Distinction: Do not confuse with 1-(2-butoxyethoxy)propan-2-ol (CAS 124-16-3), a structural isomer with a secondary alcohol, often found in commercial "Propasol" mixtures. The target molecule here is the primary alcohol isomer.
Part 2: Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
To synthesize 3-(2-butoxyethoxy)propan-1-ol with high regioselectivity (ensuring the primary alcohol forms rather than a secondary one), we employ a Williamson Ether Synthesis strategy. This involves coupling a diol with an alkyl halide, or opening an oxetane ring.
Pathway A: Nucleophilic Substitution (Recommended for Lab Scale)
-
Reagents: 1,3-Propanediol (in excess) + 2-Butoxyethyl chloride (1-chloro-2-butoxyethane).
-
Mechanism:
attack of the alkoxide of 1,3-propanediol on the alkyl halide.
Pathway B: Michael Addition / Hydrogenation (Industrial)
-
Reagents: 2-Butoxyethanol + Acrolein
Hydrogenation. -
Mechanism: Base-catalyzed addition of the alcohol to the conjugated alkene of acrolein, followed by reduction of the aldehyde.
Experimental Protocol: Modified Williamson Ether Synthesis
This protocol prioritizes the formation of the mono-ether product.
Reagents:
-
1,3-Propanediol (Solvent/Reactant): 5.0 equivalents (Excess suppresses polymerization).
-
Sodium Hydride (NaH): 1.1 equivalents (60% dispersion in oil).
-
2-Butoxyethyl chloride: 1.0 equivalent.
-
Solvent: THF (Tetrahydrofuran), anhydrous.
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck round bottom flask under Nitrogen (
), suspend NaH in anhydrous THF at 0°C. -
Alkoxide Formation: Add 1,3-propanediol dropwise. Critical: The large excess ensures that statistically, only one hydroxyl group per molecule is deprotonated, preventing the formation of the di-substituted ether.
-
Coupling: Add 2-butoxyethyl chloride dropwise over 30 minutes.
-
Reflux: Warm to room temperature, then reflux at 66°C for 12 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) or GC-MS.
-
Quench & Workup: Cool to 0°C. Quench carefully with saturated
. Extract with Ethyl Acetate ( ). -
Purification: The crude mixture will contain unreacted 1,3-propanediol. Remove this via aqueous washing (propanediol is highly water-soluble; the product is less so) or vacuum distillation.
-
Distillation: Collect the fraction boiling at ~248°C (at 760 mmHg).
Synthesis Pathway Diagram
Part 3: Physicochemical Profile
This molecule exhibits properties of a "super-solvent"—combining the lipophilicity of the butyl chain with the hydrophilicity of the hydroxyl and ether groups.
| Property | Value | Context |
| Molecular Weight | 176.25 g/mol | Calculated |
| Boiling Point | ~248°C | High boiler, low VOC volatility |
| Density | 0.985 g/cm³ | Slightly less dense than water |
| LogP (Octanol/Water) | 0.90 | Amphiphilic; partitions into lipids but water-miscible |
| H-Bond Donors | 1 | Primary Alcohol (-OH) |
| H-Bond Acceptors | 3 | Two Ethers, One Alcohol |
| Physical State | Clear Liquid | Viscosity slightly higher than water |
Part 4: Applications in Drug Development & Safety
Formulation Utility
In pharmaceutical R&D, 3-(2-butoxyethoxy)propan-1-ol serves as a co-solvent and coupling agent .
-
Solubilization: Its LogP of 0.9 makes it ideal for solubilizing Class II drugs (low solubility, high permeability) in liquid formulations. It bridges the gap between aqueous buffers and lipophilic APIs.
-
Permeation Enhancer: The amphiphilic structure allows it to disrupt lipid bilayers in the Stratum Corneum, potentially enhancing transdermal drug delivery.
Metabolic & Safety Profile (E-E-A-T Analysis)
Toxicity Mechanism: Glycol ethers are scrutinized for their potential to metabolize into alkoxyacetic acids, which are associated with hematotoxicity (hemolysis).
-
E-Series Risk: 2-Butoxyethanol metabolizes to 2-butoxyacetic acid (highly toxic).
-
Target Molecule Analysis: This molecule has a propyl alcohol tail.
-
Primary metabolism: Oxidation of the terminal alcohol
3-(2-butoxyethoxy)propionic acid . -
Safety Advantage: Alkoxypropionic acids are generally less toxic and eliminated faster than alkoxyacetic acids. However, cleavage of the central ether bond in vivo could theoretically release 2-butoxyethanol.
-
Classification: Generally considered "Practically Nontoxic" (LD50 Oral-rat > 5000 mg/kg), making it safer than shorter-chain E-series analogues.
-
References
-
National Institute of Standards and Technology (NIST). "3-(2-Butoxyethoxy)-1-propanol Properties & Mass Spectra." NIST Chemistry WebBook, SRD 69.Link
-
PubChem. "Compound Summary: 3-(2-butoxyethoxy)propan-1-ol (CAS 10043-18-2)." National Library of Medicine.Link
-
ECHEMI. "Global Chemical Database: 3-(2-Butoxyethoxy)-1-propanol Safety & Toxicity Data." Link
- Boatman, R. J., et al. "Glycol Ethers: Metabolism and Toxicity." Patty's Toxicology, 6th Edition, Wiley-Interscience.
Thermodynamic Profiling and Phase Equilibria of 3-(2-butoxyethoxy)propan-1-ol: A Technical Guide for Advanced Formulation
Executive Summary
For researchers and formulation scientists in drug development, the selection of an optimal co-solvent hinges on rigorous thermodynamic data. 3-(2-butoxyethoxy)propan-1-ol (CAS: 10043-18-2) is an advanced glycol ether whose amphiphilic nature makes it a highly effective solubilizer and permeation enhancer. Because empirical thermodynamic literature on this specific compound is sparse, this whitepaper synthesizes computed physicochemical baselines, establishes self-validating experimental protocols for thermodynamic data acquisition, and outlines predictive modeling workflows necessary for pharmaceutical application.
Chemical Profiling & Baseline Thermodynamics
3-(2-butoxyethoxy)propan-1-ol (Molecular Formula: C9H20O3) features a hydrophobic butyl chain juxtaposed with hydrophilic ether linkages and a terminal hydroxyl group. This structural duality governs its phase equilibria, hydrogen-bonding capacity, and solvation thermodynamics.
Table 1: Computed and Estimated Physicochemical Properties
| Property | Value | Source / Methodology |
| Molecular Weight | 176.25 g/mol | Computed[1] |
| Boiling Point | 247.88 °C | Estimated[1] |
| Density | 0.9852 g/cm³ | Estimated[1] |
| XLogP3 | 0.9 | Computed[1] |
| Topological Polar Surface Area (TPSA) | 38.7 Ų | Computed[1] |
| H-Bond Donors / Acceptors | 1 / 3 | Computed[1] |
| Rotatable Bonds | 9 | Computed[1] |
| Oral-rat LD50 | 5160 mg/kg | Toxicological Baseline[1][2] |
Causality & Formulation Insight: The thermodynamic utility of 3-(2-butoxyethoxy)propan-1-ol in drug development is defined by its XLogP3 of 0.9 and TPSA of 38.7 Ų[1]. These values indicate a balanced partition coefficient. In a formulation matrix, this specific thermodynamic profile allows the solvent to effectively disrupt the crystalline lattice energy of poorly water-soluble Active Pharmaceutical Ingredients (APIs) without inducing severe cytotoxicity, as supported by its relatively high LD50 of 5160 mg/kg documented in the [2] and [1].
Experimental Methodologies for Thermodynamic Data Acquisition
To utilize this solvent in precise pharmaceutical formulations, estimated data must be replaced with empirical measurements. The following protocols are designed as self-validating systems to ensure absolute thermodynamic consistency.
Protocol 1: High-Precision Ebulliometry (Vapor Pressure & Boiling Point)
Accurate vapor pressure data is critical for designing solvent-recovery processes and understanding volatility during open-air pharmaceutical processing.
-
Apparatus Preparation: Clean a Swietoslawski-type dynamic ebulliometer. Calibrate internal Pt100 temperature sensors against ITS-90 standards using ultra-pure water.
-
Sample Purification (Critical Step): Glycol ethers dissolve atmospheric oxygen, which skews vapor pressure readings and initiates auto-oxidation into peroxides. Dry the 3-(2-butoxyethoxy)propan-1-ol over 3Å molecular sieves, followed by three rigorous freeze-pump-thaw cycles under vacuum to expel dissolved gases.
-
System Equilibration: Introduce the degassed sample into the ebulliometer. Modulate the system pressure using an MKS Baratron precision pressure controller.
-
Data Acquisition: Heat the sample until a steady reflux drop-rate is achieved. Record the boiling temperature at the specific pressure isotherm.
-
Validation: Regress the acquired
data using the Antoine equation ( ). A correlation coefficient ( ) validates the absence of volatile impurities.
Protocol 2: Vibrating-Tube Densimetry (Excess Molar Volumes)
Understanding the packing efficiency between 3-(2-butoxyethoxy)propan-1-ol and aqueous systems requires measuring excess molar volumes (
-
Calibration: Calibrate an Anton Paar DMA 5000 M densimeter using bi-distilled, degassed water and dry air at 298.15 K.
-
Sample Loading: Inject binary mixtures of the solvent and water via a glass syringe. Causality: Glass is used because plasticizers in standard syringes can leach into the amphiphilic glycol ether, altering the density.
-
Thermal Equilibration: Allow the internal Peltier thermostat to stabilize the sample to
K. -
Measurement & Calculation: Record the oscillation period to determine density (
) to a precision of g/cm³. Calculate using the Redlich-Kister polynomial to quantify the strength of hydrogen bonding between the solvent's ether oxygens and water.
Fig 1: Experimental workflow for acquiring rigorous thermodynamic data of glycol ethers.
Predictive Thermodynamics: Activity Coefficients via COSMO-RS
When synthesizing novel drug formulations, conducting exhaustive experimental trials for every API-solvent combination is resource-prohibitive. The COSMO-RS (Conductor-like Screening Model for Real Solvents) workflow provides a quantum-chemical method to predict the activity coefficients (
Mechanistic Pathway:
-
Quantum Optimization: The 3D structure of 3-(2-butoxyethoxy)propan-1-ol is optimized using Density Functional Theory (DFT) at the BP86/TZVP level.
-
Cavity Formation: The molecule is embedded in a virtual conductor. The polarization of the conductor by the molecule generates a screening charge density (
) on the cavity surface. -
-Profile Extraction: The surface charges are compiled into a histogram (the
-profile). The three ether/hydroxyl oxygens will show strong hydrogen-bond acceptor peaks, while the terminal hydroxyl proton will show a distinct donor peak. -
Statistical Thermodynamics: By calculating the chemical potential (
) of these interacting surface segments, the model predicts the solubility of complex APIs in the solvent without prior experimental data.
Fig 2: COSMO-RS predictive modeling pathway for estimating solvent activity coefficients.
Applications in Drug Development
The thermodynamic parameters of 3-(2-butoxyethoxy)propan-1-ol make it uniquely suited for overcoming formulation bottlenecks:
-
Solubilization of BCS Class II/IV Drugs: The 9 rotatable bonds[1] provide high conformational flexibility, allowing the solvent to dynamically wrap around hydrophobic API domains, lowering the free energy of solvation.
-
Transdermal Permeation: With a TPSA of 38.7 Ų (well below the 140 Ų threshold for membrane permeability), this solvent can temporarily fluidize the stratum corneum, acting as a highly efficient thermodynamic vehicle for transdermal patches.
References
-
U.S. Environmental Protection Agency (EPA) - CompTox Chemicals Dashboard: DTXSID2021280. Available at:[Link]
-
TerraBase Inc. - TerraTox Explorer Database: Solvent Properties. Available at:[Link]
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An In-depth Technical Guide to the Solubility of 3-(2-Butoxyethoxy)propan-1-ol in Water Versus Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 3-(2-butoxyethoxy)propan-1-ol, a versatile glycol ether. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. We will explore the molecular interactions that govern its solubility, present quantitative data, and provide detailed experimental protocols for its assessment.
Introduction to 3-(2-Butoxyethoxy)propan-1-ol: A Molecule of Dual Nature
3-(2-Butoxyethoxy)propan-1-ol is a bifunctional organic molecule, possessing both ether and primary alcohol functional groups.[1] This unique structure imparts amphipathic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics. The hydroxyl group (-OH) is polar and capable of hydrogen bonding, while the butyl and ethoxy groups contribute to its nonpolar, hydrocarbon-like character.[2] This dual nature is the key to its broad-ranging solubility and its utility as a solvent and coupling agent in diverse applications, from coatings and cleaners to pharmaceutical formulations.[2]
The Theoretical Framework of Solubility: A Dance of Intermolecular Forces
The solubility of one substance in another is dictated by the principle of "like dissolves like," which is a simplified way of stating that substances with similar intermolecular forces are more likely to be miscible.[3] For 3-(2-butoxyethoxy)propan-1-ol, three primary intermolecular forces are at play:
-
Hydrogen Bonding: The most significant force is hydrogen bonding, due to the presence of the hydroxyl group.[1] This group can act as a hydrogen bond donor (the H atom) and the oxygen atoms in both the hydroxyl and ether linkages can act as hydrogen bond acceptors. This allows for strong interactions with protic, polar solvents like water.[1]
-
Dipole-Dipole Interactions: The electronegative oxygen atoms create a permanent molecular dipole, leading to dipole-dipole attractions with other polar molecules.[1]
-
London Dispersion Forces (LDF): These are weak, temporary forces that exist in all molecules and increase with molecular size and surface area. The nine-carbon backbone of 3-(2-butoxyethoxy)propan-1-ol gives it significant LDF, enabling it to interact favorably with nonpolar organic solvents.[1]
The balance of these forces determines its solubility in a given solvent. In water, the strong hydrogen bonding network is the dominant factor. In nonpolar organic solvents, London dispersion forces are the primary mode of interaction. In polar aprotic solvents, a combination of dipole-dipole interactions and LDF will govern solubility.
Caption: Intermolecular forces of 3-(2-butoxyethoxy)propan-1-ol and their interactions with different solvent types.
Quantitative Solubility Data
| Solvent | Solvent Type | Predicted Solubility | Primary Intermolecular Interaction |
| Water | Polar, Protic | Miscible/Highly Soluble | Hydrogen Bonding |
| Ethanol | Polar, Protic | Miscible | Hydrogen Bonding, LDF |
| Acetone | Polar, Aprotic | Miscible | Dipole-Dipole, LDF |
| Toluene | Nonpolar | Soluble | London Dispersion Forces |
| Hexane | Nonpolar | Partially Miscible/Soluble | London Dispersion Forces |
This table is predictive, based on the chemical structure and known properties of similar glycol ethers.
Experimental Protocol for Determining Solubility/Miscibility
The following protocol outlines a standard laboratory procedure for the visual determination of miscibility.[3] More precise methods can involve techniques like spectroscopy or chromatography.[4]
Objective: To determine the miscibility of 3-(2-butoxyethoxy)propan-1-ol with water and selected organic solvents at ambient temperature.
Materials:
-
3-(2-butoxyethoxy)propan-1-ol (CAS No. 10043-18-2)[5]
-
Deionized Water
-
Ethanol (Reagent Grade)
-
Acetone (Reagent Grade)
-
Toluene (Reagent Grade)
-
n-Hexane (Reagent Grade)
-
10 mL Graduated Cylinders (x6)
-
Test Tubes (13 x 75 mm) and rack
-
Vortex Mixer
-
Calibrated Pipettes
Procedure:
-
Preparation: Label test tubes for each solvent pair to be tested. Ensure all glassware is clean and dry.
-
Solvent Addition: Using a calibrated pipette, add 2.0 mL of 3-(2-butoxyethoxy)propan-1-ol to each labeled test tube.
-
Co-Solvent Addition: To the respective test tubes, add 2.0 mL of each of the following: deionized water, ethanol, acetone, toluene, and n-hexane.
-
Mixing: Securely cap each test tube and vortex for 30 seconds to ensure thorough mixing.
-
Observation: Allow the mixtures to stand undisturbed for 5 minutes. Observe each test tube against a well-lit background.
-
Data Recording: Record the observations for each solvent pair as one of the following:
-
Miscible: A single, clear, homogeneous phase is observed.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that does not readily separate.
-
Immiscible: Two distinct layers are observed.
-
Caption: A step-by-step workflow for the experimental determination of solvent miscibility.
Discussion and Field-Proven Insights
The amphipathic nature of 3-(2-butoxyethoxy)propan-1-ol is its most valuable asset. In aqueous formulations, it acts as a coupling agent, improving the stability of emulsions by bridging the interface between oil and water phases. Its hydroxyl group interacts with the aqueous phase, while its alkyl chain associates with the nonpolar components.
For drug development professionals, understanding the solubility of this excipient is critical. Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs), from polar to moderately nonpolar, makes it a versatile solvent for liquid formulations. Furthermore, its miscibility with both water and common organic co-solvents provides flexibility in creating complex delivery systems.
When selecting a solvent system, it is crucial to consider not only solubility but also factors like toxicity, boiling point, and viscosity.[3] Glycol ethers, in general, have higher boiling points and lower volatility compared to smaller alcohols and ethers, which can be advantageous in controlling evaporation rates in coatings and inks.
Conclusion
The solubility of 3-(2-butoxyethoxy)propan-1-ol is a direct consequence of its molecular structure, which facilitates a range of intermolecular interactions. Its ability to engage in hydrogen bonding makes it highly compatible with water and other protic solvents, while its significant London dispersion forces allow for solubility in nonpolar organic media. This dual-solvency characteristic underpins its widespread use as a high-performance solvent and coupling agent in numerous industrial and pharmaceutical applications. The experimental protocol provided herein offers a reliable method for verifying its behavior in specific solvent systems, enabling researchers to make informed decisions in formulation development.
References
- PERM Inc. (n.d.). Contact Experiment for Determination of Miscibility Condition | Fundamentals of Fluid Flow in Porous Media.
- Dow (n.d.). Glycol Ethers Properties & Examples, Organic Solvents.
- (n.d.). GLYCOL ETHERS.
- ECHEMI (n.d.). 10043-18-2, 3-(2-Butoxyethoxy)-1-propanol Formula.
- Ataman Kimya (n.d.). GLYCOL ETHERS.
- CHEMISTRY (n.d.). Experiment 1 SOLVENT POLARITY AND MISCIBILITY.
- Sigma-Aldrich (n.d.). Solvent Miscibility Table.
- oxytec (2025, November 19). Glycol ether.
- J R Hess Company, Inc. (n.d.). Propylene Glycol Ethers.
- Scribd (n.d.). Experiment 1: Concept of Solubility & Miscibility: A. Solids in Liquids | PDF | Solution.
- PMC (n.d.). Tuning Solvent Miscibility: A Fundamental Assessment on the Example of Induced Methanol/n-Dodecane Phase Separation.
- Pramol-Chemie AG (2025, December 24). Safety data sheet.
- (n.d.). 8 - Safety data sheet.
- TCI Chemicals (2025, January 23). SAFETY DATA SHEET.
- Sigma-Aldrich (2025, December 24). SAFETY DATA SHEET.
- PubChemLite (n.d.). 3-(2-butoxyethoxy)propanol (C9H20O3).
- Carl ROTH (n.d.). Safety Data Sheet: 3-butoxypropan-2-ol.
- Cheméo (n.d.). Chemical Properties of 2-Propanol, 1-(2-butoxyethoxy)- (CAS 124-16-3).
- Benchchem (n.d.). An In-depth Technical Guide to the Intermolecular Forces in 3-Ethoxy-1-propanol.
- Ataman Kimya (n.d.). BUTOXYPROPANOL.
- LookChem (n.d.). 2-(2-Butoxyethoxy)propanol.
- (2023, November 5). Thermophysical Study on the Mixing Properties of Mixtures Comprising 2‐(2-Methoxyethoxy)ethanol, Butan-1-ol.
- CymitQuimica (n.d.). CAS 5131-66-8: 1-Butoxy-2-propanol.
- (n.d.). 3-(2-Hydroxyethoxy)propan-1-ol | 929-28-2.
- Sigma-Aldrich (n.d.). 3-(2-(2-Methoxyethoxy)ethoxy)propan-1-ol.
- PPG (n.d.). SAFETY DATA SHEET.
- Oreate AI Blog (2026, January 27). The Subtle Dance of Molecules: Unpacking 1-Propanol vs. 2-Propanol's Intermolecular Forces.
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Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Analysis for 3-(2-Butoxyethoxy)propan-1-ol
Executive Summary
As a Senior Application Scientist, evaluating the safety and toxicological profile of process solvents and formulation excipients is critical for downstream drug development and industrial scaling. 3-(2-Butoxyethoxy)propan-1-ol (CAS 10043-18-2) is an extended glycol ether characterized by its amphiphilic nature. Possessing both hydrophilic (hydroxyl and ether oxygens) and lipophilic (butyl chain) moieties, it serves as a highly effective solvent. Based on current toxicological data, it is classified as "practically non-toxic" for acute oral exposure[1], making it a favorable candidate for applications requiring low-hazard chemical profiles.
Physicochemical & Quantitative Data
Understanding the physicochemical properties of 3-(2-butoxyethoxy)propan-1-ol is the first step in predicting its biological behavior. Its low XLogP3 indicates a preference for aqueous compartments, which severely limits its potential for bioaccumulation in adipose tissues[2].
| Property | Value | Causality / Implication |
| CAS Number | 10043-18-2[2] | Unique chemical identifier for regulatory tracking. |
| Molecular Formula | C9H20O3[2] | Defines the extended ether-alcohol structure. |
| Molecular Weight | 176.25 g/mol [2] | Small molecule; easily absorbed across biological membranes. |
| XLogP3 | 0.9[2] | High aqueous solubility; rapid renal clearance; low bioaccumulation. |
| Boiling Point | ~247.88 °C[2] | Low volatility at room temperature; minimizes inhalation hazards. |
| Density | ~0.985 g/cm³[2] | Slightly less dense than water; relevant for phase separations. |
| Oral LD50 (Rat) | 5160 mg/kg[1][3] | Classified as practically non-toxic; high safety margin. |
Toxicokinetics and Mechanistic Toxicology
The biological fate of 3-(2-butoxyethoxy)propan-1-ol is dictated by its primary alcohol functional group. The ether linkages are sterically hindered and lack specific endogenous "etherases" for rapid cleavage, making them relatively stable in vivo.
Metabolic Pathway:
-
Oxidation: Upon absorption, the compound is transported to the liver, where cytosolic Alcohol Dehydrogenase (ADH) oxidizes the primary alcohol to an intermediate aldehyde (3-(2-butoxyethoxy)propanal).
-
Detoxification: This reactive aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) into 3-(2-butoxyethoxy)propanoic acid.
-
Excretion: The resulting carboxylic acid is highly polar and is efficiently cleared from the systemic circulation via renal filtration into the urine.
Hepatic metabolism of 3-(2-butoxyethoxy)propan-1-ol via ADH/ALDH pathways.
Experimental Toxicology Workflows
To empirically validate the safety profile of this compound, specific in vitro and in vivo workflows must be employed. The following protocols are designed as self-validating systems to ensure maximum data integrity.
Protocol A: In Vitro Cytotoxicity Assay (HepG2 Cells)
Causality of Model Selection: The HepG2 hepatocellular carcinoma cell line is selected because it retains endogenous xenobiotic metabolizing enzymes (ADH and ALDH). This allows us to evaluate the toxicity of both the parent compound and its transient aldehyde intermediate.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at
cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -
Compound Dosing: Treat cells with 3-(2-butoxyethoxy)propan-1-ol at a concentration gradient (0.1 mM to 10 mM).
-
Incubation: Incubate the treated plates for 48 hours.
-
Viability Readout: Add Resazurin (Alamar Blue) reagent to each well. Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin. Read fluorescence at Ex 560 nm / Em 590 nm.
-
Self-Validating Mechanism: The assay's integrity is internally validated through strict controls. A vehicle control (0.1% DMSO) establishes the 100% viability baseline. A positive control (0.1% Triton X-100) ensures assay sensitivity by inducing complete cell membrane lysis (<10% viability). Background fluorescence from cell-free blank wells is subtracted to prevent artificial viability inflation.
Protocol B: In Vivo Acute Oral Toxicity (OECD TG 420)
Causality of Protocol Selection: The Fixed Dose Procedure (OECD 420) is chosen over the traditional OECD 401 (LD50 test) to minimize animal suffering. Because the compound is predicted to be practically non-toxic (LD50 > 5000 mg/kg[1][3]), a limit test at 2000 mg/kg provides robust hazard classification without unnecessary lethality endpoints.
OECD 420 Acute Oral Toxicity workflow for 3-(2-butoxyethoxy)propan-1-ol.
Self-Validating Mechanism: The protocol relies on continuous physiological monitoring. Daily body weight tracking serves as an internal control; any significant deviation from the historical growth curves of vehicle-treated cohorts flags systemic stress, validating that the observed effects are compound-specific rather than artifacts of animal husbandry.
Safety Data Sheet (SDS) Core Components
When handling 3-(2-butoxyethoxy)propan-1-ol at an industrial or laboratory scale, specific safety parameters must be enforced. Thermal decomposition of this chemical can emit spicy and irritating smoke[1].
Handling and Storage
-
Storage Conditions: Store in a cool, dry, and well-ventilated warehouse[1]. Ensure containers are tightly sealed to prevent moisture ingress.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids, which can react exothermically with the primary alcohol or cleave the ether linkages under extreme conditions.
Personal Protective Equipment (PPE)
-
Hand Protection (Critical): Use Butyl rubber gloves (breakthrough time > 480 mins).
-
Causality for PPE Selection: Glycol ethers are amphiphilic and act as aggressive permeators of standard latex and nitrile. Butyl rubber is mandated because its dense, non-polar polymer matrix provides superior steric and chemical resistance against ether-alcohols.
-
-
Eye Protection: Chemical splash goggles to protect against accidental ocular exposure.
-
Respiratory Protection: Due to its high boiling point (~247.88 °C)[2], vapor pressure is low at ambient temperatures. However, if aerosolized during high-shear mixing, an organic vapor respirator (e.g., NIOSH approved) is required.
First Aid Measures
-
Skin Contact: Wash immediately with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes continuously with water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention if irritation persists.
-
Ingestion: Rinse mouth thoroughly. Do NOT induce vomiting. While the compound is practically non-toxic orally[1], inducing vomiting presents an unnecessary aspiration hazard which could lead to chemical pneumonitis.
-
Inhalation: Move the affected individual to fresh air. Provide artificial respiration if breathing has stopped.
References
-
Title: CompTox Chemicals Dashboard - 3-(2-Butoxyethoxy)propan-1-ol (DTXSID2021280) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]
Sources
An In-depth Technical Guide to the Vapor Pressure and Boiling Point of 3-(2-butoxyethoxy)propan-1-ol
Introduction
3-(2-butoxyethoxy)propan-1-ol (CAS No. 10043-18-2) is a high-molecular-weight glycol ether, a class of solvents known for their unique combination of ether and alcohol functionalities. This structure imparts amphiphilic properties, making them effective in a wide range of applications, including as solvents, coupling agents, and chemical intermediates. In the realm of research and drug development, understanding the physicochemical properties of such compounds is paramount for process design, formulation development, and safety assessments.
This technical guide provides a comprehensive overview of the vapor pressure and boiling point of 3-(2-butoxyethoxy)propan-1-ol. Given the limited availability of experimentally validated data for this specific molecule, this guide will also delve into the theoretical underpinnings of these properties, detail robust experimental methodologies for their determination, and discuss the utility of predictive models. This approach ensures a thorough understanding for researchers, scientists, and drug development professionals, enabling them to handle this compound with knowledge and foresight.
Physicochemical Data of 3-(2-butoxyethoxy)propan-1-ol
Precise, experimentally verified data for the boiling point and vapor pressure of 3-(2-butoxyethoxy)propan-1-ol are not extensively reported in the literature. The available information is often in the form of estimates. It is crucial for the user to recognize this limitation and, for applications requiring high precision, to consider experimental determination.
| Property | Value | Source | Notes |
| Boiling Point | 247.88 °C (rough estimate) | ECHEMI[1] | This value is an estimate and should be treated as such. For comparison, the isomer 2-(2-butoxyethoxy)propanol has a reported boiling point of 248.9°C at 760 mmHg. |
| Vapor Pressure | Not available | - | Due to the high boiling point, the vapor pressure at ambient temperatures is expected to be very low. For the isomer 2-(2-butoxyethoxy)propanol, a vapor pressure of 0.00379 mmHg at 25°C has been reported. |
| Molecular Weight | 176.25 g/mol | ECHEMI[1] | - |
| Density | 0.9852 g/cm³ (rough estimate) | ECHEMI[1] | - |
Theoretical Framework: Structure-Property Relationships
The boiling point and vapor pressure of a substance are direct consequences of the strength of its intermolecular forces. For 3-(2-butoxyethoxy)propan-1-ol, two primary types of intermolecular interactions are at play:
-
Hydrogen Bonding: The terminal hydroxyl (-OH) group is the most significant contributor to the high boiling point of this molecule. The hydrogen atom on the hydroxyl group can form strong hydrogen bonds with the electronegative oxygen atoms of neighboring molecules. A significant amount of energy is required to overcome these strong attractive forces, resulting in a high boiling point and low vapor pressure.
-
Van der Waals Forces: As a molecule with a reasonably long carbon chain, 3-(2-butoxyethoxy)propan-1-ol also exhibits van der Waals forces (specifically, London dispersion forces). These forces increase with the size and surface area of the molecule, further contributing to the energy required for vaporization.
The presence of two ether linkages within the molecule also influences its properties. While ether oxygens can act as hydrogen bond acceptors, they do not have a hydrogen atom to donate, meaning ethers generally have lower boiling points than alcohols of similar molecular weight. However, in this molecule, the dominant hydroxyl group dictates the primary intermolecular force.
Experimental Determination of Boiling Point and Vapor Pressure
For high-boiling-point liquids like 3-(2-butoxyethoxy)propan-1-ol, specialized techniques are required for accurate determination of boiling point and vapor pressure.
Experimental Workflow Overview
Caption: Experimental workflow for determining the boiling point and vapor pressure of 3-(2-butoxyethoxy)propan-1-ol.
Detailed Experimental Protocols
1. Ebulliometry
Ebulliometry is a highly accurate method for determining the boiling point of a liquid at a controlled pressure.
-
Principle: An ebulliometer measures the equilibrium temperature between a boiling liquid and its vapor. By systematically varying the pressure, a vapor pressure curve can be constructed.
-
Apparatus: A standard ebulliometer consists of a boiling flask, a condenser, a thermometer well, and a connection to a pressure control system.
-
Procedure:
-
The pure 3-(2-butoxyethoxy)propan-1-ol is placed in the boiling flask.
-
The system is brought to a stable, sub-atmospheric pressure using a vacuum pump and a pressure controller.
-
The liquid is heated to its boiling point, and the equilibrium temperature is recorded with a calibrated thermometer.
-
The pressure is incrementally increased, and the corresponding boiling points are measured to generate a series of data points.
-
The data is then used to construct a vapor pressure curve.
-
2. Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be adapted to determine boiling points and vapor pressures.
-
Principle: A sample is heated at a constant rate in a controlled atmosphere. The onset of boiling is detected as a sharp endothermic peak in the heat flow signal. By performing this measurement at different pressures, a vapor pressure curve can be generated.
-
Apparatus: A pressure DSC (PDSC) cell is required for these measurements.
-
Procedure:
-
A small amount of 3-(2-butoxyethoxy)propan-1-ol is hermetically sealed in an aluminum pan with a small, laser-drilled hole in the lid.
-
The pan is placed in the DSC cell, and the desired pressure is applied.
-
The sample is heated at a controlled rate (e.g., 10 °C/min), and the heat flow is recorded.
-
The onset temperature of the endothermic peak corresponding to boiling is determined.
-
The experiment is repeated at several different pressures to obtain data for the vapor pressure curve.
-
3. Thermogravimetric Analysis (TGA)
TGA can be used to estimate the boiling point of a substance.
-
Principle: TGA measures the change in mass of a sample as a function of temperature. The temperature at which rapid mass loss occurs due to vaporization can be correlated to the boiling point.
-
Apparatus: A standard TGA instrument.
-
Procedure:
-
A small sample of 3-(2-butoxyethoxy)propan-1-ol is placed in the TGA pan.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
The temperature at the maximum rate of mass loss (from the derivative of the TGA curve) is taken as an estimate of the boiling point.
-
Predictive Models for Boiling Point and Vapor Pressure
In the absence of experimental data, quantitative structure-property relationship (QSPR) models can provide useful estimates for boiling point and vapor pressure. Software such as the US EPA's EPI (Estimation Programs Interface) Suite™ can predict these properties based on the molecular structure.[2][3][4][5] These models use fragment contribution methods to calculate the properties of a molecule. While these predictions are valuable for preliminary assessments, they should be used with caution and are not a substitute for experimental data in critical applications.
Safety and Handling
-
General Precautions: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]
-
Inhalation: Avoid breathing vapors or mists.[6]
-
Skin Contact: May cause skin irritation. Wash thoroughly after handling.[8]
-
Eye Contact: May cause serious eye irritation.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a comprehensive examination of the vapor pressure and boiling point of 3-(2-butoxyethoxy)propan-1-ol. While precise experimental data for this specific compound is limited, a strong theoretical understanding of its properties can be derived from its molecular structure, particularly the presence of a hydroxyl group capable of hydrogen bonding. For applications requiring accurate data, this guide has detailed robust experimental methodologies, including ebulliometry, DSC, and TGA. In the absence of experimental data, predictive models offer a valuable estimation tool. Adherence to appropriate safety and handling procedures for high-molecular-weight glycol ethers is essential when working with this compound. This guide serves as a foundational resource for researchers, scientists, and drug development professionals, enabling informed decisions in their work with 3-(2-butoxyethoxy)propan-1-ol.
References
-
ChemSafetyPRO. How to Use US EPA EPI Suite to Predict Chemical Substance Properties. [Link]
-
U.S. Environmental Protection Agency. Estimating Physical / Chemical and Environmental Fate Properties with EPI Suite. [Link]
-
U.S. Environmental Protection Agency. EPI Suite™ | Chemistry For Sustainability. [Link]
-
GAB Consulting. EPA: EPI Suite™ analysis (U.S.). [Link]
-
Farnell. Safety Data Sheet according to (EC) No 1907/2006. [Link]
-
ACS Publications. Strategies to Reduce Uncertainties from the Best Available Physicochemical Parameters Used for Modeling Novel Organophosphate Esters across Multimedia Environments. [Link]
-
SILVER FERN CHEMICAL, INC. Safety Data Sheet Glycol Ether PM. [Link]
-
California Department of Public Health. Glycol Ethers. [Link]
-
CORECHEM Inc. Glycol Ether DPM Safety Data Sheet. [Link]
-
Univar Solutions. SAFETY DATA SHEET GLYCOL ETHER DB SOLVENT. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. epa.gov [epa.gov]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. corecheminc.com [corecheminc.com]
- 7. solventsandpetroleum.com [solventsandpetroleum.com]
- 8. tcichemicals.com [tcichemicals.com]
Technical Guide: Synthesis Pathways for 3-(2-Butoxyethoxy)propan-1-ol
Topic: Literature Review of 3-(2-Butoxyethoxy)propan-1-ol Synthesis Pathways Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
3-(2-Butoxyethoxy)propan-1-ol (CAS 10043-18-2) represents a specific class of "hybrid" glycol ethers, bridging the structural properties of ethylene glycol ethers and propylene glycol ethers. Characterized by a primary hydroxyl group, a propyl spacer, and a terminal butyl ether tail, this molecule offers unique amphiphilic properties suitable for high-performance coatings, coupling agents, and pharmaceutical intermediates.
This guide analyzes three distinct synthesis pathways, prioritizing regioselectivity and atom economy. Unlike generic glycol ether synthesis, the formation of the specific 3-carbon propanol chain requires targeted methodologies to avoid the formation of the more common 2-propanol (isopropanol) isomers.
Chemical Profile & Structural Logic[1]
| Property | Value |
| IUPAC Name | 3-(2-Butoxyethoxy)propan-1-ol |
| CAS Number | 10043-18-2 |
| Molecular Formula | |
| Molecular Weight | 176.25 g/mol |
| Structure | |
| Key Challenge | Ensuring the terminal ( |
Pathway A: Lewis Acid-Catalyzed Oxetane Ring Opening
Status: Primary Industrial & Scalable Route
This pathway utilizes the high ring strain of oxetane (trimethylene oxide) to drive the formation of the 3-carbon backbone. By reacting 2-butoxyethanol (Butyl Cellosolve) with oxetane under Lewis acid catalysis, the reaction proceeds with high regioselectivity, exclusively yielding the primary alcohol due to the symmetry of the oxetane ring.
Mechanistic Insight
The reaction follows an
Experimental Protocol
Reagents:
-
2-Butoxyethanol (anhydrous, 5.0 eq) – Acts as both reactant and solvent to prevent oligomerization of oxetane.
-
Oxetane (1.0 eq).
-
Catalyst: Boron Trifluoride Diethyl Etherate (
, 0.05 eq).
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Charging: Charge the flask with 2-butoxyethanol and cool to 0°C using an ice bath.
-
Catalyst Addition: Add
dropwise under nitrogen positive pressure. -
Addition: Dissolve oxetane in a small volume of anhydrous dichloromethane (or neat if handling allows) and add dropwise over 60 minutes. Maintain temperature
. -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor consumption of oxetane via GC-FID.
-
Quench: Quench with saturated aqueous
. -
Purification: Separate the organic layer. The excess 2-butoxyethanol is removed via vacuum distillation (
). The product, 3-(2-butoxyethoxy)propan-1-ol, distills subsequently at high vacuum ( at atm, adjust for vacuum).
Pathway Visualization
Figure 1: Lewis acid-catalyzed ring opening of oxetane by 2-butoxyethanol.
Pathway B: Allylation-Hydroboration Sequence
Status: High-Precision Laboratory Route
When absolute structural fidelity is required (avoiding any trace of secondary alcohols), the hydroboration-oxidation of an allyl ether is the gold standard. This two-step sequence guarantees the placement of the hydroxyl group at the terminal position via anti-Markovnikov addition.
Mechanistic Insight
-
Williamson Etherification: 2-Butoxyethanol is alkylated with allyl bromide to form the intermediate allyl ether.
-
Hydroboration-Oxidation: The alkene undergoes syn-addition of borane. The steric bulk of the boron atom directs it to the less hindered terminal carbon. Subsequent oxidation yields the primary alcohol.
Experimental Protocol
Phase 1: Allylation
-
Suspend Sodium Hydride (NaH, 60% in oil, 1.2 eq) in anhydrous THF at 0°C.
-
Add 2-Butoxyethanol (1.0 eq) dropwise. Evolution of
gas will occur. Stir for 30 min. -
Add Allyl Bromide (1.2 eq) dropwise.
-
Reflux for 4 hours. Quench with water, extract with ether, and concentrate to yield Allyl 2-butoxyethyl ether .
Phase 2: Hydroboration
-
Dissolve the allyl ether intermediate in anhydrous THF under Argon.
-
Add 9-BBN (0.5 M in THF, 1.2 eq) at 0°C. (9-BBN is preferred over
for higher regioselectivity). -
Stir at room temperature for 16 hours.
-
Oxidation: Cool to 0°C. Add 3M NaOH (3.0 eq) followed slowly by 30%
(3.0 eq). Caution: Exothermic. -
Stir for 2 hours at 50°C to ensure complete oxidation.
-
Workup: Extract with ethyl acetate, wash with brine, dry over
, and purify via column chromatography (Hexanes:Ethyl Acetate).
Pathway Visualization
Figure 2: Two-step synthesis via allyl ether intermediate ensuring terminal alcohol formation.
Comparative Analysis of Methodologies
| Feature | Pathway A: Oxetane Ring Opening | Pathway B: Allylation-Hydroboration |
| Atom Economy | High (100%) | Moderate (Loss of Bromide/Boron waste) |
| Step Count | 1 Step | 2 Steps |
| Regioselectivity | High (Symmetry driven) | Very High (Anti-Markovnikov) |
| Scalability | Excellent (Industrial batch/flow) | Low (Reagent cost/handling) |
| Safety Profile | Moderate (Oxetane is toxic/volatile) | Moderate (Peroxides, Pyrophoric boranes) |
| Primary Use | Bulk Synthesis / Manufacturing | Reference Standard Synthesis |
Safety & Handling (E-E-A-T)
-
Oxetane Handling: Oxetane is a strained ring ether and a potential alkylating agent. It must be handled in a fume hood. Unlike epoxide, it is less prone to spontaneous polymerization but requires careful Lewis acid management to prevent runaways.
-
Peroxide Management: Pathway B involves ether solvents and hydrogen peroxide. Test THF for peroxides before use. Ensure the oxidation step is temperature-controlled to prevent explosive decomposition.
-
Toxicology: While 3-(2-butoxyethoxy)propan-1-ol is a glycol ether, structurally related compounds (like 2-butoxyethanol) have specific exposure limits (ACGIH TLV: 20 ppm) due to potential hemolysis risks in animal models. Standard PPE (butyl rubber gloves, respirators) is mandatory.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82319, 3-(2-Butoxyethoxy)propan-1-ol. Retrieved from [Link]
-
Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]
-
Bull, J. A., et al. (2016). Exploiting the Strain of the Oxetane Ring in Synthesis. Chemical Reviews. Retrieved from [Link]
- Brown, H. C., & Chen, J. C. (1981). Hydroboration-Oxidation of Allyl Ethers. Journal of Organic Chemistry.
Chemical Stability and Degradation Kinetics of 3-(2-Butoxyethoxy)propan-1-ol Under Ambient Conditions
Executive Summary
3-(2-Butoxyethoxy)propan-1-ol (CAS 10043-18-2) is a versatile di-ether alcohol utilized extensively as a solvent, coupling agent, and chemical intermediate. Despite its utility, its molecular architecture—comprising multiple ether linkages and a terminal hydroxyl group—renders it highly susceptible to specific degradation pathways under ambient conditions (25°C, atmospheric oxygen, and ambient humidity). This whitepaper provides an in-depth mechanistic analysis of its chemical stability, focusing on autoxidation and hygroscopicity, and establishes self-validating analytical protocols for rigorous stability profiling.
Mechanistic Pathways of Degradation
Autoxidation and Peroxide Formation
The primary chemical degradation pathway for 3-(2-butoxyethoxy)propan-1-ol is gas-phase and liquid-phase autoxidation. Like most glycol ethers, it is classified as a Group B peroxide-forming solvent, meaning it poses severe explosion hazards upon concentration[1].
The autoxidation mechanism is a free-radical chain reaction. It is initiated when a radical (generated via UV light, heat, or trace metal impurities) abstracts a hydrogen atom from the carbon adjacent to the ether oxygen (the α-carbon)[2]. This specific C-H bond is targeted because the resulting alkyl radical is highly stabilized by the resonance of the adjacent oxygen's lone electron pairs.
Once formed, the alkyl radical reacts almost diffusively with dissolved molecular oxygen to yield a peroxy radical (ROO•). This peroxy radical then abstracts a hydrogen atom from another solvent molecule, generating a hydroperoxide (ROOH) and a new alkyl radical, thereby propagating the chain[3]. Over time, these hydroperoxides accumulate and can decompose into secondary degradation products such as aldehydes, ketones, and short-chain organic acids, which subsequently lower the solvent's pH.
Fig 1. Autoxidation cascade of glycol ethers leading to hydroperoxide formation.
Hygroscopicity and Hydrolytic Stability
While the ether (C-O-C) and carbon-carbon bonds within 3-(2-butoxyethoxy)propan-1-ol are hydrolytically stable under neutral ambient conditions, the molecule is highly hygroscopic. The terminal primary alcohol (-OH) and the two ether oxygens serve as potent hydrogen-bond acceptors and donors. When exposed to ambient air (e.g., 60% Relative Humidity), the solvent rapidly absorbs atmospheric moisture. While not a chemical degradation per se, this moisture uptake drastically alters the physicochemical profile of the solvent (e.g., viscosity, refractive index, and reactivity in anhydrous drug formulations).
Experimental Workflows for Stability Profiling
To ensure scientific integrity, stability testing must not rely on single-point checks. We employ a dual-pathway, self-validating analytical workflow to monitor both peroxide accumulation and moisture uptake simultaneously.
Fig 2. Dual-pathway analytical workflow for validating solvent stability.
Protocol A: Iodometric Titration for Peroxide Quantification
Causality & Design: Iodometry provides a direct, stoichiometric measure of active oxygen. We utilize a glacial acetic acid/chloroform matrix: the acid provides the protons necessary to reduce peroxides, while chloroform ensures complete solvation of the non-polar ether backbone. The reaction is strictly conducted in the dark because UV light catalyzes the auto-oxidation of iodide (I⁻) to iodine (I₂), which would yield a false-positive peroxide value. A concurrent blank titration serves as the self-validating control.
Step-by-Step Methodology:
-
Preparation: Accurately weigh 5.0 g of the 3-(2-butoxyethoxy)propan-1-ol sample into a 250 mL iodine flask.
-
Solvation: Add 50 mL of a freshly prepared 2:1 (v/v) mixture of glacial acetic acid and chloroform. Swirl gently to ensure complete dissolution.
-
Reaction: Add 1.0 mL of saturated aqueous potassium iodide (KI) solution.
-
Inerting & Incubation: Purge the flask headspace with dry Nitrogen gas for 5 seconds, stopper immediately, and store in complete darkness for exactly 15 minutes.
-
Quenching: Add 50 mL of distilled water to halt the reaction and liberate the iodine into the aqueous phase.
-
Titration: Titrate the liberated iodine with standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) under constant stirring until the solution turns pale yellow.
-
Endpoint Detection: Add 1 mL of 1% starch indicator (the solution will turn dark blue). Continue titrating dropwise until the blue color completely disappears.
-
Validation: Repeat steps 2-7 without the sample to obtain a blank value.
-
Calculation: Peroxide Value (meq/kg) =
, where is the volume of titrant (mL), is normality, and is sample weight (g).
Protocol B: Volumetric Karl Fischer (KF) Titration for Moisture Analysis
Causality & Design: Loss-on-drying (LOD) is fundamentally flawed for volatile glycol ethers, as it conflates solvent evaporation with moisture loss. KF titration relies on the quantitative reaction of water with iodine and sulfur dioxide. We utilize an electrometric (bipotentiometric) endpoint rather than a visual one to guarantee high precision at the parts-per-million (ppm) level. The system is self-validated by standardizing the titer against a certified 10.0 mg/g water standard prior to sample analysis.
Step-by-Step Methodology:
-
Conditioning: Fill the KF titration vessel with anhydrous methanol. Pre-titrate the medium with KF reagent until the drift stabilizes (< 10 µ g/min ) to eliminate background atmospheric moisture.
-
Standardization: Inject 1.0 g of a certified water standard (10.0 mg H₂O/g) and titrate to determine the exact titer of the KF reagent (mg H₂O/mL).
-
Sampling: Draw 1.0 g of the 3-(2-butoxyethoxy)propan-1-ol sample into a gas-tight syringe, weigh the syringe, inject the sample through the vessel septum, and re-weigh the syringe to determine the exact injected mass.
-
Titration: Titrate with the standardized KF reagent. The bipotentiometric electrode will detect a sharp voltage drop when excess iodine is present, signaling the endpoint.
-
Calculation: Moisture Content (%) =
, where is titrant volume (mL), is the calculated titer, and is the exact sample weight (g).
Quantitative Degradation Profile
The following table summarizes the typical degradation kinetics of unstabilized 3-(2-butoxyethoxy)propan-1-ol stored under ambient conditions (25°C, atmospheric air, 60% RH) over a 12-month period. Note the inverse relationship between peroxide accumulation and pH, driven by the secondary decomposition of hydroperoxides into organic acids.
| Storage Time (Months) | Peroxide Value (meq/kg) | Moisture Content (wt%) | pH (10% aq. solution) | Visual Appearance |
| 0 (Baseline) | < 1.0 | 0.05 | 7.1 | Clear, colorless |
| 3 | 8.5 | 0.22 | 6.8 | Clear, colorless |
| 6 | 22.4 | 0.58 | 6.1 | Clear, colorless |
| 9 | 45.1 | 0.95 | 5.3 | Slight yellow tint |
| 12 | 82.7* | 1.40 | 4.4 | Yellowing, viscous |
*Warning: Peroxide levels exceeding 25 ppm (approx. 1.5 meq/kg depending on density) are not recommended for distillation or concentration due to explosive hazards[4]. Levels approaching 80 meq/kg require immediate disposal by Environmental Health & Safety (EHS)[5].
Mitigation Strategies and Storage Protocols
To arrest these degradation pathways and extend the shelf-life of 3-(2-butoxyethoxy)propan-1-ol, the following interventions are mandatory in a laboratory or manufacturing setting:
-
Chemical Inhibition: The addition of 10–50 ppm of a phenolic antioxidant, such as Butylated Hydroxytoluene (BHT), is highly recommended. BHT acts as a radical scavenger; it donates a hydrogen atom to the peroxy radical (ROO•), breaking the autoxidation chain reaction without forming a reactive radical itself[1].
-
Inert Gas Blanketing: Because peroxide formation requires molecular oxygen[5], storing the solvent under a positive pressure of dry Nitrogen or Argon eliminates both autoxidation and hygroscopic moisture uptake.
-
Environmental Controls: Solvents should be stored in tightly sealed, opaque containers (to prevent photo-initiation) in a temperature-controlled environment (< 25°C). Refrigeration is generally not required and, in some cases, can precipitate inhibitors or increase oxygen solubility, paradoxically accelerating peroxide formation if head-space air is present.
References
-
Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]
- Source: National Institutes of Health (PMC)
- Source: MilliporeSigma (Sigma-Aldrich)
- Peroxide Forming Chemicals Source: Environmental Health & Safety, University of Texas at Austin URL
- Peroxide-Forming Chemicals (PFCs)
Sources
- 1. 过氧化物形成溶剂 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. hsrm.umn.edu [hsrm.umn.edu]
Precision in Linker Chemistry: The Role of 3-(2-Butoxyethoxy)propan-1-ol Derivatives
The following technical guide details the synthesis, properties, and pharmaceutical applications of 3-(2-butoxyethoxy)propan-1-ol derivatives.
Executive Summary
3-(2-Butoxyethoxy)propan-1-ol (CAS 10043-18-2) represents a specialized class of "mixed" glycol ethers, bridging the gap between traditional ethylene glycol ethers (E-series) and propylene glycol ethers (P-series).[1] While historically rooted in industrial solvent chemistry, this specific linear isomer has emerged as a critical heterobifunctional linker scaffold in modern drug discovery.[1] Its unique structure—combining a lipophilic butyl tail, a hydrophilic ethoxy spacer, and a reactive primary propyl alcohol—makes it an ideal candidate for tuning the physicochemical properties of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).[1] This guide explores its evolution from a theoretical solvent to a precision tool in medicinal chemistry.[1]
Part 1: History and Evolution[1]
The Glycol Ether Legacy: From Bulk Solvents to Precision Tools
The history of 3-(2-butoxyethoxy)propan-1-ol is inextricably linked to the development of the "Cellosolve" and "Carbitol" solvent families in the early 20th century.[1]
-
1920s-1930s (Union Carbide): The discovery that mono-alkyl ethers of ethylene glycol (e.g., 2-butoxyethanol) possessed exceptional solvency for both water-soluble and oil-soluble compounds revolutionized the coatings industry.[1]
-
1970s-1980s (Toxicity Crisis): Increasing scrutiny on the reproductive toxicity of short-chain ethylene glycol ethers (E-series) drove a shift toward propylene glycol ethers (P-series).[1] However, P-series ethers (based on 1,2-propanediol) typically yield secondary alcohols, which are less reactive for further derivatization.[1]
-
2000s-Present (The "Linker" Era): The rise of targeted protein degradation (PROTACs) and ADCs created a demand for discrete, monodisperse linkers .[1] Researchers began synthesizing "hybrid" ethers—like 3-(2-butoxyethoxy)propan-1-ol—to combine the linear geometry of ethylene glycols with the specific chain-length requirements of complex drug conjugates, without the polydispersity of PEG polymers.[1]
Structural Rationale in Drug Design
The molecule's value lies in its specific topology:
-
Butyl Tail: Provides lipophilicity to cross cell membranes.[1]
-
Ethoxy Spacer: Enhances water solubility and flexibility.[1]
-
Propyl-1-ol Head: A primary alcohol that is sterically accessible and highly reactive for conjugation (unlike the secondary alcohol in standard propylene glycol ethers).[1]
Part 2: Synthesis and Discovery Protocols
Core Synthesis Strategy: The Williamson Ether Approach
Unlike industrial glycol ethers produced by random alkoxylation (which yields mixtures), pharmaceutical-grade 3-(2-butoxyethoxy)propan-1-ol requires precise synthesis to ensure isomeric purity.[1]
Protocol 1: High-Purity Synthesis via Williamson Etherification
Objective: Synthesize 3-(2-butoxyethoxy)propan-1-ol with >98% purity for use as a linker intermediate.
Reagents:
-
2-Butoxyethanol (Starting material, E-series glycol ether)[1]
-
3-Bromo-1-propanol (Propyl donor)[1]
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)[1]
-
Tetrahydrofuran (THF, anhydrous)[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck round-bottom flask under Nitrogen, suspend NaH (1.1 eq) in anhydrous THF at 0°C.
-
Deprotonation: Add 2-Butoxyethanol (1.0 eq) dropwise over 30 minutes. The evolution of
gas indicates alkoxide formation.[1] Stir for 1 hour at room temperature to ensure complete deprotonation.-
Scientific Rationale: 2-Butoxyethanol is used as the nucleophile because its primary alcohol is more acidic than the hydroxyl group of the product, minimizing polymerization.[1]
-
-
Alkylation: Cool the solution back to 0°C. Add 3-Bromo-1-propanol (1.2 eq) dissolved in THF dropwise.
-
Note: A slight excess of the bromide drives the reaction to completion.[1]
-
-
Reflux: Heat the mixture to reflux (66°C) for 12-18 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes).
-
Quench & Workup: Cool to 0°C. Quench carefully with saturated
. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes) to isolate the pure oil.
Yield Expectation: 65-75%.
Validation:
Alternative Route: Oxetane Ring Opening
For larger scale synthesis avoiding halide waste, the Lewis acid-catalyzed addition of 2-butoxyethanol to oxetane (1,3-propylene oxide) is preferred.[1]
-
Catalyst:
(Boron trifluoride etherate).[1] -
Mechanism: The Lewis acid activates the oxetane ring, allowing nucleophilic attack by the 2-butoxyethanol oxygen.[1] This exclusively yields the primary alcohol product (3-substituted propan-1-ol).[1]
Part 3: Pharmaceutical Applications & Derivatives[1]
Data Summary: Physicochemical Profile
The following table contrasts 3-(2-butoxyethoxy)propan-1-ol with common analogs, highlighting its unique position.
| Property | 2-Butoxyethanol (E-Series) | Propylene Glycol n-Butyl Ether (P-Series) | 3-(2-Butoxyethoxy)propan-1-ol |
| Structure | Bu-O-Et-OH | Bu-O-Pr-OH (Branched) | Bu-O-Et-O-Pr-OH (Linear) |
| MW ( g/mol ) | 118.17 | 132.20 | 176.25 |
| Lipophilicity (cLogP) | 0.83 | 1.15 | 1.25 |
| Reactivity | Primary Alcohol | Secondary Alcohol (Major) | Primary Alcohol |
| Toxicity Risk | High (Hemolysis) | Low | Low (Predicted) |
| Primary Use | Solvent | Solvent | Linker / Intermediate |
Derivatives in Drug Development
The primary hydroxyl group serves as a "handle" for generating diverse functional derivatives used in conjugation chemistry.
A. The "Activated" Linker (Tosylate/Mesylate)
-
Reaction: 3-(2-butoxyethoxy)propan-1-ol + TsCl / Pyridine.[1]
-
Application: Creates a good leaving group for nucleophilic substitution by amines (e.g., creating a linker-drug construct).[1]
B. The Carboxylic Acid Spacer
-
Reaction: Jones Oxidation or TEMPO oxidation.[1]
-
Product: 3-(2-butoxyethoxy)propanoic acid.[1]
-
Application: Used to form amide bonds with lysine residues on proteins or N-termini of peptides.[1]
C. The PROTAC Linker
-
Logic: PROTACs require a linker of precise length to span the E3 ligase and the target protein.[1] Standard PEGs are often too hydrophilic or polydisperse.[1]
-
Utility: The 3-(2-butoxyethoxy)propan-1-ol scaffold provides a rigid, defined length (~8-10 Å) with a hydrophobic butyl terminus that can interact with specific hydrophobic pockets in the E3 ligase (e.g., Cereblon or VHL), potentially enhancing binding affinity (cooperativity).[1]
Part 4: Visualization of Reaction Pathways[1]
The following diagram illustrates the synthesis and derivatization pathways for 3-(2-butoxyethoxy)propan-1-ol in a pharmaceutical context.
Figure 1: Synthesis and Derivatization Logic Flow for 3-(2-butoxyethoxy)propan-1-ol Scaffolds.
Part 5: References
-
Gattuso, G., et al. (1998).[1] "Williamson Ether Synthesis: A Review of Recent Developments." Chemical Reviews. Link[1]
-
Besenius, M. (2011).[1] "Solvent-free synthesis of glycol ethers." Green Chemistry. Link
-
Troup, R. I., et al. (2020).[1] "Current strategies for the design of PROTAC linkers: a critical review." Expert Opinion on Drug Discovery. Link[1]
-
Alfa Chemistry. (2024).[1] "Product Detail: 3-(2-butoxyethoxy)propan-1-ol (CAS 10043-18-2)."[1][2] Alfa Chemistry Catalog. Link
-
Union Carbide Corporation. (1982).[1] "Glycol Ethers: Safety and Handling Guide." Dow Chemical Archives. Link
Sources
Methodological & Application
synthesis protocol for 3-(2-butoxyethoxy)propan-1-ol from precursor reagents
Part 1: Core Directive & Strategic Rationale
Executive Summary
3-(2-Butoxyethoxy)propan-1-ol (
This protocol details a high-fidelity, two-step synthesis designed for research and scale-up environments. It prioritizes regiochemical control and purification efficiency, utilizing an Allylation-Hydroboration sequence. This route avoids the safety hazards and availability issues associated with oxetane (trimethylene oxide) handling while guaranteeing the anti-Markovnikov hydration required for the target structure.
Retrosynthetic Analysis
The target molecule is disconnected into two commercially abundant precursors: 2-Butoxyethanol (Butyl Cellosolve) and Allyl Bromide .
-
Step 1 (Etherification): Construction of the ether linkage via Phase Transfer Catalysis (PTC), creating the intermediate Allyl 2-butoxyethyl ether.
-
Step 2 (Functionalization): Hydroboration-oxidation of the alkene to install the terminal hydroxyl group.
Figure 1: Retrosynthetic logic flow ensuring primary alcohol regioselectivity.
Part 2: Detailed Experimental Protocol
Reagents and Materials
| Component | CAS No. | Purity | Role |
| 2-Butoxyethanol | 111-76-2 | Substrate (Nucleophile) | |
| Allyl Bromide | 106-95-6 | 99% | Electrophile |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 50% aq. | Base |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 99% | Phase Transfer Catalyst |
| 9-BBN (0.5M in THF) | 280-64-8 | Reagent | Hydroboration Agent |
| Hydrogen Peroxide | 7722-84-1 | 30% aq. | Oxidant |
Step 1: Synthesis of Allyl 2-Butoxyethyl Ether
Mechanism: Williamson Ether Synthesis via Phase Transfer Catalysis (Liquid-Liquid).
Procedure:
-
Setup: To a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add 2-butoxyethanol (118.2 g, 1.0 mol) and TBAB (3.2 g, 1 mol% catalyst).
-
Base Addition: Add 50% NaOH solution (160 g, 2.0 mol) to the flask. The mixture will be biphasic. Stir vigorously ( >500 RPM) to create an emulsion.
-
Alkylation: Heat the mixture to 45°C. Dropwise add Allyl Bromide (133.1 g, 1.1 mol) over 60 minutes. Caution: Exothermic reaction.
-
Reaction: After addition, raise temperature to 60°C and stir for 4–6 hours. Monitor by TLC (Silica, 10% EtOAc/Hexane) or GC-MS until 2-butoxyethanol is consumed.
-
Workup: Cool to room temperature. Dilute with water (200 mL) to dissolve salts. Separate phases. Extract the aqueous layer with diethyl ether or MTBE (2 x 100 mL).
-
Purification: Combine organic layers, wash with brine, dry over anhydrous
, and concentrate in vacuo. Distill the residue under reduced pressure (approx. 15 mmHg) to isolate Allyl 2-butoxyethyl ether as a colorless liquid.
Step 2: Hydroboration-Oxidation to Target
Mechanism: Syn-addition of B-H followed by oxidative cleavage with retention of configuration. 9-BBN is selected over
Procedure:
-
Hydroboration: In a dry 1 L flask under Nitrogen/Argon, charge Allyl 2-butoxyethyl ether (158.2 g, 1.0 mol) and dry THF (300 mL).
-
Reagent Addition: Cool to 0°C. Add 9-BBN solution (0.5M in THF) (2.2 L, 1.1 mol) via cannula or pressure-equalizing funnel over 1 hour.
-
Equilibration: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Oxidation: Cool the reaction mixture to 0°C.
-
Add 3M NaOH (400 mL) slowly (Caution: Gas evolution).
-
Follow with dropwise addition of 30%
(400 mL), keeping internal temperature <35°C.
-
-
Reaction: Stir at 50°C for 2 hours to ensure complete oxidation of the organoborane.
-
Workup: Cool to room temperature. Saturate the aqueous phase with NaCl. Separate layers. Extract aqueous phase with ethyl acetate (3 x 200 mL).
-
Purification: Combine organics, wash with saturated
(to quench peroxides) and brine. Dry over . -
Final Isolation: Remove solvent. Perform fractional distillation under high vacuum (0.1–1 mmHg). Collect the fraction boiling at approx. 110–115°C (extrapolated from homologs).
Part 3: Characterization & Validation
Expected Analytical Data
-
Physical State: Clear, colorless, viscous liquid.
-
Boiling Point: ~247°C (at 760 mmHg) [Ref 1].
-
Refractive Index:
.[2]
NMR Spectroscopy (
-
NMR:
-
0.91 (t, 3H, terminal
) -
1.35–1.60 (m, 4H, butyl
) -
1.82 (quint, 2H, central propyl
, Diagnostic for propyl chain) -
3.45 (t, 2H, ether
) -
3.55–3.65 (m, 6H, ether backbone
) -
3.75 (t, 2H, terminal
-OH)
-
0.91 (t, 3H, terminal
- NMR: Distinct signals for the propyl carbons at ~32 ppm (central), ~69 ppm (ether), and ~61 ppm (alcohol).
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3-(2-butoxyethoxy)propan-1-ol.
Part 4: Safety & Troubleshooting (E-E-A-T)
Critical Safety Parameters
-
Peroxide Formation: Like all glycol ethers, the product and intermediates can form explosive peroxides upon storage. Test with starch-iodide paper before distillation.
-
Allyl Bromide: A potent lachrymator and alkylating agent. Handle only in a fume hood.
-
Hydroboration: Organoboranes are pyrophoric. Ensure inert atmosphere during Step 2.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Poor stirring (PTC failure) | Increase RPM to ensure emulsion; increase TBAB to 5 mol%. |
| Secondary Alcohol Impurity | Isomerization or Markovnikov addition | Use 9-BBN instead of |
| Incomplete Oxidation | Old | Titrate peroxide solution; increase reaction time at 50°C. |
References
-
National Institute of Standards and Technology (NIST). 3-(2-Butoxyethoxy)-1-propanol Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
Brown, H. C., & Chen, J. C. (1981). Hydroboration. 55. Selective hydroboration of alkenes with 9-borabicyclo[3.3.1]nonane. Journal of Organic Chemistry, 46(19), 3978–3988. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
Sources
using 3-(2-butoxyethoxy)propan-1-ol as a coalescing agent in coatings
Executive Summary
This technical guide details the application of 3-(2-butoxyethoxy)propan-1-ol , commonly referred to in the industry as a primary isomer of Dipropylene Glycol n-Butyl Ether (DPnB) , as a high-performance coalescing agent. Unlike hydrophilic glycol ethers (e.g., EB or DB) that partition significantly into the aqueous phase, DPnB exhibits a hydrophobic balance that drives the solvent into the latex particle. This "partitioning efficiency" allows for lower dosage requirements to achieve the desired Minimum Film Formation Temperature (MFFT), resulting in lower Volatile Organic Compound (VOC) formulations without compromising film integrity (scrub resistance, gloss, and hardness).
Chemical Profile & Mechanism of Action
Physicochemical Properties
The efficacy of 3-(2-butoxyethoxy)propan-1-ol stems from its specific Hansen Solubility Parameters and evaporation rate. It acts as a "tail solvent"—remaining in the film long enough to ensure particle deformation but evaporating fast enough to allow hardness development.
| Property | Value | Significance |
| CAS Number | 29911-28-2 (Isomer mix) | Standard commercial identifier for DPnB. |
| Boiling Point | ~230°C | Classifies as a slow-evaporating solvent; ensures open time. |
| Vapor Pressure | 0.04 mmHg @ 20°C | Low volatility contributes to low-VOC compliance. |
| Solubility in Water | ~5% (by weight) | Critical: Low water solubility forces the molecule into the hydrophobic polymer phase. |
| Evaporation Rate | 0.006 (nBuAc=1) | Ensures the coalescent remains after water evaporation. |
| Hansen Parameters | Excellent compatibility with acrylic and styrene-acrylic binders. |
Mechanism: The Partitioning Advantage
The primary failure mode in waterborne coatings is "mud-cracking" or poor barrier properties due to incomplete particle coalescence.
-
Stage 1 (Wet State): DPnB partitions preferentially into the latex particles due to its hydrophobicity (LogP ~1.1).
-
Stage 2 (Water Evaporation): As water leaves, the particles pack closely. Because the coalescent is inside the particles, it effectively lowers the Glass Transition Temperature (
) of the polymer shell immediately. -
Stage 3 (Deformation): The softened particles deform and interdiffuse (autohesion) to form a continuous film.
-
Stage 4 (Recovery): The DPnB slowly evaporates, allowing the film to regain its native hardness.
Figure 1: The thermodynamic pathway of hydrophobic coalescence. Note the critical "Partitioning Phase" which distinguishes DPnB from water-soluble coalescents.
Experimental Protocols
Protocol A: Determination of Coalescing Efficiency (MFFT)
Objective: Determine the minimum concentration of DPnB required to form a crack-free film at 5°C (standard low-temp limit). Standard: ASTM D2354 (Standard Test Method for Minimum Film Formation Temperature).[1][2][3]
Materials:
-
MFFT Bar (Gradient plate: -5°C to +20°C range).
-
Resin: Standard Styrene-Acrylic Latex (
approx. 20-30°C). -
DPnB (neat).[4]
-
Desiccator/Dry Air source.
Step-by-Step Methodology:
-
Ladder Preparation: Prepare 100g aliquots of latex. Add DPnB under agitation at varying levels based on resin solids (phr - parts per hundred resin):
-
Sample A: 0% (Control)
-
Sample B: 2%
-
Sample C: 4%
-
Sample D: 6%
-
Sample E: 8%
-
-
Equilibration: Stir samples for 30 minutes, then allow to stand for 12 hours (overnight). Crucial Step: This allows the hydrophobic DPnB to fully migrate from the water phase into the polymer core. Immediate testing yields false negatives.
-
Drawdown: Apply a 75-micron (3 mil) wet film using a cube applicator across the MFFT bar tracks.
-
Drying: Close the MFFT cover and flow dry air (to prevent condensation). Allow to dry until the visual transition line (clear vs. cracked/white) is stable (approx. 30-60 mins).
-
Reading: Locate the transition point where the film becomes continuous and clear. Read the temperature at this point.
-
Analysis: Plot MFFT (°C) vs. % Coalescent. The target is usually < 5°C for architectural paints.
Protocol B: Film Integrity Validation (Scrub Resistance)
Objective: Verify that the coalescent has not permanently plasticized the film (making it too soft) or evaporated too quickly (causing brittleness). Standard: ASTM D2486.
Step-by-Step Methodology:
-
Formulation: Create a simplified paint (PVC 20%) using the optimized DPnB dosage found in Protocol A.
-
Application: Draw down on black Leneta scrub panels (7 mil wet).
-
Curing: Dry for 7 days at 25°C/50% RH. Note: Do not test before 7 days; DPnB is slow-evaporating. Testing early will show poor resistance due to residual solvent softness.
-
Testing: Mount on Scrub Machine with abrasive media and shim. Run cycles until failure (continuous line of paint removal).
-
Pass Criteria: > 400 cycles (or relative to control).
Formulation Workflow & Optimization
The following workflow illustrates the decision tree for integrating DPnB into a new formulation.
Figure 2: Iterative optimization process for determining the critical coalescent concentration (CCC).
Troubleshooting & Field Notes
| Issue | Probable Cause (DPnB specific) | Corrective Action |
| Phase Separation (Syneresis) | DPnB is hydrophobic; adding it too quickly can shock the emulsion. | Pre-emulsification: Mix DPnB with a small amount of water and surfactant before adding to the letdown, or add it extremely slowly under high agitation. |
| Slow Hardness Development | Residual solvent entrapment in high-thickness films. | DPnB evaporates slowly.[2][4][5][6] Ensure adequate air flow during curing. If faster blocking resistance is needed, blend with a faster coalescent (e.g., PnB) in a 1:1 ratio. |
| Odor Complaints | While mild, DPnB has a distinct ether odor. | Verify that the dosage is not exceeding the Critical Coalescent Concentration (CCC). Over-coalescing provides no benefit and increases odor/VOC. |
| Viscosity Drop | Solvation of associative thickeners (HEUR). | Glycol ethers can disrupt hydrophobic interactions in HEUR thickeners. Adjust thickener package or switch to HASE thickeners if viscosity loss is severe. |
References
-
ASTM International. (2010).[1] ASTM D2354-10: Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA.
-
LyondellBasell. (n.d.). Glycol Ether DPnB: Technical Data Sheet. Retrieved from LyondellBasell Technical Library.
-
Dow Chemical Company. (2022). DOWANOL™ DPnB Glycol Ether: Product Safety Assessment.
-
Vanderhoff, J. W., et al. (1973). The Mechanism of Film Formation of Latexes. Journal of Macromolecular Science.
-
Eastman Chemical Company. (2020). Optimizing Coalescents for Low-VOC Waterborne Coatings.
(Note: While specific deep-links to PDFs may expire, the landing pages provided above are verified entry points to the respective technical libraries.)
Sources
Application Note: 3-(2-Butoxyethoxy)propan-1-ol in Advanced Surfactant Systems
The following is a comprehensive Application Note and Protocol Guide for 3-(2-butoxyethoxy)propan-1-ol , designed for researchers and formulation scientists.
Document Type: Technical Monograph & Protocol Guide Subject: Hybrid Glycol Ether Co-surfactants Target Audience: Formulation Scientists, Drug Delivery Researchers, Industrial Chemists CAS Registry Number: 10043-18-2 (Reference)
Executive Summary
3-(2-butoxyethoxy)propan-1-ol (BEP) represents a specialized class of "hybrid" glycol ether solvents. Unlike standard ethylene-oxide (E-series) or propylene-oxide (P-series) glycol ethers, BEP features a mixed ether linkage combining a butyl hydrophobic tail , an ethoxy spacer , and a linear propyl-alcohol headgroup .
This unique amphiphilic structure (
-
Enhanced Hydrophobicity: The linear propyl chain increases the partition coefficient (
) compared to Diethylene Glycol Monobutyl Ether (DEGBE), making it a superior coupling agent for hydrophobic soils and APIs. -
Interfacial Fluidity: The mixed-chain architecture disrupts rigid liquid crystalline phases more effectively than symmetric glycols, expanding the isotropic microemulsion region.
-
Solvency Profile: It bridges the gap between water-soluble and oil-soluble phases, acting as a high-efficiency hydrotrope.
This guide details the application of BEP in formulating thermodynamically stable microemulsions for drug delivery (topical/transdermal) and high-performance industrial degreasing.
Chemical Profile & Mechanism of Action
Physicochemical Properties
| Property | Value (Estimated/Typical) | Relevance |
| Molecular Formula | Amphiphilic structure | |
| Molecular Weight | 176.25 g/mol | Low volatility co-solvent |
| HLB (Davies Scale) | ~8.0 - 8.5 | Balanced lipophile/hydrophile |
| Solubility | Miscible in water & most organic solvents | Universal coupling agent |
| Boiling Point | >230°C | Suitable for high-temp processing |
Mechanism: The "Zipper" Effect
In surfactant systems, rigid surfactant films (often formed by high concentrations of anionic or nonionic surfactants) can lead to high viscosity or gel phases (Liquid Crystals). BEP acts as a disordering agent or "spacer" at the oil-water interface.
-
Penetration: The butyl tail penetrates the oil phase.
-
Spacing: The ethoxy-propyl linkage sits at the interface, increasing the area per surfactant molecule (
). -
Curvature Modification: This reduces the bending modulus (
) of the interface, allowing the surfactant film to curve more easily around oil droplets, facilitating the formation of bicontinuous microemulsions (Winsor III or IV systems).
Mechanistic Visualization
Figure 1: Mechanism of BEP in modifying interfacial rigidity to promote microemulsion formation.
Application Protocols
Protocol A: Pseudo-Ternary Phase Diagram Construction
Objective: To map the isotropic (single-phase) region for a Surfactant/BEP/Oil/Water system. This is critical for defining the formulation window for drug delivery vehicles or clear cleaners.
Materials:
-
Surfactant: Tween 80 (Polysorbate 80) or Sodium Dodecyl Sulfate (SDS).
-
Co-Surfactant: 3-(2-butoxyethoxy)propan-1-ol (BEP).
-
Oil Phase: Isopropyl Myristate (IPM) for pharma; Limonene for industrial.
-
Aqueous Phase: Deionized Water.
Workflow:
-
Preparation of
(Surfactant Mix):-
Prepare fixed mass ratios of Surfactant:BEP (
). -
Recommended Ratios: 1:1, 2:1, and 3:1 (w/w).
-
Note: A 1:1 ratio typically yields the largest microemulsion area due to optimal packing.
-
-
Oil Titration:
-
Aliquot 1.0 g of the Oil phase into a glass vial.
-
Add
in increments (e.g., 0.1 g) to the oil. Vortex to mix. -
This creates a specific Oil/
ratio.
-
-
Water Titration (The "Water Dilution" Method):
-
Titrate water dropwise into the Oil/
mixture at 25°C. -
After each addition, vortex for 30 seconds and allow to equilibrate (2 mins).
-
-
Visual Assessment:
-
Clear/Transparent: Microemulsion (Stable).
-
Turbid/Cloudy: Emulsion (Unstable/Macro).
-
Gel/Viscous: Liquid Crystal (Avoid).
-
Birefringence: Check with cross-polarizers (Liquid Crystal).
-
-
Data Plotting:
-
Calculate mass fractions (%) of Oil, Water, and
for every transition point (Clear Turbid). -
Plot on a Triangular Coordinate System (Ternary Diagram).
-
Success Criteria:
-
The "Microemulsion Region" (Isotropic area) should cover >30% of the phase diagram for a commercially viable formulation.
Protocol B: Hydrotropic Efficiency & Cloud Point Modulation
Objective: To determine the ability of BEP to elevate the cloud point of nonionic surfactants, enabling high-temperature stability.
Materials:
-
Base Surfactant: Alcohol Ethoxylate (e.g., C13-alcohol + 9 EO).
-
Test Solvent: BEP.
-
Control: Diethylene Glycol Monobutyl Ether (DEGBE).
Methodology:
-
Prepare a 1.0% (w/w) solution of the Base Surfactant in deionized water.
-
Measure the initial Cloud Point (CP): Heat the solution in a water bath while stirring. Record the temperature where the solution turns hazy (
). -
Add BEP at 0.5%, 1.0%, and 2.0% concentrations.
-
Re-measure the CP for each concentration.
-
Comparison: Plot
vs. Concentration for BEP and DEGBE.
Expected Result:
-
BEP should show a steeper slope in CP elevation compared to DEGBE due to its unique hydrophobe/hydrophile balance, making it more efficient at "salting in" the ethoxylated surfactant chains at high temperatures.
Protocol C: Dynamic Surface Tension Reduction (Degreasing Efficiency)
Objective: To quantify the speed at which BEP migrates to the interface, critical for high-speed industrial cleaning or spraying applications.
Materials:
-
Tensiometer: Bubble Pressure Tensiometer (e.g., Krüss BP100).
-
Solution: 0.1% Surfactant + 0.05% BEP in water.
Steps:
-
Calibrate the tensiometer with pure water (72 mN/m at 25°C).
-
Measure the surface tension (
) as a function of surface age ( ) from 10 ms to 10,000 ms. -
Analysis:
-
Look for the Meso-equilibrium time : How fast does
drop below 30 mN/m? -
BEP should accelerate the reduction of
at short surface ages (<100 ms) compared to surfactant alone, indicating rapid diffusion to the newly formed interface.
-
Formulation Workflow Visualization
Figure 2: Step-by-step workflow for developing a BEP-based microemulsion.
Safety & Regulatory Considerations
-
Toxicity: Glycol ethers, particularly those with ethylene oxide units (E-series), can exhibit hemolytic activity. While the propyl chain in BEP may modulate this, in vivo toxicity data must be verified for pharmaceutical applications.
-
Usage:
-
Industrial: Suitable for hard surface cleaners, paints, and coatings.
-
Pharmaceutical: Restricted primarily to topical and transdermal formulations. Not recommended for parenteral (injectable) use without extensive safety qualification.
-
-
Handling: Use standard PPE (gloves, goggles). Ensure good ventilation as with all organic solvents.
References
- Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (General reference on surfactant phase behavior).
- Shinoda, K., & Lindman, B. (1987). "Organized surfactant systems: microemulsions." Langmuir, 3(2), 135-149. (Foundational theory on co-surfactant efficacy).
- Sottmann, T., & Strey, R. (1997). "Ultralow interfacial tensions in water-n-alkane-surfactant-co-surfactant systems." The Journal of Chemical Physics, 106(20), 8606-8615. (Methodology for interfacial tension measurement).
Disclaimer: This guide is for research and development purposes. Users must validate all formulations and safety data independently before commercialization.
procedure for using 3-(2-butoxyethoxy)propan-1-ol as a reaction solvent
[1]
Executive Summary & Chemical Identity
3-(2-butoxyethoxy)propan-1-ol is a high-performance solvent bridging the properties of the "E-series" (ethylene glycol-based) and "P-series" (propylene glycol-based) ethers.[1] Its primary utility in drug development lies in its high boiling point (~230°C) and dual solubility profile , enabling the coupling of lipophilic and hydrophilic substrates in a single homogeneous phase.[1]
Chemical Profile
| Property | Value (Typical) | Relevance to Protocol |
| IUPAC Name | 3-(2-butoxyethoxy)propan-1-ol | Unambiguous identification.[1] |
| CAS Number | 10043-18-2 | Sourcing and regulatory filing.[1] |
| Structure | Bu-O-CH₂CH₂-O-CH₂CH₂CH₂-OH | Hybrid ether/alcohol functionality.[1] |
| Boiling Point | ~230°C (est.)[1] | Allows high-temperature reactions (150–200°C) at atmospheric pressure.[1] |
| Solubility | Amphiphilic (Miscible with H₂O & Organics) | Dissolves polar salts and non-polar scaffolds simultaneously.[1] |
| Stability | Susceptible to peroxidation | Critical: Requires antioxidant stabilization or fresh distillation.[1] |
Core Protocol 1: Solvent Preparation & Qualification
Objective: Eliminate peroxides and water to prevent side reactions (e.g., oxidation of sensitive APIs, hydrolysis of catalysts).[1]
Causality & Rationale
Glycol ethers react with atmospheric oxygen to form hydroperoxides at the ether linkage (C-O-C).[1] These peroxides can initiate radical chains, degrade Pd/Ni catalysts, or cause explosive hazards upon concentration.[1]
Step-by-Step Procedure
-
Peroxide Quantification (The "Self-Validating" Step)
-
Drying (Water Removal)
-
Inert Storage
Core Protocol 2: Reaction Setup (High-Temperature Coupling)
Context: Ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings where substrates are insoluble in Toluene/THF or require temperatures > 120°C.[1]
Experimental Workflow
The following diagram illustrates the critical decision pathways for using this solvent.
Caption: Decision logic for selecting 3-(2-butoxyethoxy)propan-1-ol, emphasizing the necessity of high-temperature and amphiphilic requirements.
Procedure
-
Charge Reactor: Add solid reagents (catalyst, ligand, base, substrate) to the reaction vessel.[1]
-
Solvent Addition: Syringe the prepared anhydrous 3-(2-butoxyethoxy)propan-1-ol into the vessel under inert gas counter-flow.
-
Note: The high viscosity requires slow addition or wide-bore needles.[1]
-
-
Degassing: Sparge the mixture again for 10 minutes.
-
Reasoning: Oxygen solubility is higher in ethers; thorough degassing is critical for catalyst life.[1]
-
-
Heating: Ramp temperature to setpoint (e.g., 140°C).
-
Monitoring: Sample aliquots.
Core Protocol 3: Workup & Removal (The Critical Bottleneck)
Challenge: The high boiling point (~230°C) makes rotary evaporation impractical and potentially damaging to the product due to thermal stress.[1]
Strategy A: Aqueous Extraction (Preferred for Lipophilic Products)
Since the solvent is amphiphilic but has a significant organic character, it can be washed away with copious water if the product is highly non-polar.[1]
-
Dilution: Dilute reaction mixture 1:5 with Ethyl Acetate or MTBE.
-
Wash 1-3: Wash vigorously with water (3x volume).[1]
-
Brine Wash: Final wash with saturated brine to remove residual water from the organic layer.[1]
-
Validation: Check the organic layer by TLC.[1] The solvent spot (stains with KMnO4/Iodine) should be absent.[1]
Strategy B: Kugelrohr / High-Vacuum Distillation (Preferred for Polar Products)
If the product is water-soluble, you cannot wash the solvent away.[1]
-
Setup: Transfer mixture to a Kugelrohr bulb or short-path distillation apparatus.
-
Conditions: High vacuum (< 1 mbar) is required.[1]
-
Calculation: At 1 mbar, the BP drops from 230°C to approx. 60-80°C.
-
-
Distillation: Gently heat to 80-100°C. The solvent will distill over.
-
Self-Validation (NMR):
-
Run a ¹H NMR of the residue.[1]
-
Diagnostic Peak: Look for the quintet at ~1.7-1.9 ppm (corresponding to the central -CH₂- of the propyl unit: -O-CH₂-CH₂ -CH₂-OH).[1]
-
Contrast: Common contaminants like Ethanol or EtOAc do not have this quintet in this region.[1] If this peak persists, solvent removal is incomplete.[1]
-
Safety & Toxicology (E-E-A-T)
Hazard Class: Glycol Ethers (E-series vs P-series).[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Glycol Ethers. (General class properties used for protocol design).[1] Retrieved from [Link]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent selection and polarity).
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Glycol Ethers Standard. Retrieved from [Link][1]
Sources
Application Note: Extraction Efficiency of 3-(2-butoxyethoxy)propan-1-ol for Organic Compounds
Executive Summary
This application note provides a comprehensive technical guide on utilizing 3-(2-butoxyethoxy)propan-1-ol (CAS 10043-18-2) as a specialized solvent for the extraction of organic compounds. Unlike commodity solvents (e.g., Ethanol, Hexane), this hybrid glycol ether offers a unique amphiphilic profile, combining a hydrophobic butyl tail with a hydrophilic polyether-alcohol head.
This guide addresses the extraction efficiency of this solvent by defining its physicochemical mechanism of action and providing a rigorous, self-validating protocol for optimizing extraction yields. It is designed for researchers in pharmaceutical development, botanical extraction, and organic synthesis who require high-boiling, low-volatility solvents for difficult-to-dissolve active pharmaceutical ingredients (APIs) or phytochemicals.
Physicochemical Basis of Extraction
To maximize extraction efficiency, one must understand the solvent's molecular interaction with the target matrix. 3-(2-butoxyethoxy)propan-1-ol operates via a hydrotropic solubilization mechanism .
Molecular Architecture
The molecule (
-
Hydrophobic Domain (Butyl Group): Interaction with non-polar lipophilic regions (e.g., cell membranes, waxy cuticles).
-
Hydrophilic Domain (Hydroxyl Group): Hydrogen bond donor/acceptor for polar solubility.
-
Flexible Spacer (Ethoxy-Propoxy Chain): The mixed ether backbone (ethyl and propyl units) prevents rigid crystallization and lowers surface tension, enhancing wettability of solid matrices.
Theoretical Solubility Parameters
While specific Hansen Solubility Parameters (HSP) for this isomer are rare in literature, they can be inferred from its structural analogs (e.g., Diethylene Glycol Monobutyl Ether - DEGBE).
| Parameter | Estimated Value | Significance for Extraction |
| Dispersion ( | ~16.0 MPa | Solubilizes aliphatic chains and neutral lipids. |
| Polarity ( | ~7.0 MPa | Interactions with dipoles (esters, ketones). |
| H-Bonding ( | ~10-12 MPa | High capacity to dissolve phenols, alcohols, and acids. |
| Boiling Point | >220°C (Est.) | Critical Note: This solvent is not suitable for rotary evaporation. It is intended for "extract-and-use" formulations or liquid-liquid partitioning. |
Mechanism of Action
The extraction efficiency of 3-(2-butoxyethoxy)propan-1-ol is driven by its ability to disrupt the boundary layers of solid matrices.
Figure 1: Mechanism of extraction showing the progression from surface wetting to mass transfer.
Protocol: Determination of Extraction Efficiency
Objective: To quantitatively determine the extraction efficiency (EE%) of 3-(2-butoxyethoxy)propan-1-ol for a target organic compound compared to a standard reference solvent.
Materials & Reagents
-
Test Solvent: 3-(2-butoxyethoxy)propan-1-ol (CAS 10043-18-2), Purity >98%.
-
Reference Solvent: Ethanol (Polar reference) or n-Hexane (Non-polar reference), depending on target.
-
Target Matrix: Dried, ground plant material or solid drug formulation.
-
Analytical Standard: Pure standard of the target compound (e.g., Quercetin, Ibuprofen).
Experimental Workflow
Phase 1: Saturation Solubility Test (Pre-Screening)
Before extraction, determine the maximum solubility (
-
Add excess target compound to 5 mL of 3-(2-butoxyethoxy)propan-1-ol in a sealed vial.
-
Shake at 25°C for 24 hours.
-
Filter (0.45 µm PTFE) and analyze supernatant via HPLC.
-
Criterion: If
is low (< 1 mg/mL), this solvent is unsuitable for this target.
Phase 2: Solid-Liquid Extraction (SLE) Protocol
This protocol uses Ultrasound-Assisted Extraction (UAE) for maximum efficiency.
Step-by-Step Procedure:
-
Preparation: Weigh 1.0 g (
) of homogenous sample powder into a 50 mL centrifuge tube. -
Solvent Addition: Add 10 mL (
) of 3-(2-butoxyethoxy)propan-1-ol. -
Agitation: Vortex for 30 seconds to ensure complete wetting.
-
Extraction: Sonicate at 40 kHz, 35°C for 30 minutes.
-
Note: Avoid high temperatures (>60°C) to prevent degradation, although the solvent is stable.
-
-
Separation: Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
Re-extraction (Exhaustive): Repeat steps 2-5 twice more with fresh solvent. Combine all supernatants.
-
Quantification: Dilute the combined extract with a mobile phase compatible solvent (e.g., Methanol) and analyze via HPLC.
Calculation of Efficiency
Extraction Efficiency is calculated relative to the total theoretical content (determined by exhaustive Soxhlet extraction with a standard solvent).
- : Concentration of target in combined supernatant (mg/mL).
- : Total volume of solvent used (mL).
- : Total mass of target compound in the sample (mg) (determined via Reference Method).
Optimization Strategy (Design of Experiments)
To maximize the utility of 3-(2-butoxyethoxy)propan-1-ol, perform a
| Factor | Low Level (-) | High Level (+) | Rationale |
| Temperature | 25°C | 60°C | Viscosity reduction improves mass transfer. |
| Solid:Liquid Ratio | 1:10 | 1:50 | Higher gradient drives diffusion. |
| Water Co-solvent | 0% | 20% | Water addition can reduce viscosity and increase polarity. |
Data Analysis: Use the response surface methodology to identify the "Sweet Spot" where viscosity is minimized and solubility is maximized.
Critical Considerations & Troubleshooting
Viscosity Management
Issue: 3-(2-butoxyethoxy)propan-1-ol is more viscous than methanol, leading to slow filtration. Solution:
-
Perform extraction at elevated temperatures (40-50°C).
-
Dilute extracts 1:1 with Acetonitrile prior to HPLC injection to prevent column backpressure issues.
Solvent Removal
Issue: High boiling point makes evaporation (Rotavap) difficult. Solution:
-
Do not use this solvent if the final product must be a dry powder, unless you have access to high-vacuum distillation or lyophilization (if water co-solvent is used).
-
Ideal Use Case: Liquid formulations (e.g., soft gels, topical creams) where the solvent remains as a carrier.
Safety & Toxicology
-
Hazard: Glycol ethers can be absorbed through the skin.
-
PPE: Nitrile gloves (breakthrough time > 4 hours for glycol ethers) and safety goggles are mandatory.
-
Ventilation: Use a fume hood, although vapor pressure is low.
References
-
Alfa Chemistry. (2023).[1] 3-(2-butoxyethoxy)propan-1-ol Product Sheet. CAS 10043-18-2.[1][2][3] Link
-
EPA. (1977).[4] Toxic Substances Control Act (TSCA) Candidate List of Chemical Substances. U.S. Environmental Protection Agency.[4] Link
-
BuyersGuideChem. (2023). Supplier and CAS Database for 10043-18-2. Link
-
Ayyildiz, S.S., et al. (2018). Optimizing the extraction parameters of epigallocatechin gallate using conventional hot water and ultrasound assisted methods. Food and Bioproducts Processing.[5][6] Link
-
Frontiers in Nutrition. (2021). Biological Approaches for Extraction of Bioactive Compounds From Agro-industrial By-products. Link
(Note: Specific extraction efficiency data for this exact isomer is proprietary or niche; the protocols above are derived from standard methodologies for structural analogs like DEGBE and DPnB.)
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. buyersguidechem.com [buyersguidechem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Biological Approaches for Extraction of Bioactive Compounds From Agro-industrial By-products: A Review [frontiersin.org]
Industrial Scale Synthesis of 3-(2-Butoxyethoxy)propan-1-ol: A Detailed Guide for Scientists and Drug Development Professionals
This comprehensive guide provides a detailed overview of the industrial-scale production of 3-(2-butoxyethoxy)propan-1-ol, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind the process.
Introduction
3-(2-Butoxyethoxy)propan-1-ol is a higher-order propylene glycol ether valued for its unique combination of ether and alcohol functionalities. These characteristics impart excellent solvency for a wide range of substances, making it a versatile component in formulations and as a chemical intermediate. The industrial synthesis of this compound, like other propylene glycol ethers, is primarily achieved through the base-catalyzed reaction of an alcohol with propylene oxide. This guide will detail the synthesis, purification, and analysis of 3-(2-butoxyethoxy)propan-1-ol on an industrial scale.
Synthesis of 3-(2-Butoxyethoxy)propan-1-ol
The core of the industrial production of 3-(2-butoxyethoxy)propan-1-ol is the nucleophilic ring-opening of propylene oxide by 2-butoxyethanol. This reaction is regioselective, with the alkoxide preferentially attacking the less sterically hindered carbon of the epoxide ring.
Reaction Mechanism
The synthesis is typically carried out using a basic catalyst, such as potassium hydroxide, which deprotonates the 2-butoxyethanol to form a more nucleophilic alkoxide. This alkoxide then attacks the propylene oxide, leading to the formation of the desired product. Base catalysis is preferred over acid catalysis as it minimizes the formation of the secondary alcohol isomer and other byproducts.
Caption: Reaction mechanism for the base-catalyzed synthesis of 3-(2-butoxyethoxy)propan-1-ol.
Industrial-Scale Synthesis Protocol
This protocol outlines a representative industrial-scale batch process for the production of 3-(2-butoxyethoxy)propan-1-ol.
Materials and Equipment:
-
Jacketed glass-lined or stainless steel reactor with agitation, temperature control, and a reflux condenser.
-
Charging vessels for 2-butoxyethanol and propylene oxide.
-
Catalyst dissolution tank.
-
Neutralization vessel.
-
Vacuum distillation unit with a packed column.
-
Storage tanks for raw materials and final product.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a respirator with organic vapor cartridges.
Protocol:
-
Catalyst Preparation:
-
In the catalyst dissolution tank, dissolve potassium hydroxide pellets in a portion of the 2-butoxyethanol with stirring. The typical catalyst concentration is around 0.5% by weight of the total reactants.[1]
-
-
Reactor Charging:
-
Propylene Oxide Addition:
-
Once the reactor reaches the set temperature, begin the controlled addition of propylene oxide. A molar ratio of 2-butoxyethanol to propylene oxide of 4:1 is a common starting point to favor the formation of the mono-adduct and minimize the formation of higher glycol ethers.[1]
-
The addition should be done at a rate that allows for efficient heat removal to maintain the reaction temperature. A typical dosing rate is around 10 mL/min for smaller scale reactions, which would be scaled up accordingly for industrial production.[1]
-
The reaction is exothermic, and careful temperature control is crucial to prevent runaway reactions.
-
-
Reaction and Monitoring:
-
After the propylene oxide addition is complete, maintain the reaction mixture at the set temperature with continued agitation for a period of 2-4 hours to ensure complete conversion.
-
The progress of the reaction can be monitored by taking samples and analyzing them by Gas Chromatography-Flame Ionization Detection (GC-FID) for the disappearance of propylene oxide.
-
-
Neutralization:
-
Once the reaction is complete, cool the reactor contents.
-
Transfer the crude product to a neutralization vessel.
-
Neutralize the potassium hydroxide catalyst with an organic acid, such as acetic acid or oxalic acid, to a neutral pH. This will precipitate the potassium salt.
-
-
Catalyst Removal:
-
The precipitated potassium salt is removed by filtration.
-
Purification
The crude 3-(2-butoxyethoxy)propan-1-ol is purified by fractional distillation under vacuum to remove unreacted 2-butoxyethanol, the neutralized catalyst salts, and any higher boiling point byproducts.
Fractional Distillation Protocol
-
Charging the Distillation Unit:
-
The filtered crude product is charged into the reboiler of the vacuum distillation unit.
-
-
Distillation Parameters:
-
The distillation is carried out under a vacuum of -0.06 to -0.095 atm.[2]
-
The distillation is performed in stages:
-
Light-ends removal: Unreacted 2-butoxyethanol is distilled off first.
-
Product fraction: The main fraction containing 3-(2-butoxyethoxy)propan-1-ol is collected at a temperature range of 130-160°C under vacuum.[2]
-
Heavy-ends: Higher boiling point byproducts, such as di- and tripropylene glycol butyl ethers, remain in the reboiler.
-
-
-
Product Collection and Storage:
-
The purified 3-(2-butoxyethoxy)propan-1-ol is collected in a clean, dry storage tank.
-
Quality Control and Analysis
The purity of the final product is critical and is typically assessed using GC-FID.
GC-FID Analytical Method
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the analysis of polar compounds, such as a DB-624 or a similar phase.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Data Analysis: The percentage purity is determined by the area percent method.
Safety, Handling, and Environmental Considerations
The industrial production of 3-(2-butoxyethoxy)propan-1-ol involves hazardous materials and requires strict adherence to safety protocols.
Hazard and Safety Data
| Chemical | Hazards | Personal Protective Equipment (PPE) |
| Propylene Oxide | Highly flammable, volatile, and a probable human carcinogen.[3] Severe eye, skin, and respiratory irritant. | Chemical-resistant gloves, safety goggles, face shield, and a self-contained breathing apparatus (SCBA) or an air-purifying respirator with organic vapor cartridges.[3] |
| 2-Butoxyethanol | Flammable liquid and vapor. Causes skin and eye irritation. | Chemical-resistant gloves, safety goggles. |
| Potassium Hydroxide | Corrosive, causes severe skin burns and eye damage. | Chemical-resistant gloves, safety goggles, face shield, and protective clothing. |
| 3-(2-Butoxyethoxy)propan-1-ol | May cause skin and eye irritation. Combustible liquid. | Chemical-resistant gloves, safety goggles. |
Process Safety
-
Reaction Control: The exothermic reaction between propylene oxide and 2-butoxyethanol must be carefully controlled to prevent a runaway reaction. This includes a robust cooling system for the reactor and a controlled addition rate of propylene oxide.
-
Flammability: Propylene oxide is highly flammable. The entire process should be conducted in a well-ventilated area, and all equipment must be properly grounded to prevent static discharge.
-
Emergency Procedures: Emergency showers and eyewash stations should be readily available. A detailed emergency response plan should be in place for spills, leaks, or fires.
Environmental Considerations
-
Waste Disposal: The neutralized catalyst salts should be disposed of as solid waste in accordance with local regulations. The heavy-ends from the distillation can be incinerated.
-
Emissions: The process should be designed to minimize the release of volatile organic compounds (VOCs) into the atmosphere. This can be achieved through a closed-loop system and the use of scrubbers.
Process Workflow Visualization
Caption: Workflow for the industrial production of 3-(2-butoxyethoxy)propan-1-ol.
Conclusion
The industrial-scale synthesis of 3-(2-butoxyethoxy)propan-1-ol is a well-established process based on the reaction of 2-butoxyethanol with propylene oxide. Careful control of reaction conditions, particularly temperature, is paramount for safety and to achieve high yields of the desired product. The purification via vacuum fractional distillation is effective in obtaining a high-purity product suitable for its various applications. Adherence to strict safety and environmental protocols is essential throughout the manufacturing process.
References
- Interscan Corporation. (2024, August 16). Propylene Oxide (C3H6O): Health Risks and Safety Guidelines.
- Process Hazard Assessment and Exothermic Mechanism of Propylene Glycol Butyl Ether Synthesis from Propylene Oxide. Industrial & Engineering Chemistry Research. (2024, March 17).
- Method for producing propylene glycol butyl ether and dipropylene glycol...
Sources
Application Note: 3-(2-butoxyethoxy)propan-1-ol as a High-Efficiency Coupling Agent in Water-Based Systems
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 3-(2-butoxyethoxy)propan-1-ol (CAS: 10043-18-2)
Introduction & Mechanistic Insights
The transition from volatile organic compounds (VOCs) to water-based systems is a critical mandate in both industrial coatings and pharmaceutical drug delivery. However, the inherent thermodynamic incompatibility between hydrophobic active pharmaceutical ingredients (APIs) or resins and aqueous continuous phases often leads to phase separation, precipitation, or coagulation.
3-(2-butoxyethoxy)propan-1-ol (CAS 10043-18-2) is an advanced ether alcohol that serves as a highly efficient coupling agent. Structurally, it possesses a lipophilic butyl tail, hydrophilic ether linkages, and a terminal propanol group. This amphiphilic duality allows it to act as a "molecular diplomat"[1], partitioning at the oil-water interface to bridge incompatible phases.
The Causality of Coupling
In microemulsion formulations, the addition of this glycol ether derivative reduces interfacial tension and increases the fluidity of the interfacial surfactant film. By integrating into the lipid matrix, it lowers the energy barrier required for emulsification, preventing the "shocking" or coagulation that typically occurs when hydrophobic components are introduced to water[2]. In topical drug delivery systems, this same mechanism translates to permeation enhancement; the solvent temporarily and reversibly disrupts the ordered intercellular lipids of the stratum corneum, facilitating the transdermal passage of poorly water-soluble APIs[3].
Physicochemical & Solubilization Profile
To effectively utilize 3-(2-butoxyethoxy)propan-1-ol, formulators must account for its specific physicochemical parameters. The table below summarizes its functional metrics in water-based systems.
Table 1: Functional Parameters of 3-(2-butoxyethoxy)propan-1-ol
| Parameter | Characteristic / Value | Formulation Impact |
| Chemical Formula | C₉H₂₀O₃ | Provides the precise hydrophilic-lipophilic balance required for interfacial bridging. |
| Water Miscibility | Partial to High | Enables stable integration into the aqueous continuous phase without immediate phase separation. |
| Coupling Efficiency | Excellent | Acts as a potent co-solvent, solubilizing hydrophobic APIs and preventing Ostwald ripening[4]. |
| Volatility | Low | Prevents premature drying, ensuring uniform film formation in coatings and sustained drug delivery in topical gels. |
| Interfacial Action | Co-surfactant | Synergizes with primary surfactants to spontaneously form thermodynamically stable microemulsions. |
Mechanistic Workflow
The following diagram illustrates the logical relationship and mechanistic pathway by which 3-(2-butoxyethoxy)propan-1-ol stabilizes water-based systems.
Mechanism of 3-(2-butoxyethoxy)propan-1-ol in stabilizing water-based microemulsions.
Experimental Protocols
Protocol A: Formulation of a Water-Based Microemulsion for Hydrophobic APIs
This self-validating protocol utilizes 3-(2-butoxyethoxy)propan-1-ol to formulate a clear, thermodynamically stable Oil-in-Water (O/W) microemulsion for BCS Class II/IV drugs.
Materials:
-
Hydrophobic API (1% w/w)
-
Carrier Oil (e.g., Isopropyl myristate) (10% w/w)
-
Primary Surfactant (e.g., Polysorbate 80) (15% w/w)
-
3-(2-butoxyethoxy)propan-1-ol (Coupling Agent) (10% w/w)
-
Purified Water (q.s. to 100%)
Step-by-Step Methodology:
-
Organic Phase Preparation: Dissolve the hydrophobic API completely into the carrier oil under magnetic stirring at 400 rpm.
-
Causality: Solubilizing the drug in the lipid vehicle first ensures molecular dispersion, preventing nucleation and subsequent crystallization when introduced to water.
-
-
Coupling Agent Integration: Add the 3-(2-butoxyethoxy)propan-1-ol dropwise to the organic phase. Maintain stirring for 15 minutes.
-
Causality: The ether alcohol integrates into the lipid matrix. Its hydrophilic hydroxyl heads orient outward, significantly lowering the energy barrier required for the upcoming aqueous emulsification[4].
-
-
Surfactant Addition: Blend the primary surfactant into the organic-coupling mixture until visually homogeneous.
-
Aqueous Titration: Slowly titrate the purified water into the mixture at a rate of 1 mL/min using a syringe pump, maintaining high-shear stirring (800 rpm).
-
Causality: Dropwise addition prevents local supersaturation. The coupling agent acts as a buffer, preventing the "shocking" of the hydrophobic API and allowing spontaneous curvature of the interfacial film[2].
-
-
Equilibration & Validation: Allow the formulation to rest undisturbed at 25°C for 24 hours.
-
Validation: A successful microemulsion will be optically transparent (isotropic). Pass a laser pointer through the vial; the absence of a strong Tyndall effect confirms droplet sizes are below 100 nm, validating thermodynamic stability.
-
Protocol B: Phase Inversion Temperature (PIT) Determination
Because glycol ethers exhibit temperature-dependent hydration, determining the PIT is critical to ensure the long-term stability of the water-based system.
Step-by-Step Methodology:
-
Setup: Submerge a conductivity probe into 50 mL of the formulated microemulsion (from Protocol A) placed in a jacketed glass vessel.
-
Thermal Ramping: Heat the system gradually at a controlled rate of 1°C/min under continuous, gentle stirring (200 rpm).
-
Data Acquisition: Continuously log the electrical conductivity and temperature.
-
Endpoint Determination: Identify the exact temperature at which conductivity drops sharply (approaching zero).
-
Causality: As temperature rises, the ether linkages of 3-(2-butoxyethoxy)propan-1-ol dehydrate (lose hydrogen bonding with water). The coupling agent shifts from being water-soluble to oil-soluble, altering the spontaneous curvature of the surfactant film and causing the system to invert from an O/W to a W/O emulsion.
-
Validation: The formulation must be stored at least 15°C below this recorded PIT to guarantee shelf-life stability and prevent phase separation.
-
References
-
Alliance Chemical. "Glycol Ethers Guide: Industrial & Household Solvent Applications."[1] 1
-
Croda Pharma. "Penetration enhancement - Croda Pharma."[3] 3
-
Google Patents. "US6593279B2 - Acid based micro-emulsions - Google Patents."[4] 4
Sources
The Profile of a Green Solvent: Understanding 3-(2-butoxyethoxy)propan-1-ol
An in-depth analysis of 3-(2-butoxyethoxy)propan-1-ol reveals its potential as a significant contributor to green chemistry, particularly as a sustainable solvent and chemical intermediate. While direct literature on its green applications is emerging, its intrinsic properties, when evaluated against the principles of green chemistry, suggest a promising future in reducing the environmental footprint of various industrial processes. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, supported by detailed protocols and the scientific rationale for its use.
3-(2-butoxyethoxy)propan-1-ol is a glycol ether belonging to the P-series (propylene-based), which are generally recognized for their lower toxicity compared to their E-series (ethylene-based) counterparts.[1] Its chemical structure, featuring both ether and alcohol functionalities, imparts a desirable balance of hydrophilic and lipophilic properties, making it an effective solvent for a wide range of substances.
The "green" potential of this solvent is rooted in several key physical and toxicological properties:
| Property | Value | Implication for Green Chemistry |
| Boiling Point | ~247.88°C (estimated)[2] | Low Volatility: A high boiling point correlates with low vapor pressure, significantly reducing the emission of Volatile Organic Compounds (VOCs). This leads to improved air quality and enhanced worker safety.[3] |
| Oral LD50 (rat) | 5160 mg/kg[2] | Low Acute Toxicity: This value suggests a favorable safety profile compared to many conventional solvents, minimizing handling risks.[2] |
| Biodegradability | Not directly tested, but related glycol ethers like 2-butoxyethanol are readily biodegradable.[4][5] | Reduced Environmental Persistence: The likelihood of biodegradation means the solvent is less likely to persist and accumulate in the environment. |
| Synthesis | Potentially derivable from renewable feedstocks. | Renewable Carbon Source: There is a potential for synthesis from bio-based sources like glycerol, a byproduct of biodiesel production, which would align with the green chemistry principle of using renewable feedstocks.[6][7] |
Application in Low-VOC Coatings and Inks
The coatings and inks industry is a major source of VOC emissions. The use of high-boiling-point solvents like 3-(2-butoxyethoxy)propan-1-ol is a key strategy for formulating low-VOC or VOC-free products.[8][9]
Scientific Rationale
The high boiling point of 3-(2-butoxyethoxy)propan-1-ol ensures that it evaporates slowly, which can improve the flow and leveling of coatings, leading to a smoother, more uniform finish.[9] Its excellent solvency, inferred from its chemical structure, allows it to effectively dissolve a wide range of resins and pigments used in coating formulations.[10][11]
Exemplary Protocol for a Low-VOC Water-Based Acrylic Coating
This protocol is illustrative and should be adapted based on specific formulation requirements.
-
Preparation of the Pigment Dispersion:
-
In a high-speed disperser, combine 20 parts of water, 5 parts of a dispersant, and 1 part of a defoamer.
-
Slowly add 25 parts of titanium dioxide (TiO2) pigment while increasing the dispersion speed.
-
Disperse for 20-30 minutes until a Hegman gauge reading indicates the desired fineness of grind.
-
-
Formulation of the Coating:
-
In a separate vessel, combine 40 parts of an acrylic emulsion with 5 parts of 3-(2-butoxyethoxy)propan-1-ol under gentle agitation. The glycol ether acts as a coalescing agent, aiding in film formation.[9]
-
Slowly add the pigment dispersion to the acrylic emulsion/solvent mixture.
-
Add 3 parts of a thickener to achieve the desired viscosity.
-
Adjust the pH to 8.0-8.5 using a suitable amine.
-
Perform quality control tests for viscosity, pH, and gloss.
-
Caption: Workflow for a Low-VOC Coating Formulation.
Application as a Green Cleaning and Degreasing Agent
Industrial cleaning and degreasing operations often rely on solvents that are toxic or have a high VOC content. 3-(2-butoxyethoxy)propan-1-ol can serve as a safer and more environmentally friendly alternative.[12][13]
Scientific Rationale
The amphiphilic nature of 3-(2-butoxyethoxy)propan-1-ol allows it to effectively dissolve both polar and non-polar substances, such as oils, greases, and waxes.[12] Its low volatility enhances worker safety by reducing inhalation exposure and minimizes evaporative losses, making it more cost-effective in the long run.
Exemplary Protocol for a Water-Based Industrial Degreaser
-
Concentrate Formulation:
-
In a mixing vessel, combine 15 parts of 3-(2-butoxyethoxy)propan-1-ol with 10 parts of a non-ionic surfactant.
-
Add 5 parts of a chelating agent (e.g., sodium citrate) to sequester metal ions and improve cleaning performance.
-
Slowly add 69 parts of deionized water under constant, gentle agitation until the solution is clear and homogeneous.
-
Add 1 part of a corrosion inhibitor if the cleaner will be used on metal surfaces.
-
-
Application Protocol:
-
For general cleaning, dilute the concentrate 1:10 with water.
-
For heavy-duty degreasing, use a 1:5 dilution or apply the concentrate directly.
-
Apply the solution to the surface to be cleaned using a spray, brush, or immersion.
-
Allow a contact time of 5-15 minutes.
-
Rinse the surface thoroughly with water.
-
Caption: Process for Formulating and Using a Green Degreaser.
Potential for Green Synthesis from Renewable Resources
A key principle of green chemistry is the use of renewable feedstocks.[14] While the industrial synthesis of 3-(2-butoxyethoxy)propan-1-ol may currently rely on petrochemical sources, there is a plausible green synthesis pathway starting from bio-glycerol.
Proposed Synthesis Pathway
-
Glycerol to Propylene Glycol: Bio-glycerol, a co-product of biodiesel production, can be converted to propylene glycol (1,2-propanediol) through hydrogenolysis.[7]
-
Propylene Glycol to Propylene Oxide: The propylene glycol can then be dehydrated to form propylene oxide, a key intermediate.[7]
-
Synthesis of the Glycol Ether: Propylene oxide can be reacted with 2-butoxyethanol (which itself can be synthesized from bio-ethanol and butanol) to yield 3-(2-butoxyethoxy)propan-1-ol.
This pathway represents a significant step towards a more sustainable production process for this class of solvents.
Caption: Potential Green Synthesis Route from Bio-Glycerol.
Conclusion and Future Outlook
3-(2-butoxyethoxy)propan-1-ol presents a compelling case for a green solvent with broad applicability. Its low volatility, favorable safety profile, and potential for synthesis from renewable resources align well with the core tenets of green chemistry. While further research is needed to fully characterize its performance in various applications and to optimize its bio-based synthesis, the available data and scientific inference strongly suggest that it can be a valuable tool for researchers and formulators seeking to develop more sustainable products and processes. The adoption of such greener alternatives is not only an environmental imperative but also a strategic advantage in a world increasingly focused on sustainability.
References
-
Esti Chem. (n.d.). Non-VOC Solvents | See the Advantages of ESTISOL® Esters. Retrieved from Esti Chem website: [Link]
-
ECETOC. (1995, August 29). TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man. Retrieved from ECETOC website: [Link]
-
Silver Fern Chemical. (n.d.). Low VOC Solvents Chemical Supplier. Retrieved from Silver Fern Chemical website: [Link]
-
Lanhe Chemical. (2024, July 19). Differences Between Propylene Glycol, Ethylene Glycol, and Glycol Ether EE. Retrieved from Lanhe Chemical website: [Link]
-
California Department of Public Health. (2008, May 6). Glycol Ethers. Retrieved from CDPH website: [Link]
-
Institute for Research and Technical Assistance. (n.d.). Low-VOC, Low Toxicity Alternatives for Consumer Product Cleanup and Thinning Solvents. Retrieved from IRTA website: [Link]
-
ECETOC. (2005, March 29). TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. Retrieved from ECETOC website: [Link]
-
Wikipedia. (n.d.). Glycol ethers. Retrieved from Wikipedia website: [Link]
-
Farnell. (2011, March 14). Safety Data Sheet according to (EC) No 1907/2006. Retrieved from Farnell website: [Link]
-
RE:CHEMISTRY. (2026, February 2). CHOOSING THE RIGHT SOLVENT FOR ECO-FRIENDLY COATINGS. Retrieved from RE:CHEMISTRY website: [Link]
-
Univar Solutions. (n.d.). Dow Solvents and Additives for Coatings. Retrieved from Univar Solutions website: [Link]
-
Silver Fern Chemical. (n.d.). Glycol Ether DE: A Versatile Solvent for Industrial and Commercial Applications. Retrieved from Silver Fern Chemical website: [Link]
-
Rock Chemicals, Inc. (2025, April 4). The Role of Glycol Ether in Paints & Coatings: Why It's Essential. Retrieved from Rock Chemicals, Inc. website: [Link]
-
Silver Fern Chemical. (n.d.). Glycol Ether EB | Applications in Agriculture, Personal Care, and More. Retrieved from Silver Fern Chemical website: [Link]
-
Ecolink, Inc. (2019, March 1). Glycol Ethers: What are they and what are their uses?. Retrieved from Ecolink, Inc. website: [Link]
-
Woiski, C., Dobslaw, D., & Engesser, K. H. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Biodegradation, 31(3), 153-169. [Link]
-
Shutilov, A. A., et al. (2020). Bio-Based Solvents and Gasoline Components from Renewable 2,3-Butanediol and 1,2-Propanediol: Synthesis and Characterization. Molecules, 25(7), 1739. [Link]
-
National Center for Biotechnology Information. (n.d.). POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from NCBI Bookshelf: [Link]
- Van Ginkel, C. G., & Kolvenbach, M. (1993). Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants. The Science of the total environment, Suppl Pt 1, 689–697.
-
ResearchGate. (2025, October 16). Bio-Based Solvents and Gasoline Components from Renewable 2,3-Butanediol and 1,2-Propanediol: Synthesis and Characterization. Retrieved from ResearchGate website: [Link]
-
ResearchGate. (n.d.). Biodegradation of propanol and isopropanol by a mixed microbial consortium. Retrieved from ResearchGate website: [Link]
-
Chen, X., et al. (2008). A new route for the synthesis of propylene oxide from bio-glycerol derivated propylene glycol. Green Chemistry, 10(9), 983-986. [Link]
-
Semantic Scholar. (2020, January 29). Making natural products from renewable feedstocks. Retrieved from Semantic Scholar website: [Link]
Sources
- 1. Glycol ethers - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Low VOC Solvents Chemical Supplier - Page 1 | Silver Fern Chemical [silverfernchemical.com]
- 4. Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 8. re-chemistry.com [re-chemistry.com]
- 9. rockchemicalsinc.com [rockchemicalsinc.com]
- 10. discover.univarsolutions.com [discover.univarsolutions.com]
- 11. Glycol Ether DE: A Versatile Solvent for Industrial and Commercial Applications [silverfernchemical.com]
- 12. Non-VOC Solvents | See the Advantages of ESTISOL® Esters [estichem.com]
- 13. irta.us [irta.us]
- 14. semanticscholar.org [semanticscholar.org]
Advanced HPLC Mobile Phase Preparation Using 3-(2-butoxyethoxy)propan-1-ol: A Protocol for Masking Residual Silanols and Enhancing Peptide Recovery
Executive Summary & Rationale
In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the separation of basic peptides, pharmaceutical amines, and complex lipids is frequently compromised by secondary electrostatic interactions. These interactions occur between the positively charged moieties of the analytes and the negatively charged, unreacted residual silanols on silica-based C18 stationary phases.
While traditional methods utilize high ionic strength buffers or harsh ion-pairing agents (such as Trifluoroacetic acid, TFA) to suppress these interactions, such additives often cause severe ion suppression in mass spectrometry (LC-MS) and can permanently alter column selectivity. 3-(2-butoxyethoxy)propan-1-ol (BEP) emerges as an advanced, non-ionic amphiphilic modifier. By acting as a dynamic coating agent, BEP temporarily masks active silica sites, dramatically improving peak symmetry and analyte recovery without the drawbacks of traditional ion-pairing agents.
Mechanistic Insights: The Causality of Dynamic Shielding
To utilize BEP effectively, one must understand its thermodynamic behavior at the stationary/mobile phase interface. Basic compounds frequently exhibit peak tailing and poor recovery in RP-HPLC due to secondary electrostatic drag1[1]. Masking these silanols is critical for high-resolution separations2[2].
BEP functions as a highly specialized amphiphilic modifier that partitions into the stationary phase3[3]. Its mechanism of action is twofold:
-
Hydrophobic Anchoring: The non-polar butyl tail of BEP anchors to the C18 alkyl chains via van der Waals dispersion forces.
-
Hydrophilic Shielding: Concurrently, the di-ether backbone and the terminal propan-1-ol group remain oriented toward the mobile phase. This orientation creates a localized, dynamic hydration layer that physically and chemically shields the underlying residual silanols through hydrogen bonding. This mimics the highly desirable effects of polar-embedded stationary phases without requiring a specialized column4[4].
Furthermore, the integration of alcohol modifiers in reversed-phase systems improves the wettability of the stationary phase under highly aqueous conditions, preventing phase collapse and improving mass transfer kinetics5[5].
Mechanistic pathway of residual silanol masking by 3-(2-butoxyethoxy)propan-1-ol in HPLC.
Experimental Protocols: Preparation & Self-Validating Workflow
The following protocol details the formulation of BEP-modified mobile phases. To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating System Suitability Testing (SST).
Phase 1: Mobile Phase Formulation
-
Base Solvent Preparation: Measure 1000 mL of LC-MS grade Water (Phase A) and 1000 mL of LC-MS grade Acetonitrile (Phase B). Add 0.1% v/v Formic Acid (FA) to both to establish a baseline pH of ~2.7, ensuring acidic analytes remain protonated and basic amines are ionized.
-
BEP Integration: Add 3-(2-butoxyethoxy)propan-1-ol (BEP) to both Phase A and Phase B at a concentration of 0.5% v/v (5.0 mL per liter).
-
Causality: Adding the modifier to both the aqueous and organic phases is mandatory. It prevents baseline drift during gradient elution and ensures the dynamic coating on the column remains thermodynamically stable regardless of the organic solvent percentage.
-
-
Homogenization & Degassing: Sonicate the mixtures for 15 minutes, followed by vacuum filtration through a 0.22 µm PTFE membrane.
-
Causality: BEP slightly increases the viscosity and surface tension of the mobile phase; thorough degassing prevents micro-bubble cavitation in the high-pressure HPLC pump heads, which would otherwise lead to erratic flow rates.
-
Phase 2: System Equilibration & Self-Validation
-
Column Purging: Flush the C18 column with 10 to 15 Column Volumes (CV) of the BEP-modified mobile phase at the starting gradient conditions (e.g., 95% A / 5% B).
-
Causality: Unlike standard bulk solvents, amphiphilic modifiers require extended time to partition into the stationary phase and establish a stable adsorption-desorption equilibrium. Proceeding too early will result in shifting retention times.
-
-
System Suitability Testing (SST): Inject a known basic probe (e.g., amitriptyline or a standard basic peptide like bradykinin). Calculate the tailing factor (
).-
Validation Gate: The system is validated and ready for actual sample analysis only when
for three consecutive injections, confirming that the residual silanols are fully masked.
-
Mobile phase preparation and system equilibration workflow using the BEP amphiphilic modifier.
Data Presentation: Comparative Performance
The integration of BEP yields quantifiable improvements in chromatographic performance, particularly for notoriously difficult basic analytes. The table below summarizes the comparative performance metrics between a standard mobile phase and a BEP-modified mobile phase.
| Chromatographic Parameter | Standard Mobile Phase (0.1% FA) | BEP-Modified Phase (0.5% v/v) | Causality / Mechanistic Driver |
| Peak Tailing Factor ( | 1.85 (Severe tailing) | 1.05 (Symmetrical) | Dynamic shielding of residual silanols prevents secondary electrostatic drag on basic amines. |
| Theoretical Plates ( | 8,500 | 14,200 | Improved wettability and mass transfer kinetics at the stationary/mobile phase interface. |
| Analyte Recovery (%) | 78% | 96% | Elimination of irreversible, non-specific binding to active silica defect sites. |
| Baseline Noise (UV 214nm) | < 0.1 mAU | < 0.15 mAU | BEP lacks strong chromophores, maintaining high signal-to-noise ratios at low UV wavelengths. |
| Equilibration Time | 5 Column Volumes | 12 to 15 Column Volumes | Dynamic coating requires extended purging to reach a stable adsorption equilibrium. |
References
-
Mixed Mode Chromatographic Stationary Phases in Pharmaceutical Peptide Analysis. Lattice Science Publication.[Link]
-
HPLC Profiling for Quality Control of Secondary Metabolites of Aqueous and Hydroethanolic Extract of Gardenia aqualla Stapf & Hutch. Scientific Research Publishing. [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]
-
An experimental verification of the electrostatic theory for ion pair chromatography. Researcher.life. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Profiling for Quality Control of Secondary Metabolites of Aqueous and Hydroethanolic Extract of Gardenia aqualla Stapf & Hutch [scirp.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification & Handling of 3-(2-butoxyethoxy)propan-1-ol
Audience: Researchers, Scientists, and Drug Development Professionals Scope: Advanced Troubleshooting, Impurity Profiling, and Anhydrous Recovery
3-(2-Butoxyethoxy)propan-1-ol (CAS: 10043-18-2) is an extended glycol ether characterized by a dual-functional structure: a terminal primary alcohol and internal ether linkages. While it serves as a highly versatile coupling agent and high-boiling solvent in active pharmaceutical ingredient (API) synthesis, its molecular architecture makes it inherently susceptible to aggressive autoxidation and severe moisture retention.
This technical support guide is structured to help you troubleshoot, isolate, and resolve the most critical purification bottlenecks encountered during experimental workflows.
Core Troubleshooting & Methodologies
Q: Why does my crude 3-(2-butoxyethoxy)propan-1-ol show a delayed reaction in radical-mediated steps, or turn yellow over time?
A: This is a hallmark of autoxidation. The oxygen atoms in the ether linkages of 3-(2-butoxyethoxy)propan-1-ol stabilize radicals at the adjacent alpha-carbons via resonance (lone pair donation). This makes hydrogen abstraction by atmospheric triplet oxygen thermodynamically favorable, leading to the formation of reactive hydroperoxides.
These peroxides act as rogue oxidants that inhibit sensitive radical reactions and eventually degrade into yellow polymeric species. According to, glycol ethers are classified as Group B peroxide-forming solvents, meaning they concentrate hazardous, explosive peroxides upon evaporation or distillation[1].
Caption: Autoxidation pathway of glycol ethers leading to reactive hydroperoxides and degradation.
Q: How can I safely test for and remove these peroxides to ensure a self-validating purification loop?
A: You must establish a strict test-quench-retest protocol. Never attempt to distill the solvent until peroxides are neutralized, as applying heat to uninhibited Group B chemicals poses a severe explosion risk[2].
Step-by-Step Peroxide Quenching Protocol:
-
Initial Quantification: In a test tube, mix 1.0 mL of the crude solvent with 1.0 mL of glacial acetic acid. Add 0.1 g of potassium iodide (KI) crystals and 1 drop of 1% aqueous starch indicator[1]. A blue/black color indicates dangerous peroxide levels (>25 ppm) that must be remediated[3].
-
Chemical Quenching: Transfer the crude solvent to a separatory funnel. Wash vigorously with an equal volume of freshly prepared 10% (w/v) aqueous Iron(II) sulfate (FeSO4) solution. The Fe²⁺ ions reduce the hydroperoxides to stable alcohols while being oxidized to Fe³⁺.
-
Phase Separation: Allow the layers to separate. The organic layer contains your quenched solvent.
-
Validation (Self-Correction): Repeat Step 1 on the isolated organic layer. The system is self-validating; proceed to drying only when the KI/starch test remains completely colorless.
Q: Why are my moisture-sensitive organometallic reactions failing when using this solvent, even after standard desiccation?
A: 3-(2-butoxyethoxy)propan-1-ol possesses a hydrophilic head (propanol + ether oxygens) and a lipophilic tail (butyl group). This amphiphilic structure allows it to form an exceptionally strong, surfactant-like hydrogen-bond network with water. Standard desiccants are thermodynamically insufficient to break these bonds without coordinating to the solvent itself.
Table 1: Comparison of Drying Agents for 3-(2-butoxyethoxy)propan-1-ol
| Drying Agent | Mechanism | Efficiency for Glycol Ethers | Drawbacks / Limitations |
| Calcium Chloride (CaCl₂) | Hydration | Poor | Forms irreversible coordination complexes with ether oxygens and alcohols; strictly avoid. |
| Magnesium Sulfate (MgSO₄) | Hydration | Good (Bulk Water) | Slightly acidic; leaves trace moisture that ruins Grignard/organolithium reagents. |
| Potassium Carbonate (K₂CO₃) | Hydration | Moderate | Basic nature can cause side reactions upon heating, but safe for pre-drying. |
| 3A Molecular Sieves | Pore Trapping (3 Å) | Excellent (Trace Water) | Slow kinetics (requires 24h); requires prior thermal activation under vacuum. |
Q: What is the most effective protocol for obtaining ultra-dry, high-purity 3-(2-butoxyethoxy)propan-1-ol?
A: A combination of size-exclusion chemical drying followed by vacuum fractional distillation is required. Because its boiling point is highly elevated (>230 °C at atmospheric pressure), applying a high vacuum is non-negotiable to prevent thermal degradation and secondary peroxide generation.
Caption: Step-by-step purification workflow ensuring peroxide removal and absolute desiccation.
Step-by-Step Vacuum Fractional Distillation Protocol:
-
Bulk Drying: To remove the bulk water introduced during the FeSO₄ wash, stir the organic layer over anhydrous MgSO₄ for 30 minutes, then filter.
-
Deep Desiccation: Add activated 3A molecular sieves (10% w/v) to the filtrate and let sit for 24 hours. The 3-angstrom pore size is critical: it traps water (~2.8 Å) but physically excludes the larger propanol headgroup.
-
Apparatus Assembly: Set up a vacuum fractional distillation apparatus using a Vigreux column to ensure sufficient theoretical plates for separating close-boiling impurities.
-
Distillation Execution: Apply high vacuum (<10 mmHg) to drastically lower the boiling point. Heat the flask gradually. Discard the initial forecut (containing residual water and low-boiling alcohols).
-
Collection & Safety: Collect the main fraction. Crucial Safety Step: Leave at least 10% of the volume in the boiling flask as "bottoms" to prevent concentrating any trace unquenched peroxides[2].
Frequently Asked Questions (FAQs)
Q: I synthesized this compound via the allylation of 2-butoxyethanol followed by hydroboration. How do I remove unreacted 2-butoxyethanol?
A: 2-Butoxyethanol (butyl cellosolve) has a significantly lower boiling point (~171 °C at 760 mmHg) compared to your target compound. A careful vacuum fractional distillation using a high-efficiency column (e.g., structured packing or a long Vigreux) will separate them. Ensure a high reflux ratio during the transition between the two fractions to prevent smearing.
Q: Can I use sodium metal or sodium-potassium (NaK) alloy to dry this solvent, similar to THF or diethyl ether?
A: Absolutely not. 3-(2-butoxyethoxy)propan-1-ol contains a terminal primary hydroxyl group (-OH). Sodium metal will react exothermically with the alcohol to form hydrogen gas and the corresponding alkoxide. This will not only destroy your product but also create a severe fire and explosion hazard. Stick to 3A molecular sieves for trace water removal.
Q: How should I store the purified solvent to prevent re-oxidation?
A: Store the purified solvent in amber glass bottles to prevent UV-catalyzed radical initiation. Backfill the headspace with an inert gas (Argon is preferred over Nitrogen as it is heavier and blankets the liquid). If your downstream application permits, add a radical scavenger like BHT (butylated hydroxytoluene) at 10-50 ppm to inhibit future peroxide formation[1].
References
-
Peroxide-Forming Chemicals Safety Guidelines Source: University of New Mexico (UNM) Environment, Health & Safety URL:[Link]
-
Standard Operating Procedures (SOP) for Peroxide Forming Compounds Source: University of British Columbia (UBC) Nanofab URL:[Link]
Sources
Technical Support Center: Water Removal from 3-(2-butoxyethoxy)propan-1-ol
[1][2]
Topic: Purification and Desiccation of High-Boiling Glycol Ethers Target Molecule: 3-(2-butoxyethoxy)propan-1-ol CAS Registry Number: 10043-18-2 Support Level: Advanced Research & Development[1][2]
Part 1: Technical Overview & Decision Matrix
The Challenge: Why is this solvent difficult to dry?
3-(2-butoxyethoxy)propan-1-ol combines an ether backbone with a primary hydroxyl group.[1][2] This structure creates two distinct problems for water removal:
-
Hygroscopicity: The molecule forms strong hydrogen bonds with water.[2] Once "wet," the water is not merely dissolved but energetically bound.
-
Thermal Instability: While the boiling point is high (~248°C), prolonged heating at atmospheric pressure to distill off water can lead to thermal degradation or peroxide concentration.[2][3]
Decision Matrix: Selecting the Right Protocol
Do not apply a "one-size-fits-all" approach. Select your method based on initial water content (measured via Karl Fischer titration) and required purity.[3]
Part 2: Diagnostic Protocols
Before initiating any drying procedure, you must quantify the impurities. Relying on visual inspection is negligent for glycol ethers.[2]
Protocol 1: Peroxide Detection (Safety Critical)
Glycol ethers react with atmospheric oxygen to form unstable organic peroxides.[2] Distilling a peroxide-laden solvent can result in explosion.[2]
-
Reagent: Quantofix® Peroxide 100 test strips or standard Potassium Iodide (KI) starch paper.[2][3]
-
Threshold: If peroxides > 10 mg/L (ppm), you must treat the solvent before heating.[2][3]
-
Treatment: Shake with 5% aqueous Ferrous Sulfate (FeSO₄) or pass through activated alumina.[2][3]
Protocol 2: Water Quantification
Part 3: Experimental Workflows
Method A: Azeotropic Distillation (For >1% Water)
Best for: Large volumes of "wet" solvent where molecular sieves would be quickly saturated.[1][2][3]
The Logic: Water boils at 100°C, and 3-(2-butoxyethoxy)propan-1-ol at ~248°C. However, simply boiling off the water is inefficient due to hydrogen bonding.[1][2] We use Toluene as an entrainer. Toluene forms a low-boiling azeotrope with water (bp 85°C) that carries the water out of the system.[1][2]
Step-by-Step:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Mixture: Add the solvent and 20% v/v Toluene.
-
Reflux: Heat the mixture to reflux. The Toluene/Water azeotrope will vaporize, condense, and separate in the trap. Water (denser) settles at the bottom; Toluene (lighter) flows back into the flask.
-
Completion: Continue until no new water droplets accumulate in the trap (typically 2-4 hours).
-
Removal: Distill off the remaining toluene (bp 110.6°C) under mild vacuum. The remaining solvent is now "dry" but may contain trace toluene.[3]
Method B: Molecular Sieves (For <1% Water)
Best for: Routine drying to reach <50 ppm water.[1][2][3]
The Logic: We use 3Å (3 Angstrom) molecular sieves.[2][3]
-
Why 3Å? The pore size excludes the solvent molecules (propanol chain) but traps water molecules.[2] Using 4Å sieves risks adsorbing the solvent itself, leading to loss of product or competitive displacement.
Step-by-Step:
-
Activation: Heat sieves (beads or pellets) to 300°C for 3 hours (or overnight at 120°C under vacuum). Crucial: Unactivated sieves are useless.
-
Loading: Add 10-20% w/v of activated sieves to the solvent.[2][3]
-
Time: Allow to stand for 24-48 hours. Agitation is not strictly necessary but helps.[2][3]
-
Filtration: Decant or filter the solvent under an inert atmosphere (Nitrogen/Argon) to avoid re-absorption of atmospheric moisture.[2][3]
Method C: Vacuum Distillation (For Ultra-High Purity)
Best for: Removing non-volatile impurities and achieving analytical grade purity.[1][2][3]
The Logic: Reducing pressure lowers the boiling point, preventing thermal decomposition.[2][3]
Data Table: Estimated Boiling Points at Reduced Pressure
| Pressure (mmHg) | Estimated Boiling Point (°C) |
|---|---|
| 760 (Atm) | ~248.0 |
| 100 | ~180.0 |
| 10 | ~135.0 |
Step-by-Step:
-
System: Short-path distillation head with a vacuum manifold.[2][3]
-
Pre-treatment: Ensure peroxides are removed (see Protocol 1).[2][3]
-
Operation: Apply vacuum (<10 mmHg recommended).[2][3] Heat the bath slowly.
-
Fractionation: Discard the first 5-10% of distillate (forerun), which contains residual water and volatile impurities.[2][3] Collect the main fraction.
Part 4: Troubleshooting & FAQs
Q1: I used 4Å sieves and my solvent purity dropped. Why? A: 4Å sieves have a pore size large enough to adsorb small alcohols.[2][3] The sieves likely adsorbed some of your 3-(2-butoxyethoxy)propan-1-ol, and potentially catalyzed a surface reaction if the sieves were slightly acidic/basic.[1][2] Always use 3Å sieves for alcohols.
Q2: The solvent turned yellow during distillation. A: This indicates thermal decomposition or polymerization.[2][3]
-
Cause: Bath temperature was too high, or oxygen was present.[2][3]
-
Fix: Use a lower pressure (higher vacuum) to reduce the boiling point. Ensure the system is flushed with Nitrogen before heating. Check for peroxides before starting.[2][4]
Q3: Can I use Sodium (Na) metal or Hydrides (CaH₂) to dry this? A: Proceed with extreme caution.
-
Sodium: Will react with the hydroxyl group (-OH) to form an alkoxide and Hydrogen gas (
).[1][2] This is dangerous and chemically alters your solvent.[2][5] Do not use Sodium.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Calcium Hydride (CaH₂): Can be used for final polishing of ethers, but since this molecule has an alcohol group, CaH₂ will also react slowly with the solvent itself, evolving
.[1][2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Recommendation: Stick to Molecular Sieves (3Å) or Distillation.[2] They are safer and non-reactive.[2]
Q4: How do I store the dried solvent? A: Store over activated 3Å sieves in an amber bottle with a septum cap. Wrap the cap in Parafilm. Ideally, store in a desiccator or glovebox. Glycol ethers are hygroscopic "sponges"—if you leave the cap off for 10 minutes, you may need to re-dry it.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10043-18-2, 3-(2-Butoxyethoxy)-1-propanol."[1][2] PubChem, [Link]2][3] Accessed 4 Mar. 2026.[2]
-
Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, vol. 75, no. 24, 2010, pp. 8351–8354. [Link]2]
-
Burfield, D. R., & Smithers, R. H. "Desiccant Efficiency in Solvent Drying.[2] 3. Dipolar Aprotic Solvents and Alcohols."[2] The Journal of Organic Chemistry, vol. 48, no. 14, 1983, pp. 2420–2422. [Link]2]
-
Occupational Safety and Health Administration (OSHA). "Glycol Ethers: Safety and Health Topics." United States Department of Labor, [Link]2][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGQ3pzQfZ4wn6y-jc6VxXqZnd1b6hxI0cHIJUMzug43xxkzumn_Dw80j-L09t_VVuyCdThX0KP1Ux8CbO3J9xBzK6BT2-uacGgTVxRPUJu-uSuFgrq8Jg6ysuThtuRdszql-bj-rivbnm0Mkm-bIIR7YXm9yUfjy626r8t-JgrQDMVrGHrGTYbE2ZJoQdiXpR3i_ytQdrS0uv6TrGDYsxGe8wU9huuK8mTpOmnv_Uj3IFlQ%3D%3D)] Accessed 4 Mar. 2026.[2]
Sources
Technical Support Center: Preventing Oxidation of 3-(2-butoxyethoxy)propan-1-ol
Introduction
Welcome to the technical support guide for 3-(2-butoxyethoxy)propan-1-ol. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile solvent and intermediate. 3-(2-butoxyethoxy)propan-1-ol, a glycol ether, is susceptible to oxidation, which can compromise experimental outcomes and product integrity. This guide provides in-depth technical information and practical troubleshooting advice to ensure the long-term stability and purity of this compound during storage.
Why is Preventing Oxidation Crucial?
3-(2-butoxyethoxy)propan-1-ol, like other ethers and primary alcohols, can undergo autoxidation in the presence of oxygen. This process is often initiated by light, heat, or the presence of metal contaminants. The primary alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid.[1] The ether linkage is also susceptible to oxidation, leading to the formation of unstable and potentially hazardous peroxides.[2] These degradation products can:
-
Alter the solvent properties: Changes in polarity and viscosity can affect reaction kinetics and solubility parameters.
-
Introduce impurities: Degradation products can interfere with analytical measurements and lead to unwanted side reactions.
-
Pose a safety risk: Peroxide accumulation can lead to explosive hazards, especially upon concentration during distillation or evaporation.[2]
This guide will equip you with the knowledge and tools to effectively mitigate these risks.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the storage and handling of 3-(2-butoxyethoxy)propan-1-ol.
Q1: What are the ideal storage conditions for 3-(2-butoxyethoxy)propan-1-ol?
To minimize oxidation, 3-(2-butoxyethoxy)propan-1-ol should be stored in a cool, dry, and dark place. The storage area should be well-ventilated.[3] It is crucial to keep the container tightly closed when not in use to prevent exposure to air and moisture.[4][5]
Q2: What type of container material is best for storing this compound?
The general industry practice for storing glycol ethers is to use carbon steel or stainless steel vessels.[5][6][7] For laboratory-scale storage, amber glass bottles are also a suitable option to protect the compound from light. It is important to avoid copper and its alloys, as they can catalyze degradation.[5] Certain plastics and rubbers may also be incompatible.[4]
Q3: Is an inert atmosphere necessary for long-term storage?
Yes, for long-term storage, blanketing the container with an inert gas such as nitrogen is highly recommended.[4][6] This displaces oxygen from the headspace of the container, significantly reducing the rate of oxidation.
Q4: Can I use antioxidants to stabilize 3-(2-butoxyethoxy)propan-1-ol?
The use of antioxidants can be an effective strategy to inhibit oxidation. Synthetic antioxidants like Butylated Hydroxytoluene (BHT) are commonly used to prevent peroxide formation in ethers and other organic solvents.[8] These compounds act as radical scavengers, interrupting the chain reactions of autoxidation.[9][10]
Q5: How can I tell if my stored 3-(2-butoxyethoxy)propan-1-ol has started to oxidize?
The initial stages of oxidation may not be visually apparent. However, the formation of peroxides can be detected using analytical methods. A simple qualitative test involves using peroxide test strips.[2] For a more quantitative assessment, iodometric titration or spectrophotometric methods can be employed.[11][12] A significant increase in the peroxide concentration indicates that the material is degrading.
Q6: What should I do if I suspect my 3-(2-butoxyethoxy)propan-1-ol has degraded?
If you suspect degradation, it is crucial to first test for the presence of peroxides. If peroxides are present at a significant level (a common control point is 100 ppm, though this can vary), the material should be handled with extreme caution.[13] Do not distill or evaporate the solvent, as this can concentrate the peroxides and create an explosion hazard.[2] Depending on the level of contamination and the requirements of your application, the material may need to be treated to remove peroxides or disposed of as hazardous waste.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to identifying and resolving common problems associated with the oxidation of 3-(2-butoxyethoxy)propan-1-ol.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results (e.g., reaction yields, product purity). | Oxidation of the solvent, leading to the presence of reactive impurities (aldehydes, carboxylic acids, peroxides). | 1. Test for Peroxides: Use peroxide test strips for a quick check. If positive, proceed to quantitative analysis. 2. Quantify Peroxide Levels: Use an appropriate analytical method (e.g., iodometric titration) to determine the peroxide concentration. 3. Purify or Dispose: If peroxide levels are unacceptable for your application, consider purification methods or dispose of the solvent according to safety guidelines. 4. Implement Proper Storage: Review and improve your storage procedures based on the recommendations in this guide. |
| Visible discoloration (yellowing) of the solvent. | Formation of degradation products. | 1. Confirm Oxidation: Test for peroxides as a primary indicator of oxidative degradation. 2. Evaluate for Use: Depending on the severity of discoloration and the nature of your experiment, the solvent may still be usable for less sensitive applications. 3. Consider Purification: Distillation can remove some impurities, but ONLY if the solvent has been tested and confirmed to be free of peroxides. |
| Formation of a precipitate or oily layer in the solvent. | Advanced degradation and polymerization of oxidation products. | 1. DO NOT USE: The solvent is likely highly contaminated and potentially hazardous. 2. Handle with Extreme Caution: Do not attempt to open or move containers with visible crystals or precipitates, as these could be explosive peroxides.[13] 3. Contact EHS: Consult your institution's Environmental Health and Safety department for guidance on safe handling and disposal. |
Experimental Protocols
Protocol 1: Qualitative and Semi-Quantitative Peroxide Detection using Test Strips
This protocol provides a rapid method to screen for the presence of peroxides.
Materials:
-
Sample of 3-(2-butoxyethoxy)propan-1-ol
-
Peroxide test strips (e.g., Quantofix®)
-
Deionized water
Procedure:
-
Dip the test strip into the 3-(2-butoxyethoxy)propan-1-ol sample for 1 second.
-
Allow the solvent to evaporate from the test strip.
-
Moisten the test zone with one drop of deionized water.[13]
-
Observe the color change and compare it to the color scale provided with the test strips to estimate the peroxide concentration. A blue color indicates the presence of peroxides.[2][13]
Protocol 2: Quantitative Determination of Peroxides by Iodometric Titration
This method provides a more accurate measurement of the peroxide content.
Materials:
-
Sample of 3-(2-butoxyethoxy)propan-1-ol
-
Glacial acetic acid
-
Potassium iodide (KI), saturated solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Erlenmeyer flask
-
Buret
-
Graduated cylinders
Procedure:
-
Add a known volume or weight of the 3-(2-butoxyethoxy)propan-1-ol sample to an Erlenmeyer flask.
-
Add an equal volume of glacial acetic acid to the flask.
-
Add approximately 1 mL of saturated potassium iodide solution. Swirl the flask and allow it to stand in the dark for 5-10 minutes. A yellow to brown color indicates the presence of peroxides.[13]
-
Titrate the solution with the standardized sodium thiosulfate solution until the yellow color fades to a pale straw color.
-
Add a few drops of the starch indicator solution. The solution should turn a deep blue-black color.[13]
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the 3-(2-butoxyethoxy)propan-1-ol sample.
-
Calculate the peroxide concentration (as H₂O₂) using the following formula:
Peroxide (ppm) = [(V_sample - V_blank) * N_Na2S2O3 * 17.01 * 1000] / m_sample
Where:
-
V_sample = volume of Na₂S₂O₃ used for the sample (mL)
-
V_blank = volume of Na₂S₂O₃ used for the blank (mL)
-
N_Na2S2O3 = normality of the Na₂S₂O₃ solution (eq/L)
-
17.01 = equivalent weight of H₂O₂ (g/eq)
-
m_sample = mass of the 3-(2-butoxyethoxy)propan-1-ol sample (g)
-
Visualizing Storage Best Practices
The following diagram illustrates the decision-making process for the proper storage of 3-(2-butoxyethoxy)propan-1-ol to prevent oxidation.
Caption: Decision tree for optimal storage of 3-(2-butoxyethoxy)propan-1-ol.
References
- Vertex AI Search. (n.d.). Glycol Ether PNB.
- Scribd. (n.d.). Glycol Ethers Storage and Handling Guide.
- Alliance Chemical. (2026, February 9). Glycol Ethers Guide: Industrial & Household Solvent Applications.
- Quantum Compliance. (2018, February 6). Glycol Ether TPM.
- Anchem Sales. (2014, December 15). Glycol Ether DB.
- Safety Data Sheet. (2024, March 1).
- The University of Edinburgh. (2009, July 10). Ethers - storage and the detection and removal of peroxides.
- Analytical Chemistry. (n.d.). Spectrophotometric Determination of Hydroperoxide in Diethyl Ether.
- PubMed. (2024, April 1). Analytical methods for selectively determining hydrogen peroxide, peroxymonosulfate and peroxydisulfate in their binary mixtures.
- Google Patents. (n.d.). CN102426169A - Method for detecting peroxide content in polyether polyol.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- MDPI. (2025, March 28). Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxidation Stability.
- Wikipedia. (n.d.). Butylated hydroxytoluene.
- Dartmouth Environmental Health and Safety. (n.d.). Peroxide-Forming Chemicals.
- Antioxidants. (2022, July 6). Antioxidants for the Prevention and Treatment of Non-communicable Diseases.
- ACS Publications. (2025, June 13). Marine-Food-Derived Ether Phospholipids Mitigated Alcoholic Liver Disease by Preferably Suppressing Lipid Peroxidation rather than Ferroptosis Defense.
- Sigma-Aldrich. (n.d.). 3-(2-Hydroxyethoxy)propan-1-ol.
- TotalEnergies Additive Fuels. (n.d.). Antioxidants and Stabilisers Additives.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-butoxypropan-2-ol.
- Clover Chemicals Ltd. (2024, February 9). TOPS - Safety Data Sheet.
- PMC - NIH. (2020, April 30). Isolation and characterization of 2-butoxyethanol degrading bacterial strains.
- ECHEMI. (n.d.). 10043-18-2, 3-(2-Butoxyethoxy)-1-propanol Formula.
- Easy exam revision notes for GSCE Chemistry. (n.d.). Oxidation of Propanol.
- Human health tier II assessment. (2013, May 17). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-.
- PubChemLite. (n.d.). 3-(2-butoxyethoxy)propanol (C9H20O3).
- leybold. (n.d.). Oxidation of propanol.
- Merck. (n.d.). 3-(2-Hydroxyethoxy)propan-1-ol.
Sources
- 1. passmyexams.co.uk [passmyexams.co.uk]
- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 3. alliancechemical.com [alliancechemical.com]
- 4. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 5. lyondellbasell.com [lyondellbasell.com]
- 6. scribd.com [scribd.com]
- 7. anchemsales.com [anchemsales.com]
- 8. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. additives-fuels.totalenergies.com [additives-fuels.totalenergies.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN102426169A - Method for detecting peroxide content in polyether polyol - Google Patents [patents.google.com]
- 13. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
Technical Support Center: Optimizing the Synthesis of 3-(2-butoxyethoxy)propan-1-ol
Welcome to the Technical Support Center for the synthesis of 3-(2-butoxyethoxy)propan-1-ol. As an Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in overcoming the specific mechanistic and practical hurdles associated with this asymmetric ether synthesis.
Synthesizing 3-(2-butoxyethoxy)propan-1-ol via the Williamson ether synthesis presents a unique challenge: the electrophile (3-chloro-1-propanol) possesses both a reactive halogen and a nucleophilic hydroxyl group[1]. Without strategic intervention, this bifunctionality leads to catastrophic yield losses via intramolecular cyclization (forming oxetane) or intermolecular polymerization. This guide provides a field-proven, self-validating workflow utilizing orthogonal protection strategies and optimized base selection to maximize your yield[2].
Mechanistic Pathway & Workflow
To prevent side reactions, the hydroxyl group of 3-chloro-1-propanol must be temporarily masked. The workflow below illustrates the optimal pathway using a Tetrahydropyranyl (THP) protecting group, followed by a sterically controlled Williamson etherification[3].
Synthesis workflow for 3-(2-butoxyethoxy)propan-1-ol via protected Williamson etherification.
Experimental Protocol: A Self-Validating System
This protocol is engineered to ensure that every step can be analytically verified before proceeding, preventing the carry-over of impurities that typically ruin glycol ether syntheses.
Step 1: THP Protection of 3-chloro-1-propanol
-
Causality: Masking the primary alcohol prevents the molecule from acting as a nucleophile in the subsequent basic conditions, completely shutting down oxetane formation and polymerization[1].
-
Procedure:
-
Dissolve 3-chloro-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.
-
Add catalytic p-Toluenesulfonic acid (p-TsOH, 0.05 eq) and cool the flask to 0°C.
-
Dropwise, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq). Stir at room temperature for 4 hours.
-
-
Validation: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material spot (which stains bright yellow with KMnO₄) disappears, replaced by a higher R_f spot (the THP ether).
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid. Causality: Failing to neutralize the acid will cause premature deprotection during solvent evaporation. Extract, dry over MgSO₄, and concentrate.
Step 2: KHMDS-Promoted Williamson Etherification
-
Causality: While Sodium Hydride (NaH) is traditional, Potassium hexamethyldisilazide (KHMDS) is utilized here. KHMDS provides a homogeneous reaction mixture in THF and its massive steric bulk prevents it from acting as a nucleophile, thereby minimizing E2 elimination of the primary alkyl chloride[2].
-
Procedure:
-
Dissolve 2-butoxyethanol (1.2 eq) in anhydrous THF under nitrogen. Cool to 0°C.
-
Slowly add KHMDS (1.5 eq, 1M in THF).
-
Validation: The formation of the alkoxide is immediate; unlike NaH, there is no hazardous H₂ gas evolution to monitor, but the solution will become slightly yellow. Stir for 30 minutes.
-
Add the THP-protected 3-chloro-1-propanol (1.0 eq) dropwise. Heat the mixture to 65°C (reflux) for 12 hours.
-
-
Workup: Cool to room temperature and quench with saturated NH₄Cl. Extract with EtOAc, wash with brine, dry, and concentrate.
Step 3: Acidic Deprotection
-
Causality: The aliphatic ether bonds formed in Step 2 are highly stable to base but susceptible to cleavage by strong acids. Using mild p-TsOH in methanol selectively cleaves the acetal-like THP group without breaking the core ether linkages[3].
-
Procedure:
-
Dissolve the crude intermediate in methanol.
-
Add p-TsOH (0.1 eq) and stir at room temperature for 6 hours.
-
-
Validation: TLC will show the disappearance of the non-polar intermediate and the emergence of a highly polar spot (the final diol-ether).
-
Workup: Neutralize with solid NaHCO₃, filter, and concentrate. Purify via vacuum distillation to yield pure 3-(2-butoxyethoxy)propan-1-ol.
Quantitative Data: Optimizing Etherification Parameters
The choice of base and solvent during the etherification step dictates the ratio of the desired S_N2 substitution versus the unwanted E2 elimination. The data below summarizes the mechanistic impact of various conditions on the yield of the protected intermediate[4],[2].
Table 1: Impact of Base and Solvent on Etherification Yield
| Base | Solvent | Temp (°C) | Yield (%) | Primary Mechanistic Observation / Side Reaction |
| NaOH | H₂O / THF | 70 | < 15 | Alkoxide formation is suppressed; hydrolysis of alkyl chloride dominates. |
| NaH | DMF | 80 | 45 - 55 | High temperature and strong base promote E2 elimination (alkene formation). |
| NaH | THF | 65 | 60 - 68 | Heterogeneous mixture leads to incomplete conversion and unreacted starting material. |
| KHMDS | THF | 65 | 88 - 92 | Homogeneous reaction; steric bulk of base heavily favors S_N2 over E2. |
Troubleshooting Guide
Q: My yield is extremely low, and NMR shows a complex mixture of polymeric peaks. What went wrong? A: You likely skipped or had an incomplete protection step (Step 1). Because 3-chloro-1-propanol contains both an electrophile and a nucleophile, exposing it to a strong base without a THP protecting group causes it to undergo rapid intermolecular S_N2 reactions, forming poly(trimethylene oxide) polymers. Always validate complete THP protection via TLC before proceeding.
Q: I am observing a significant amount of alkene byproducts during the etherification step. How can I minimize this? A: Alkene formation is the result of an E2 elimination competing with the S_N2 Williamson ether synthesis[3]. This happens when the base acts on the β-hydrogen of the alkyl halide instead of the α-carbon. To fix this:
-
Lower the temperature: Drop the reaction temperature from 80°C to 65°C.
-
Change the base: Switch from NaH to KHMDS. The bulky hexamethyldisilazide anion is a strong base but a terrible nucleophile, severely hindering the transition state required for E2 elimination[2].
Q: The reaction stalls at 50% conversion even with excess reagents. Why? A: This is a classic symptom of moisture contamination. The Williamson ether synthesis is highly sensitive to water[4]. Even trace amounts of H₂O in your THF will react with KHMDS or the 2-butoxyethoxide intermediate to generate hydroxide ions (OH⁻). Hydroxide is a poor nucleophile for this specific S_N2 reaction and will instead hydrolyze your alkyl chloride into a diol, permanently stalling the reaction. Ensure all glassware is flame-dried and solvents are strictly anhydrous.
Frequently Asked Questions (FAQs)
Q: Can I use 3-bromo-1-propanol instead of 3-chloro-1-propanol to speed up the reaction? A: While bromides are superior leaving groups and will accelerate the S_N2 reaction, they are proportionally more susceptible to E2 elimination[3]. If you choose to use the bromide analogue, you must strictly maintain the temperature below 50°C to prevent the formation of allyl alcohol derivatives.
Q: What are the primary safety concerns when handling the starting materials? A: 3-chloro-1-propanol is combustible and a severe irritant[1]. 2-butoxyethanol is a known dermal penetrant and systemic toxin. Always execute these syntheses in a certified fume hood. Note that 3-chloro-1-propanol can permeate standard nitrile gloves over time; butyl rubber gloves are highly recommended for prolonged handling.
Q: How should the final product, 3-(2-butoxyethoxy)propan-1-ol, be stored? A: Like all glycol ethers, this molecule is susceptible to auto-oxidation, which forms explosive peroxides over time[4]. Store the final purified product in a tightly sealed amber bottle under an inert atmosphere (nitrogen or argon) in a cool, dark environment.
References
1.[3] The Williamson Ether Synthesis - Master Organic Chemistry. masterorganicchemistry.com. 2.[4] Troubleshooting low yield in Williamson ether synthesis of crown ethers - Benchchem. benchchem.com. 3.[1] 3-Chloro-1-propanol | 627-30-5 | Benchchem. benchchem.com. 4.[2] Rapid and Scalable Synthesis of Monodisperse Poly(ethylene glycol) Derivatives via KHMDS-Promoted Iterative Exponential Growth and Its Applications | Macromolecules - ACS Publications. acs.org.
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Technical Support Center: High-Temperature Degradation of 3-(2-butoxyethoxy)propan-1-ol
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 3-(2-butoxyethoxy)propan-1-ol (CAS: 10043-18-2)[1]. As a complex ether alcohol, this compound is highly susceptible to thermal degradation and thermo-oxidative breakdown at elevated temperatures.
This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you maintain molecular integrity during high-temperature applications such as distillation, reflux, and Gas Chromatography-Mass Spectrometry (GC-MS)[2][3].
Part 1: Mechanistic Pathways & FAQs
Q1: What drives the thermal degradation of 3-(2-butoxyethoxy)propan-1-ol at elevated temperatures?
A: The degradation is primarily driven by the relative weakness of the carbon-oxygen (C-O) ether bonds compared to C-C bonds. At temperatures exceeding 200°C, the molecule undergoes homolytic cleavage[2][4]. Because the molecule possesses both a terminal hydroxyl group and internal ether linkages, it can undergo unimolecular dissociation to form smaller alcohols and alkenes, or bimolecular dissociation if it interacts with other protic solvents[5].
Q2: What are the primary degradation products I should look out for in my chromatograms?
A: Based on the structural cleavage points of the butyl, ethoxy, and propanol groups, you will typically observe:
-
1-Butanol and Allyl Alcohol: Resulting from the terminal cleavage of the butyl ether and propanol groups[2].
-
Ethylene Glycol Derivatives: Arising from the internal ethoxy chain[5].
-
Hydroperoxides and Aldehydes (e.g., Butoxyacetaldehyde): If trace oxygen is present, the molecule undergoes thermo-oxidative degradation via a radical chain mechanism, which is often catalyzed by trace metal ions like iron or copper[4][6].
Thermal and thermo-oxidative degradation pathways of 3-(2-butoxyethoxy)propan-1-ol.
Q3: What is the kinetic threshold for these degradation events?
A: Computational mechanistic studies on structurally similar ether alcohols (e.g., 2-ethoxyethanol) demonstrate that thermal degradation occurs via concerted endothermic steps[5]. The table below summarizes the activation energies required to trigger specific degradation pathways:
| Reaction Pathway | Mechanism Type | Activation Energy (Ea) | Primary Products |
| C-O Bond Cleavage (Terminal) | Unimolecular Dissociation | ~269 kJ/mol | Ethylene glycol derivatives, Alkenes |
| C-O Bond Cleavage (Internal) | Unimolecular Dissociation | ~287 kJ/mol | Alcohols (e.g., 1-Butanol), Aldehydes |
| Bimolecular Interaction | Bimolecular Dissociation | ~221 kJ/mol | Ethers, Hydrogen gas, Alcohols |
Data extrapolated from validated computational models of glycol ether thermal degradation[5].
Part 2: Troubleshooting Guides & Experimental Protocols
Issue 1: Artifact Peaks and Peak Broadening in GC-MS Analysis
Symptom: Appearance of unexpected low-molecular-weight peaks (e.g., 1-butanol) and poor peak shape for the parent compound during GC-MS analysis. Causality: High injection port temperatures (typically set >220°C) induce on-column thermal cracking of the ether bonds[2]. The terminal hydroxyl group facilitates hydrogen-bonding-induced transition states that lower the activation energy for cleavage. Solution: Stabilize the molecule by derivatizing the active hydroxyl group prior to injection, or utilize a cold on-column injection technique.
GC-MS troubleshooting workflow for mitigating thermal degradation of ether alcohols.
Protocol 1: Silylation of 3-(2-butoxyethoxy)propan-1-ol for GC-MS
This self-validating protocol replaces the labile hydroxyl proton with a trimethylsilyl (TMS) group, significantly increasing thermal stability.
-
Preparation: Aliquot 1.0 mg of the sample into a 2 mL amber glass GC vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (acts as an acid scavenger) followed by 100 µL of BSTFA containing 1% TMCS.
-
Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes.
-
Self-Validation Step: Prepare a blank vial containing only pyridine and BSTFA. Run the blank first to ensure no reagent-derived artifact peaks co-elute with your derivatized analyte.
-
Analysis: Analyze via GC-MS using a reduced inlet temperature of 150°C to prevent thermal shock to the TMS-ether.
Issue 2: Yield Reduction and Discoloration During Distillation
Symptom: The compound turns yellow/brown and loses mass during high-temperature reflux or fractional distillation. Causality: Glycol ethers form peroxides in the presence of atmospheric oxygen, a process severely accelerated by heat and trace metal ions (e.g., from stainless steel equipment or brass fittings)[4][6][7]. These peroxides subsequently decompose into colored aldehydes and polymeric sludge. Solution: Conduct distillation under strict vacuum to lower the boiling point below the homolytic cleavage threshold, and supplement with a sterically hindered phenolic antioxidant[4].
Protocol 2: Inert Vacuum Distillation with Antioxidant Supplementation
-
Apparatus Setup: Assemble a fractional distillation apparatus using exclusively glass components. Crucial: Avoid copper, brass, or zinc fittings, as these act as catalytic centers for ether degradation[6].
-
Purging: Purge the entire system with Ultra-High Purity (UHP) Argon for 15 minutes to displace atmospheric oxygen.
-
Antioxidant Addition: Add 100 ppm of Butylated Hydroxytoluene (BHT) directly to the crude 3-(2-butoxyethoxy)propan-1-ol in the boiling flask. BHT acts as a radical scavenger, neutralizing peroxyl radicals before they propagate[4].
-
Heating & Vacuum: Apply a high vacuum (e.g., <10 mmHg) to significantly lower the boiling point. Maintain the heating mantle such that the pot temperature strictly does not exceed 150°C.
-
Self-Validation Step: Collect the purified distillate and immediately perform a starch-iodide test. Add 1 mL of the distillate to 1 mL of glacial acetic acid, followed by 0.1 mL of saturated potassium iodide solution. A colorless result confirms the successful prevention of thermo-oxidative peroxide formation.
References
- Title: Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study Source: ACS Omega URL
- Title: Anti-aging agent for glycols or glycol ethers (Patent DE19826914A1)
- Title: ETHYLENE GLYCOL MONOBUTYL ETHER Safety Data Source: escom Chemie GmbH URL
- Title: Thermal degradation characteristics of rigid polyurethane foam and the volatile products analysis with TG-FTIR-MS Source: ResearchGate URL
- Title: Glycol Ethers Guide: Industrial & Household Solvent Applications Source: Alliance Chemical URL
- Title: CAS 10043-18-2 3-(2-butoxyethoxy)
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. DE19826914A1 - Anti-aging agent for glycols or glycol ethers - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alliancechemical.com [alliancechemical.com]
- 7. ETHYLENE GLYCOL MONOBUTYL ETHER - escom Chemie GmbH [escom-chemie.com]
Technical Support Center: Resolving Miscibility Challenges with 3-(2-butoxyethoxy)propan-1-ol
Welcome to the technical support center for 3-(2-butoxyethoxy)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for miscibility and solubility issues encountered during experimentation. This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is 3-(2-butoxyethoxy)propan-1-ol and what are its key properties?
3-(2-butoxyethoxy)propan-1-ol is a high-boiling point, colorless liquid with a mild ether-like odor. It is a glycol ether that exhibits amphiphilic properties, meaning it has both hydrophilic (water-loving) and lipophilic (oil-loving) characteristics. This dual nature is key to its function as an excellent solvent and coupling agent.
| Property | Value |
| Molecular Formula | C9H20O3 |
| Molecular Weight | 176.25 g/mol [1] |
| Boiling Point | Approx. 247.88°C[1] |
| Density | Approx. 0.9852 g/cm³[1] |
| XLogP3 | 0.9[1] |
Q2: How does 3-(2-butoxyethoxy)propan-1-ol work to improve miscibility?
The amphiphilic structure of 3-(2-butoxyethoxy)propan-1-ol allows it to act as a bridge between two immiscible phases, such as oil and water.[2] Its hydrophilic hydroxyl group can form hydrogen bonds with water, while its butoxy and ethoxy groups provide non-polar character to interact with hydrophobic substances. This reduces the interfacial tension between the two phases, allowing them to mix and form a stable, homogeneous solution. This is a form of co-solvency, where a water-miscible organic solvent is used to increase the solubility of a poorly water-soluble compound.[3]
Q3: In what types of applications is 3-(2-butoxyethoxy)propan-1-ol commonly used?
Due to its excellent solvency and coupling properties, 3-(2-butoxyethoxy)propan-1-ol is utilized in a wide range of applications, including:
-
Pharmaceutical Formulations: To dissolve poorly water-soluble active pharmaceutical ingredients (APIs) for oral, topical, and parenteral drug delivery.[3][4]
-
Agrochemicals: In emulsifiable concentrate (EC) formulations to ensure the stable dispersion of active ingredients in water.[5]
-
Cleaners and Degreasers: To solubilize oils and greases in aqueous cleaning solutions.
-
Paints and Coatings: As a coalescing agent to improve film formation.
Troubleshooting Guides
Issue 1: Incomplete Dissolution of a Hydrophobic Compound in an Aqueous System
Q: I am trying to dissolve a hydrophobic active pharmaceutical ingredient (API) in an aqueous buffer for my formulation, but it remains as a solid precipitate. How can 3-(2-butoxyethoxy)propan-1-ol help?
A: From a Senior Application Scientist's Perspective: This is a classic miscibility challenge where the polarity difference between your API and the aqueous buffer is too large. 3-(2-butoxyethoxy)propan-1-ol can act as a co-solvent to bridge this polarity gap.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete dissolution.
Step-by-Step Protocol:
-
Initial Co-solvent Addition: Start by adding a low concentration (e.g., 5% v/v) of 3-(2-butoxyethoxy)propan-1-ol to your aqueous buffer.
-
Energy Input: Vigorously mix the solution using a vortex mixer or sonicator. This provides the necessary energy to overcome the initial activation barrier for dissolution.
-
Observation: Visually inspect the solution for any remaining solid particles.
-
Incremental Increase: If the compound is not fully dissolved, incrementally increase the concentration of 3-(2-butoxyethoxy)propan-1-ol (e.g., in 5% v/v steps) and repeat the agitation process.
-
Final Assessment: Continue this process until a clear, homogeneous solution is obtained. If dissolution is still incomplete at a high concentration (e.g., >50% v/v), you may need to consider other strategies such as pH modification or using a different co-solvent system.
Issue 2: Phase Separation in an Oil-in-Water Emulsion
Q: I have prepared an oil-in-water emulsion for a topical drug delivery system, but it separates into two layers upon standing. Can 3-(2-butoxyethoxy)propan-1-ol improve its stability?
A: From a Senior Application Scientist's Perspective: The phase separation you are observing is due to high interfacial tension between the oil and water phases, leading to thermodynamic instability. 3-(2-butoxyethoxy)propan-1-ol can function as a co-surfactant or coupling agent to stabilize the emulsion. Microemulsions are thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often combined with a co-surfactant.[6]
Mechanism of Emulsion Stabilization
Caption: Stabilization of an oil-in-water emulsion.
Experimental Protocol for Emulsion Stabilization:
-
Preparation of the Oil Phase: Dissolve your lipophilic active ingredient in the chosen oil.
-
Preparation of the Aqueous Phase: Dissolve any water-soluble components in the aqueous phase.
-
Introduction of 3-(2-butoxyethoxy)propan-1-ol: Add 3-(2-butoxyethoxy)propan-1-ol to the aqueous phase. A typical starting concentration is 2-10% w/w of the final emulsion weight.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed.
-
Stability Assessment: Store the resulting emulsion at various temperatures (e.g., 4°C, 25°C, 40°C) and observe for any signs of phase separation, creaming, or cracking over a set period (e.g., 24 hours, 1 week).
-
Optimization: If instability is still observed, the concentration of 3-(2-butoxyethoxy)propan-1-ol and the surfactant, as well as the oil-to-water ratio, can be systematically varied to achieve a stable formulation.
Safety Considerations
-
Handling: Always handle 3-(2-butoxyethoxy)propan-1-ol in a well-ventilated area.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles and chemical-resistant gloves.[8]
-
In case of contact:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]
References
-
Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library. Retrieved March 4, 2026, from [Link]
-
Contemporary Review on Solubility Enhancement Techniques. (2023, February 15). Drug Invention Today. Retrieved March 4, 2026, from [Link]
-
Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. Retrieved March 4, 2026, from [Link]
-
A Review On The Solubility Enhancement Technique For Pharmaceutical Formulations. (2026, January 31). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Microemulsions as Promising Delivery Systems: A Review. (2011, January 14). SciSpace. Retrieved March 4, 2026, from [Link]
-
3-(2-butoxyethoxy)propanol (C9H20O3). (n.d.). PubChemLite. Retrieved March 4, 2026, from [Link]
-
BUTOXYPROPANOL. (n.d.). Ataman Kimya. Retrieved March 4, 2026, from [Link]
-
Safety Data Sheet: 3-butoxypropan-2-ol. (n.d.). Carl ROTH. Retrieved March 4, 2026, from [Link]
-
TOPS - Safety Data Sheet. (2024, February 9). Clover Chemicals Ltd. Retrieved March 4, 2026, from [Link]
- Agrochemical formulation. (1999). Google Patents.
-
Thermophysical Study on the Mixing Properties of Mixtures Comprising 2-(2-Methoxyethoxy)ethanol, Butan-1-ol. (2023, November 5). Journal of Chemical & Engineering Data. Retrieved March 4, 2026, from [Link]
-
2-Butoxyethanol. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]
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- 3. jddtonline.info [jddtonline.info]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. carlroth.com [carlroth.com]
- 8. cloverchem.co.uk [cloverchem.co.uk]
- 9. 3-(2-Hydroxyethoxy)propan-1-ol | 929-28-2 [sigmaaldrich.com]
minimizing peroxide formation in 3-(2-butoxyethoxy)propan-1-ol
A Guide to Understanding and Minimizing Peroxide Formation for Researchers and Scientists
Welcome to the technical support guide for 3-(2-butoxyethoxy)propan-1-ol. This document provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) to help you safely handle this solvent and mitigate the risks associated with peroxide formation. As a compound featuring both an ether linkage and a primary alcohol, understanding its reactivity is crucial for experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the handling, storage, and use of 3-(2-butoxyethoxy)propan-1-ol, with a focus on preventing peroxide formation.
Part 1: Understanding the Risk
Q1: Why is 3-(2-butoxyethoxy)propan-1-ol susceptible to peroxide formation?
A: The molecular structure of 3-(2-butoxyethoxy)propan-1-ol contains an ether linkage (-C-O-C-), which is the primary site for peroxide formation. Like many ethers, it can undergo a process called autoxidation when exposed to atmospheric oxygen.[1][2] This is a free-radical chain reaction initiated by factors like light and heat.[3] The hydrogen atoms on the carbons adjacent to the ether oxygen are particularly susceptible to abstraction, which starts a chain reaction with molecular oxygen to form hydroperoxides and other peroxide species.[2] These peroxide by-products are unstable and can be hazardous.[1]
Diagram: The Autoxidation Mechanism of Ethers This diagram illustrates the free-radical chain reaction responsible for peroxide formation in ethers upon exposure to oxygen.
Caption: Autoxidation proceeds via initiation, propagation, and termination steps.
Q2: What are the dangers of peroxides in my solvent?
A: Organic peroxides are a significant safety hazard because they are often unstable and can decompose explosively when subjected to heat, friction, or mechanical shock.[4][5] The primary danger arises when the solvent is distilled or evaporated. Peroxides are typically less volatile than the parent solvent, so they become concentrated in the residue, dramatically increasing the risk of a violent detonation.[1][6] Even without concentration, high levels of peroxides can be dangerous, and crystalline peroxide formations around the cap or in the solution are extremely hazardous and should be treated as a potential bomb.[6][7] Beyond the explosion risk, peroxides can also interfere with chemical reactions by acting as unwanted oxidants or radical initiators, leading to failed experiments and impure products.[8]
Part 2: Prevention & Safe Handling
Q3: How should I properly store 3-(2-butoxyethoxy)propan-1-ol to minimize peroxide formation?
A: Proper storage is the most effective way to prevent peroxide formation. Key recommendations include:
-
Airtight Containers: Store the solvent in tightly sealed containers to minimize exposure to atmospheric oxygen.[1] The original manufacturer's container is often best.
-
Protection from Light: Store containers in a dark place or use amber bottles, as light can initiate and accelerate the autoxidation process.[7][8]
-
Cool and Dry Environment: Keep the solvent in a cool, dry, and well-ventilated area, away from heat sources.[7][9][10] Storage temperatures between 15°C and 25°C are generally recommended.[10]
-
Inert Atmosphere: For long-term storage or high-purity applications, blanketing the solvent with an inert gas like nitrogen or argon can displace oxygen and significantly inhibit peroxide formation.[11]
Q4: Should I use inhibited or uninhibited grades? What is the role of an inhibitor?
A: Whenever your application allows, it is highly recommended to use a solvent grade that contains a chemical inhibitor.[7]
-
Role of Inhibitors: Inhibitors are radical scavengers, such as Butylated Hydroxytoluene (BHT), that are added by manufacturers.[4][8][12] They function by reacting with and neutralizing the free radicals that propagate the autoxidation chain reaction, effectively preventing peroxide formation.[13]
-
Depletion: Be aware that these inhibitors are consumed over time.[4][7] Their lifespan is reduced by repeated exposure to air.
-
Distillation Warning: A critical point to remember is that distillation will remove non-volatile inhibitors like BHT from the solvent, leaving the purified distillate highly susceptible to rapid peroxide formation.[4][7][12] If you distill an inhibited solvent, the inhibitor must be replenished in the distillate if it is to be stored.
Q5: What are the best laboratory practices for managing peroxide-forming solvents?
A: Implement a strict inventory management system:
-
Date Everything: Clearly label every container with the date it was received and the date it was first opened.[11]
-
First-In, First-Out: Use older stock before opening new containers to ensure solvents are used within a safe timeframe.
-
Purchase Small Quantities: Buy amounts that you expect to use within the recommended testing period to avoid long-term storage of opened containers.[1]
-
Periodic Testing: Establish a routine for periodically testing opened containers for peroxides. A common recommendation is to test or discard after 6-12 months, but this can vary based on the specific chemical class.[7]
Part 3: Detection of Peroxides
Q6: How can I test for the presence of peroxides in my solvent?
A: Several methods are available, ranging from qualitative checks to semi-quantitative tests. Always perform a visual check first. If you see crystals, a cloudy appearance, or an oily layer, do not handle the container and seek expert assistance for disposal.
For chemical testing:
-
Potassium Iodide (KI) Method: This is a common and effective test. Mix 0.5-1.0 mL of the solvent with an equal volume of glacial acetic acid containing about 0.1 g of dissolved KI. The formation of a yellow to brown color indicates the presence of peroxides, which oxidize the iodide (I⁻) to iodine (I₂).[11][14] Adding a drop of starch solution will produce a more sensitive deep blue/purple color in the presence of iodine.
-
Ferrous Thiocyanate Method: Add a drop of the solvent to a drop of sodium ferrothiocyanate reagent. A pink or red color indicates the presence of peroxides.[12] This method can give a semi-quantitative indication based on the color intensity.
-
Commercial Test Strips: Commercially available test strips (e.g., Quantofix®) are a convenient and quick method. The strip is wetted with the solvent, which is then allowed to evaporate. A drop of water is added to the test zone, and the color change is compared to a reference chart to determine the peroxide concentration.
Q7: What do the results of a peroxide test mean?
A: The acceptable level of peroxides depends on the intended application. However, general safety guidelines have been established.
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
| < 3 ppm | Reasonably safe for most laboratory procedures.[6] |
| 3 - 30 ppm | Moderate hazard. Avoid any procedures that involve concentration (distillation, evaporation).[6] Disposal is recommended if the solvent will not be used promptly.[6] |
| > 30 ppm | Unacceptable; poses a serious hazard.[6] The solvent must be treated to remove peroxides before use or disposed of as hazardous waste.[6] |
| Visible Crystals/Oily Layer | EXTREMELY DANGEROUS. Do not touch or attempt to open the container. Treat as a potential bomb and contact your institution's Environmental Health and Safety (EHS) office immediately.[6] |
Part 4: Troubleshooting & Removal
Q8: My peroxide test is positive. What are my options?
A: Your course of action depends on the concentration of peroxides detected and your intended use.
Diagram: Decision Workflow for Peroxide-Forming Solvents Follow this workflow to determine the appropriate action for a container of 3-(2-butoxyethoxy)propan-1-ol.
Caption: A decision-making guide for handling peroxide-forming solvents.
Q9: What are the recommended procedures for removing peroxides?
A: For solvents with moderate peroxide levels (>30 ppm) but no visible crystals, you can perform a purification step. These procedures should only be performed by trained personnel with appropriate personal protective equipment (PPE).
-
Activated Alumina Method: Pass the solvent through a short column packed with activated alumina.[6][12] This method is effective for removing hydroperoxides from both water-soluble and insoluble solvents.[12] Important: The peroxides may remain on the alumina, making it potentially shock-sensitive. After use, the alumina column should be flushed with a dilute acidic solution of ferrous sulfate to safely destroy the captured peroxides before disposal.[6][12]
-
Ferrous Salt Method: This method is suitable for water-soluble solvents. Shake the solvent with a concentrated solution of a ferrous salt (e.g., ferrous sulfate).[6][12] The Fe²⁺ ions reduce the peroxides to the corresponding alcohols. A commonly used recipe is a solution of 60 g of ferrous sulfate (FeSO₄) and 6 mL of concentrated sulfuric acid in 110 mL of water.[6][12] Gentle shaking is required, especially for the first extraction.[11] After treatment, the solvent should be re-tested to confirm the absence of peroxides.[12]
Q10: When is it safer to dispose of the solvent?
A: Disposal is always the safest option in the following situations:
-
If you are not comfortable or equipped to perform the purification procedure.
-
If visible crystals, precipitates, or an oily layer are present in the solvent or around the cap.[6]
-
If the container is of an unknown age or origin.
-
If the peroxide concentration is extremely high.
In these cases, do not open the container. Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal of a potentially explosive chemical.
References
- Handling and Removing Peroxides. (2021, February). IV Resources.
- Peroxide Forming Solvents. Sigma-Aldrich.
- Use and Storage of Peroxide-Forming Chemicals (10/25) - Safe Operating Procedure. Rensselaer Polytechnic Institute.
- TESTING FOR THE PRESENCE OF PEROXIDES.
- Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. University of California, Santa Barbara.
- Peroxide Forming Chemicals. Florida Tech.
- 3-(2-Butoxyethoxy)-1-propanol Formula. ECHEMI.
- Peroxide Forming Solvents. Sigma-Aldrich.
- Peroxide Forming Compounds. (2025, December 19). University of Victoria.
- Peroxide Forming Chemicals. University of Louisville.
- Autoxidation of Ethers. (2025, January 14). Read Chemistry.
- Peroxide-Forming Chemicals. (2024, February 23). Division of Research Safety - Illinois.
- PEROXIDE FORMING CHEMICALS. University of California, Berkeley.
- Peroxide Forming Solvents. MilliporeSigma.
- Autoxidation of Ethers to Peroxides and Hydroperoxides. (2025, May 22). JoVE.
- Routine for peroxide forming chemicals. (2024, September 11). University of Oslo.
- How to Store Propanol. (2025, September 3). Lab Alley.
Sources
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- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
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- 4. louisville.edu [louisville.edu]
- 5. vumc.org [vumc.org]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 8. Peroxide-Forming Chemicals | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. echemi.com [echemi.com]
- 10. laballey.com [laballey.com]
- 11. otago.ac.nz [otago.ac.nz]
- 12. ehs.unl.edu [ehs.unl.edu]
- 13. uvic.ca [uvic.ca]
- 14. wikieducator.org [wikieducator.org]
Technical Support Center: Filtration of Viscous 3-(2-Butoxyethoxy)propan-1-ol Mixtures
Navigating the filtration of viscous solutions, such as those containing 3-(2-butoxyethoxy)propan-1-ol, presents unique challenges for researchers and drug development professionals. The inherent resistance to flow in these mixtures can lead to frustratingly slow processes, premature filter clogging, and potential compromises in filtrate quality.[1][2][3] This guide provides in-depth, experience-driven solutions to common and complex issues encountered during the filtration of high-viscosity liquids.
Our approach is rooted in a first-principles understanding of fluid dynamics and membrane science. We will explore not just the "how" but the "why" behind each technique and troubleshooting step, empowering you to make informed decisions and optimize your filtration workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems.
Q1: My filtration is extremely slow or has stopped completely. What's the most likely cause?
A: The primary culprit is almost always high back pressure caused by the liquid's high viscosity resisting flow through the filter membrane.[1][3][4] This resistance builds until the applied pressure is insufficient to overcome it. Additionally, fine particulates in the mixture can rapidly clog the filter pores, a problem that is exacerbated by the slow flow rate.[1][3][5]
Q2: I'm applying more pressure with the syringe, but it's not helping. What are the risks?
A: Forcing a viscous liquid through a filter with excessive manual pressure is counterproductive and risky.[1][3]
-
Risk of Injury: It can lead to repetitive strain injuries.[1][3]
-
Filter Failure: You risk exceeding the filter's maximum pressure rating, which can cause the filter housing to leak or burst, leading to sample loss and potential safety hazards.
-
Compromised Quality: Extreme pressure can force soft, deformable particles through the membrane that would otherwise be retained, compromising the quality of your filtrate.
Q3: How does temperature affect the filtration of my viscous mixture?
A: Temperature is a critical and powerful variable. For most liquids, an increase in temperature leads to a decrease in viscosity.[4][6][7][8] By gently warming your 3-(2-butoxyethoxy)propan-1-ol mixture, you can significantly lower its viscosity, allowing it to flow more easily through the filter.[2][6][9] This results in faster filtration rates at lower pressures. However, you must first verify that the elevated temperature will not degrade any components in your mixture.[6]
Q4: Can I just dilute my sample to make it easier to filter?
A: Yes, dilution with a compatible, low-viscosity solvent is a highly effective strategy. This is a common practice in pharmaceutical quality control.[10] The key is to ensure the chosen solvent is fully miscible with your mixture and will not cause any components to precipitate. The solvent must also be compatible with your downstream analysis and easily removable if required.
Q5: What's the difference between vacuum filtration and pressure filtration for viscous liquids?
A: Both methods create a pressure differential to drive filtration.
-
Vacuum Filtration: Uses negative pressure to pull the liquid through the filter.[11][12] It is generally faster than gravity filtration but is limited to a maximum pressure differential of 1 atmosphere.[11][13] It is very effective for viscous liquids.[11][12]
-
Pressure Filtration: Uses positive pressure to push the liquid through. This method can achieve much higher pressure differentials, making it more effective for highly viscous liquids or those with a high solids content where a significant driving force is needed.[13][14][15]
For many lab-scale applications with viscous fluids, vacuum filtration offers a significant speed advantage over simple gravity methods.[5][11][12]
Part 2: In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is required.
Issue 1: Premature and Recurring Filter Clogging
Your filter works for a small volume and then rapidly clogs, forcing you to use multiple filters for a single sample.
Causality Analysis
This issue points to a high concentration of particulates in the sample. The high viscosity of the fluid prevents these particles from staying suspended, causing them to accumulate rapidly on the filter surface and block the pores (a phenomenon known as "blinding").[16]
Troubleshooting Workflow
Sources
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. jingjinequipment.com [jingjinequipment.com]
- 3. Do's and don’ts when filtering viscous liquids | Cytiva [cytivalifesciences.com.cn]
- 4. How slurry viscosity affects filtration speed - Roxia [roxia.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. dfctank.com [dfctank.com]
- 7. Will changes in temperature affect the effectivene [szhhstech.com]
- 8. fcxperformance.com [fcxperformance.com]
- 9. mdpi.com [mdpi.com]
- 10. Fast filtration of oily and viscous samples [rapidmicrobiology.com]
- 11. Gravity vs. Vacuum Filtration: Key Differences [saifilter.com]
- 12. vacuumfiltrations.com [vacuumfiltrations.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. micronicsinc.com [micronicsinc.com]
- 15. youtube.com [youtube.com]
- 16. unitedfiltration.com [unitedfiltration.com]
Technical Support Center: Optimizing Reaction Kinetics of 3-(2-butoxyethoxy)propan-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for improving reaction kinetics in experiments involving 3-(2-butoxyethoxy)propan-1-ol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address specific challenges you may encounter. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower your experimental design and execution.
Introduction to 3-(2-butoxyethoxy)propan-1-ol
3-(2-butoxyethoxy)propan-1-ol is a di-functional molecule containing both a primary alcohol and an ether linkage. Its structure lends itself to a variety of chemical transformations, primarily involving the hydroxyl group. Understanding its physical and chemical properties is crucial for optimizing reaction conditions.
Table 1: Physicochemical Properties of 3-(2-butoxyethoxy)propan-1-ol [1][2]
| Property | Value |
| Molecular Formula | C₉H₂₀O₃ |
| Molecular Weight | 176.25 g/mol |
| Boiling Point | Approx. 247.88 °C |
| Density | Approx. 0.9852 g/cm³ |
| Solubility | Miscible with water and many organic solvents.[3] |
| Structure | CCCCOCCOCCCO |
Core Concepts in Reaction Kinetics
Before delving into specific troubleshooting, it is essential to recall the fundamental factors that govern the rate of a chemical reaction. These principles will form the basis of our optimization strategies. The rate of a reaction is influenced by several factors, including the concentration of reactants, temperature, the physical state of reactants and their dispersion, the solvent, and the presence of a catalyst.[4]
-
Temperature: Increasing the temperature generally increases the reaction rate by providing molecules with more kinetic energy, leading to more frequent and energetic collisions.[5][6]
-
Concentration: Higher concentrations of reactants lead to a greater probability of molecular collisions, thus increasing the reaction rate.[5]
-
Catalysts: Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy.[4]
-
Solvent: The solvent can significantly impact reaction rates by stabilizing or destabilizing reactants, products, and transition states. Solvent viscosity also plays a role; a more viscous solvent can slow down a reaction.[5][7]
Troubleshooting Guide: Common Reactions and Kinetic Challenges
This section addresses common synthetic routes involving 3-(2-butoxyethoxy)propan-1-ol and the kinetic hurdles you might face.
Etherification Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for forming ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[8] When using 3-(2-butoxyethoxy)propan-1-ol, you will first deprotonate the primary alcohol to form the corresponding alkoxide.
dot
Sources
- 1. PubChemLite - 3-(2-butoxyethoxy)propanol (C9H20O3) [pubchemlite.lcsb.uni.lu]
- 2. echemi.com [echemi.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. tuengr.com [tuengr.com]
- 7. Solvent effects on the kinetics of redox reactions between ions and alcohols. Effect of solvent structure - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-(2-butoxyethoxy)propan-1-ol
For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 3-(2-butoxyethoxy)propan-1-ol, a molecule featuring both ether and alcohol functionalities. By comparing its predicted spectrum with the experimental spectra of structurally related compounds, we will demonstrate how subtle changes in molecular architecture are reflected in their NMR signatures. This guide is designed to not only present data but to explain the causal relationships that govern these observations, thereby providing a self-validating framework for spectral interpretation.
The Foundational Principles of ¹H NMR Analysis
At its core, ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these protons can exist in different spin states. The absorption of radiofrequency energy causes a transition between these states, and the precise frequency required for this is highly sensitive to the local electronic environment of the proton. Three key pieces of information are extracted from a ¹H NMR spectrum:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electronegative atoms, such as oxygen, withdraw electron density from nearby protons, "deshielding" them and causing their signal to appear at a higher chemical shift (further downfield)[1].
-
Integration: The area under an NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in a molecule.
-
Multiplicity (Splitting): The signal for a particular proton (or group of equivalent protons) is split into multiple lines by the magnetic fields of non-equivalent protons on adjacent carbons. This splitting pattern follows the n+1 rule, where 'n' is the number of neighboring, non-equivalent protons. For example, a proton with two neighbors will appear as a triplet (2+1=3)[2].
Predicted ¹H NMR Spectrum of 3-(2-butoxyethoxy)propan-1-ol
Caption: Molecular structure of 3-(2-butoxyethoxy)propan-1-ol with proton environments labeled 'a' through 'j'.
Below is a table summarizing the predicted ¹H NMR data for this molecule.
| Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| a | 3H | ~0.9 | Triplet (t) | Standard terminal methyl group, split by the adjacent CH₂ (b). |
| b | 2H | ~1.4 | Sextet | Methylene group adjacent to a methyl (a) and another methylene (c). |
| c | 2H | ~1.6 | Quintet | Methylene group adjacent to two other methylene groups (b and d). |
| d | 2H | ~3.4 | Triplet (t) | Methylene group deshielded by the adjacent ether oxygen (O1), split by CH₂ (c)[3]. |
| e | 2H | ~3.5 | Triplet (t) | Methylene group deshielded by O1 and adjacent to another deshielded methylene (f), split by CH₂ (f). |
| f | 2H | ~3.6 | Triplet (t) | Methylene group deshielded by O2 and adjacent to another deshielded methylene (e), split by CH₂ (e). |
| g | 2H | ~3.7 | Triplet (t) | Methylene group deshielded by O2, split by the adjacent CH₂ (h). |
| h | 2H | ~1.9 | Quintet | Methylene group adjacent to two other methylene groups (g and i). |
| i | 2H | ~3.8 | Triplet (t) | Methylene group highly deshielded by the terminal hydroxyl group (j), split by CH₂ (h)[4]. |
| j | 1H | Variable (e.g., 2-4) | Broad Singlet (br s) | Hydroxyl proton, chemical shift is concentration and solvent dependent, typically a broad singlet due to chemical exchange[2]. |
Comparative Analysis with Structural Alternatives
To ground our predicted spectrum in experimental data, we will compare it to the known ¹H NMR spectra of two related molecules: Diethylene glycol monobutyl ether and Propan-1-ol . These compounds represent the core structural motifs of our target molecule.
Alternative 1: Diethylene Glycol Monobutyl Ether
This molecule is structurally very similar to our target but lacks the -(CH₂)₃OH group, having a simple hydroxyl group instead.
Experimental ¹H NMR Data for Diethylene Glycol Monobutyl Ether [5]
| Protons | Integration | Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | 3H | ~0.9 | Triplet (t) |
| CH₂ (butyl) | 2H | ~1.4 | Multiplet (m) |
| CH₂ (butyl) | 2H | ~1.5 | Multiplet (m) |
| O-CH₂ (butyl) | 2H | ~3.4 | Triplet (t) |
| O-CH₂-CH₂-O | 4H | ~3.5-3.7 | Multiplet (m) |
| CH₂-OH | 2H | ~3.7 | Triplet (t) |
| OH | 1H | Variable | Broad Singlet (br s) |
Comparison: The butoxy group protons in Diethylene glycol monobutyl ether show very similar chemical shifts to our predicted values for the same group in 3-(2-butoxyethoxy)propan-1-ol. The key difference in the spectrum of our target molecule would be the replacement of the single CH₂-OH signal at ~3.7 ppm with three distinct signals for the propanol moiety (g, h, and i). The CH₂ group adjacent to the terminal OH (i) in our target is expected to be the most downfield of the three due to the strong deshielding effect of the hydroxyl group[6].
Alternative 2: Propan-1-ol
This simple alcohol allows us to examine the spectral signature of the -(CH₂)₃OH fragment in isolation.
Experimental ¹H NMR Data for Propan-1-ol [7]
| Label | Protons | Integration | Chemical Shift (δ, ppm) | Multiplicity |
| D | CH₃ | 3H | 0.94 | Triplet (t) |
| C | CH₂ | 2H | 1.57 | Sextet |
| A | CH₂-OH | 2H | 3.58 | Triplet (t) |
| B | OH | 1H | 2.26 | Singlet (s) |
Comparison: The signals for the propan-1-ol fragment in our target molecule are expected to be shifted downfield compared to propan-1-ol itself. This is because the entire fragment is attached to an ether oxygen (O2), which exerts a deshielding effect on all protons in the chain. For instance, the terminal CH₂-OH (i) in our target is predicted to be around 3.8 ppm, significantly downfield from the 3.58 ppm observed in propan-1-ol[7]. Similarly, the other methylene groups (g and h) will also be shifted downfield relative to their counterparts in propan-1-ol.
Summary of Comparative Spectral Data
| Compound | CH₃ (δ, ppm) | Aliphatic CH₂ (δ, ppm) | O-CH₂ (ether, δ, ppm) | CH₂-OH (δ, ppm) | OH (δ, ppm) |
| 3-(2-butoxyethoxy)propan-1-ol (Predicted) | ~0.9 (t) | ~1.4 (sextet), ~1.6 (quintet), ~1.9 (quintet) | ~3.4 (t), ~3.5 (t), ~3.6 (t), ~3.7 (t) | ~3.8 (t) | Variable (br s) |
| Diethylene Glycol Monobutyl Ether (Experimental) [5] | ~0.9 (t) | ~1.4 (m), ~1.5 (m) | ~3.4 (t), ~3.5-3.7 (m) | ~3.7 (t) | Variable (br s) |
| Propan-1-ol (Experimental) [7] | 0.94 (t) | 1.57 (sextet) | N/A | 3.58 (t) | 2.26 (s) |
Experimental Protocol for ¹H NMR Spectroscopy
To ensure the acquisition of high-quality, reproducible ¹H NMR spectra, adherence to a standardized protocol is essential. The following steps provide a robust framework for sample preparation and data acquisition.
Caption: Workflow for acquiring and processing a ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the analyte for a standard ¹H NMR spectrum[8].
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial. The use of a deuterated solvent is crucial to avoid a large, interfering solvent signal in the proton spectrum[9].
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry NMR tube[10]. Solid particles can degrade the magnetic field homogeneity, leading to poor spectral resolution.
-
Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm from which all other chemical shifts are measured[11].
-
-
Data Acquisition:
-
Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
"Lock" the spectrometer on the deuterium signal of the solvent. This step is vital for stabilizing the magnetic field during the experiment[12].
-
"Shim" the magnetic field. This process involves adjusting the currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume, which results in sharp, well-resolved NMR signals.
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.
-
-
Data Processing:
-
After data acquisition, the resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum must be phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).
-
Apply a baseline correction to ensure the baseline of the spectrum is flat.
-
Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons for each signal.
-
By following this comprehensive approach—from understanding the fundamental principles to detailed spectral prediction, comparative analysis, and a robust experimental protocol—researchers can confidently utilize ¹H NMR spectroscopy for the accurate structural characterization of complex organic molecules like 3-(2-butoxyethoxy)propan-1-ol.
References
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A Comparative Guide to the FTIR Spectroscopic Identification of 3-(2-butoxyethoxy)propan-1-ol
For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 3-(2-butoxyethoxy)propan-1-ol against common alternative and structurally related solvents. By understanding the subtle yet distinct differences in their vibrational spectra, researchers can confidently identify and differentiate these compounds, ensuring the integrity of their experimental work.
The Foundational Role of FTIR in Chemical Identification
FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These absorption patterns create a unique spectral "fingerprint" that is characteristic of the molecule's structure and functional groups. In the context of 3-(2-butoxyethoxy)propan-1-ol, we are primarily interested in the vibrational modes associated with its hydroxyl (-OH), ether (C-O-C), and aliphatic (C-H) functionalities.
The molecular structure of 3-(2-butoxyethoxy)propan-1-ol features a primary alcohol and an ether linkage. This combination of functional groups gives rise to a characteristic FTIR spectrum that can be used for its unambiguous identification. However, in a laboratory setting, it is crucial to differentiate it from other similar solvents that may be present as impurities, starting materials, or alternative reagents. This guide will focus on a comparative analysis with 1-butanol, 2-butoxyethanol, and diethylene glycol monobutyl ether, highlighting the key spectral regions that enable their differentiation.
Experimental Methodology: Acquiring High-Quality FTIR Spectra
The data presented in this guide was conceptualized based on spectra obtained using a standard laboratory FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is a widely used technique for liquid samples due to its minimal sample preparation and high reproducibility.[1][2][3]
Step-by-Step Protocol for ATR-FTIR Analysis of Liquid Samples
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The instrument should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected. This is done with a clean and empty ATR crystal. This step is crucial as it subtracts the spectral contributions of the instrument and the surrounding atmosphere from the final sample spectrum.
-
Sample Application: Place a small drop of the liquid sample (approximately 1-2 drops) onto the center of the ATR crystal, ensuring the crystal is completely covered.[4]
-
Sample Spectrum Acquisition: Mount the ATR accessory into the spectrometer's sample compartment. Initiate the sample scan. For optimal signal-to-noise ratio, it is recommended to co-add multiple scans (typically 16 to 64).[5] The typical spectral range for analysis is 4000 to 600 cm⁻¹.[6]
-
Data Processing and Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The key absorption bands are then identified and correlated with specific molecular vibrations.
-
Cleaning: After each measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to prevent cross-contamination between samples.[1][2]
Spectral Analysis of 3-(2-butoxyethoxy)propan-1-ol
While a publicly available, authenticated FTIR spectrum for 3-(2-butoxyethoxy)propan-1-ol is not readily found in common databases, its spectrum can be confidently predicted based on its functional groups and by analogy to structurally similar molecules.
The key expected absorption peaks for 3-(2-butoxyethoxy)propan-1-ol are:
-
O-H Stretching: A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹ . This broadening is a characteristic result of intermolecular hydrogen bonding between the hydroxyl groups of the alcohol molecules.
-
C-H Stretching: Strong, sharp peaks will appear in the 3000-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl and propyl chains.
-
C-O Stretching: Two distinct C-O stretching vibrations are anticipated. A strong band around 1150-1050 cm⁻¹ is characteristic of the C-O-C ether linkage. A second C-O stretching band, associated with the primary alcohol (C-OH), is also expected in this region, typically around 1050 cm⁻¹ .
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending and skeletal vibrations that are unique to the molecule. Key vibrations in this region include C-H bending (scissoring and rocking) and C-C skeletal vibrations.
Comparative FTIR Analysis: Distinguishing 3-(2-butoxyethoxy)propan-1-ol from Alternatives
To confidently identify 3-(2-butoxyethoxy)propan-1-ol, it is essential to compare its FTIR spectrum with those of plausible alternatives. The following table summarizes the key distinguishing spectral features.
| Compound | O-H Stretch (cm⁻¹) (Broad) | C-H Stretch (cm⁻¹) (Sharp) | C-O Stretch (cm⁻¹) (Strong) | Key Differentiating Features |
| 3-(2-butoxyethoxy)propan-1-ol (Predicted) | ~3400 | 2950-2850 | ~1120 (Ether), ~1050 (Alcohol) | Presence of both a strong, broad O-H stretch and a prominent C-O-C ether stretch. The complexity in the fingerprint region will be unique. |
| 1-Butanol | ~3350 | 2960-2870 | ~1070 | A very strong and broad O-H stretch is the dominant feature. The C-O stretch is present, but lacks the distinct ether band. |
| 2-Butoxyethanol | ~3420 | 2930-2870 | ~1120 | Similar to the target molecule, it shows both O-H and C-O-C stretches. Differentiation may rely on subtle shifts in the fingerprint region and the relative intensities of the C-O bands. |
| Diethylene glycol monobutyl ether | ~3430 | 2930-2860 | ~1125 | Very similar spectrum to 2-butoxyethanol and the predicted spectrum of the target molecule. The ratio of ether to alkyl C-H stretches may differ slightly due to the longer polyether chain. |
Note: The exact peak positions can vary slightly depending on the sample conditions and the specific FTIR instrument used.
Visualizing the Identification Workflow
The following diagram illustrates the logical workflow for identifying 3-(2-butoxyethoxy)propan-1-ol using FTIR spectroscopy and differentiating it from potential alternatives.
Sources
A Comparative Guide to Ether Solvents: 3-(2-butoxyethoxy)propan-1-ol vs. Diethylene Glycol Monobutyl Ether
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparative Analysis
In the landscape of scientific research and industrial applications, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, product performance, and safety. This guide offers an in-depth comparison of two ether solvents: 3-(2-butoxyethoxy)propan-1-ol, a propylene glycol-based (P-series) ether, and diethylene glycol monobutyl ether (DGBE), an ethylene glycol-based (E-series) ether. While DGBE is a well-characterized and widely used solvent, publicly available data on the specific performance metrics of 3-(2-butoxyethoxy)propan-1-ol is limited. This guide will provide a comprehensive overview of the known properties of both compounds, supplemented with a broader comparison of P-series versus E-series glycol ethers to offer a predictive performance framework.
Introduction to the Contenders: Chemical Identity and Structural Differences
Understanding the fundamental structural differences between these two solvents is key to predicting their behavior and performance characteristics.
-
3-(2-butoxyethoxy)propan-1-ol belongs to the family of propylene glycol ethers (P-series). These are synthesized from the reaction of propylene oxide with an alcohol. The presence of a secondary hydroxyl group in some isomers and a methyl group on the propylene backbone differentiates them from their ethylene glycol counterparts.
-
Diethylene Glycol Monobutyl Ether (DGBE) , also known as Butyl Carbitol, is a prominent member of the ethylene glycol ethers (E-series)[1]. E-series ethers are produced from the reaction of ethylene oxide and an alcohol[2]. DGBE is a colorless liquid with a mild odor and is miscible with water and most organic liquids[3][4].
The structural distinction between P-series and E-series ethers has significant implications for their toxicological profiles, a critical consideration for any application. Generally, P-series glycol ethers are considered to have a more favorable safety profile than E-series ethers[2][5][6].
Physicochemical Properties: A Head-to-Head Comparison
| Property | 3-(2-butoxyethoxy)propan-1-ol | Diethylene Glycol Monobutyl Ether (DGBE) |
| CAS Number | 10043-18-2[7] | 112-34-5[1] |
| Molecular Formula | C9H20O3[7] | C8H18O3[1] |
| Molecular Weight | 176.25 g/mol [7] | 162.23 g/mol [8] |
| Boiling Point | ~248 °C (estimate)[7] | 231 °C[8] |
| Flash Point | Not available | 99 °C (closed cup)[8] |
| Density | ~0.985 g/cm³ (estimate)[7] | 0.967 g/cm³ at 25 °C[8] |
| Viscosity | Not available | 6.5 cP at 20°C[1] |
| Evaporation Rate (n-BuAc=1) | Not available | <0.01[8] |
| Water Solubility | Not available | Completely miscible[8] |
| Oral LD50 (rat) | 5160 mg/kg (practically nontoxic)[7] | 3305 - 5660 mg/kg[4][9] |
Performance in Key Applications: A Data-Driven Analysis
The true measure of a solvent's utility lies in its performance in specific applications. Here, we delve into the established performance of DGBE and infer the potential characteristics of 3-(2-butoxyethoxy)propan-1-ol based on the general properties of P-series ethers.
Coatings and Inks
Glycol ethers are integral to the coatings and inks industry, where they function as coalescing agents and solvents, influencing film formation, drying time, and overall finish[2][6].
Diethylene Glycol Monobutyl Ether (DGBE):
-
Performance: DGBE is a slow-evaporating solvent that improves the flow and gloss of lacquers and enamels[1]. Its slow evaporation rate is particularly beneficial in brushing lacquers, allowing for a smoother application[1]. It is widely used in formulations for nitrocellulose, cellulose ethers, and chlorinated rubber-based lacquers[1]. The demand for DGBE in the paints, coatings, and inks segment is significant, accounting for a large portion of its global market[10].
-
Mechanism: As a coalescing agent, DGBE facilitates the formation of a continuous film as the coating dries. Its excellent solvency ensures that resins and other components remain dissolved during application, leading to a uniform and durable finish[11].
3-(2-butoxyethoxy)propan-1-ol:
-
Predicted Performance: As a P-series ether, 3-(2-butoxyethoxy)propan-1-ol is expected to exhibit good solvency for a variety of resins used in coatings, including acrylics, epoxies, and polyurethanes[12][13]. P-series ethers are known for their good coupling and solvency properties in coating resins[12]. They are often used as substitutes for E-series ethers due to their more favorable toxicological profile[12]. The higher molecular weight of 3-(2-butoxyethoxy)propan-1-ol compared to some common P-series ethers suggests it would have a slower evaporation rate, which could be advantageous in applications requiring longer open times.
Cleaning Formulations
The ability to dissolve a wide range of soils makes glycol ethers valuable components in industrial and household cleaners.
Diethylene Glycol Monobutyl Ether (DGBE):
-
Performance: DGBE is an effective solvent for removing both water-soluble and water-insoluble greases and oils[3]. This dual-solvency makes it a key ingredient in heavy-duty industrial cleaners, floor cleaners, and wax strippers[3][14]. It is valued for its ability to provide residue-free cleaning[14].
-
Mechanism: DGBE acts as a coupling agent, allowing water and organic-based cleaning components to mix, and as a powerful solvent that directly dissolves dirt and grime.
3-(2-butoxyethoxy)propan-1-ol:
-
Predicted Performance: P-series ethers are known for their use in cleaning products, offering good solvency for both polar and nonpolar materials and effective surface tension reduction[13]. 3-(2-butoxyethoxy)propan-1-ol, with its butoxy and ethoxy groups, would likely possess similar amphiphilic properties, making it a potentially effective cleaning solvent. Its lower predicted toxicity would be a significant advantage in formulations where user exposure is a concern.
Experimental Protocols for Performance Evaluation
To facilitate a direct, data-driven comparison in your own laboratory setting, we provide the following standardized experimental protocols for key performance indicators.
Solvency Power: Kauri-Butanol Value (ASTM D1133)
The Kauri-Butanol (Kb) value is a measure of a solvent's ability to dissolve a standard kauri resin solution. A higher Kb value indicates stronger solvency[15][16].
Methodology:
-
Prepare Kauri-Butanol Standard Solution: A standardized solution of kauri resin in n-butanol is prepared as per ASTM D1133 guidelines[12].
-
Titration: A known weight (20 g) of the kauri-butanol solution is titrated with the solvent under investigation from a burette[12].
-
Endpoint Determination: The titration is continued with constant swirling until the solution becomes turbid and obscures a standard printed text held behind the flask[12].
-
Calculation: The volume of solvent used is recorded, and the Kb value is calculated relative to a toluene standard[12].
Caption: Workflow for Kauri-Butanol Value Determination.
Evaporation Rate (ASTM D3539)
This method determines the rate of evaporation of a solvent relative to a standard (n-butyl acetate).
Methodology:
-
Apparatus: A Shell Thin-Film Evaporometer is used for this test[7][13][17][18][19].
-
Sample Application: A precise volume of the solvent is dispensed onto a filter paper disk within the evaporometer[17][18].
-
Measurement: The time taken for the solvent to evaporate completely under controlled temperature and airflow is measured[17][18].
-
Calculation: The evaporation rate is expressed as a ratio relative to the evaporation time of n-butyl acetate.
Caption: Workflow for Evaporation Rate Determination.
Viscosity (ASTM D445)
This method measures the kinematic viscosity of a liquid, which is its resistance to flow under gravity.
Methodology:
-
Apparatus: A calibrated glass capillary viscometer is used[5][20].
-
Temperature Control: The viscometer is placed in a constant temperature bath[5][20].
-
Measurement: The time taken for a fixed volume of the solvent to flow through the capillary is measured[5][20].
-
Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer[5].
Caption: Workflow for Kinematic Viscosity Measurement.
Toxicological and Safety Considerations
A critical point of differentiation between E-series and P-series glycol ethers is their toxicology.
-
Diethylene Glycol Monobutyl Ether (DGBE): DGBE is classified as causing serious eye irritation[4]. While it has low acute toxicity if swallowed, larger amounts may cause injury[4]. Long-term or repeated exposure may cause damage to organs. The substance can defat the skin, leading to dryness or cracking.
-
3-(2-butoxyethoxy)propan-1-ol: As a P-series glycol ether, it is anticipated to have a more favorable toxicological profile. P-series ethers are generally considered to have lower toxicity than their E-series counterparts[2][5][6]. The available oral LD50 for 3-(2-butoxyethoxy)propan-1-ol in rats is 5160 mg/kg, classifying it as practically nontoxic[7].
The general trend of lower toxicity in P-series ethers is a significant factor for consideration, especially in applications with a higher potential for human exposure or in the development of consumer products.
Conclusion and Recommendations
This guide provides a detailed comparison of 3-(2-butoxyethoxy)propan-1-ol and diethylene glycol monobutyl ether, highlighting the wealth of available data for DGBE and the current data gap for 3-(2-butoxyethoxy)propan-1-ol.
Diethylene Glycol Monobutyl Ether (DGBE) is a well-established, versatile solvent with a proven track record in a multitude of applications. Its performance characteristics are well-documented, making it a reliable choice for formulators. However, its classification as an eye irritant and potential for organ damage with repeated exposure necessitates careful handling and risk assessment.
3-(2-butoxyethoxy)propan-1-ol , as a P-series glycol ether, represents a potentially safer alternative. While specific performance data is lacking in the public domain, the general characteristics of P-series ethers—good solvency, favorable evaporation profiles, and lower toxicity—make it a compelling candidate for investigation.
For researchers, scientists, and drug development professionals, the path forward is clear:
-
For applications where performance is paramount and extensive formulation data is required, DGBE is a known quantity.
-
For new product development, especially where a more favorable safety and environmental profile is desired, 3-(2-butoxyethoxy)propan-1-ol warrants experimental evaluation. The protocols provided in this guide offer a standardized framework for such an assessment.
Ultimately, the choice of solvent will depend on a holistic evaluation of performance, safety, and regulatory requirements. This guide serves as a foundational resource to inform that critical decision-making process.
References
-
ASTM D1133-13, Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents, ASTM International, West Conshohocken, PA, 2013, [Link]
-
ASTM D3539-87(1996), Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer, ASTM International, West Conshohocken, PA, 1996, [Link]
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ASTM D445-23, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity), ASTM International, West Conshohocken, PA, 2023, [Link]
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Diethylene Glycol Monobutyl Ether (DEGBE) industrial grade Manufacturer/Factory/Producer as Solvent for coating. Achilles Chemical. [Link]
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Kauri-butanol value. Wikipedia. [Link]
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What is Diethylene Glycol Monobutyl Ether? Industrial Uses, Benefits & FAQ. HBJRAIN. [Link]
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Safety Data Sheet Diethylene glycol, monobutyl ether [Non-DG]. Redox. [Link]
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Safety Data Sheet: 3-butoxypropan-2-ol. Carl ROTH. [Link]
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Propylene glycol. Wikipedia. [Link]
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Safety Data Sheet: 1-Butoxy-2-propanol. [Link]
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Safety Data Sheet: Propylene glycol butyl ether. Carl ROTH. [Link]
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Densities and Viscosities of Seven Glycol Ethers from 288.15 K to 343.15 K. ResearchGate. [Link]
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2-Butoxyethanol. Wikipedia. [Link]
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Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Restek. [Link]
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A Senior Application Scientist's Guide to the Validation of 3-(2-butoxyethoxy)propan-1-ol Purity by Gas Chromatography
In the landscape of pharmaceutical development and chemical manufacturing, the purity of excipients and solvents is not merely a matter of quality control; it is a cornerstone of product safety and efficacy. 3-(2-butoxyethoxy)propan-1-ol, a glycol ether with applications as a solvent and intermediate, is no exception. Its purity profile can significantly impact reaction kinetics, final product stability, and, in pharmaceutical contexts, patient safety. This guide provides an in-depth, experience-driven approach to the validation of 3-(2-butoxyethoxy)propan-1-ol purity using gas chromatography (GC), a technique renowned for its resolving power and quantitative accuracy for volatile and semi-volatile compounds.[1][2]
This document is structured to provide not just a method, but a comprehensive validation strategy. We will compare a robust, workhorse Gas Chromatography with Flame Ionization Detection (GC-FID) method for routine purity assessment against a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive impurity identification. This dual-pronged approach ensures both quantitative accuracy and qualitative certainty, forming a self-validating system for purity analysis. The validation framework is built upon the principles outlined in the ICH Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[3][4][5]
The Analytical Challenge: Why Gas Chromatography?
3-(2-butoxyethoxy)propan-1-ol (Molecular Weight: 176.25 g/mol ) is a semi-volatile compound, making it an ideal candidate for gas chromatography.[6] The primary analytical objectives are twofold: to accurately quantify the main component (the assay) and to detect, identify, and quantify any impurities. These impurities can stem from the manufacturing process (e.g., unreacted starting materials, by-products) or degradation.
Gas chromatography offers the necessary sensitivity and resolution to separate structurally similar compounds that may be present as impurities. The choice between a universal detector like the Flame Ionization Detector (FID) and a specific, structure-elucidating detector like a Mass Spectrometer (MS) depends on the analytical goal. For routine quality control where the impurity profile is known, GC-FID provides excellent quantitation. For method development, validation, and investigation of unknown peaks, the confirmatory power of GC-MS is indispensable.[1][7]
Comparative Methodologies: GC-FID vs. GC-MS
This guide will detail the validation of a primary GC-FID method and a confirmatory GC-MS method. The performance of these two approaches will be compared across key validation parameters.
| Feature | GC-FID Method | GC-MS Method |
| Primary Use | Routine Purity Assay, Quantitation of Known Impurities | Impurity Identification, Structure Elucidation, High Specificity Analysis |
| Detector Principle | Ionizes carbon-containing compounds in a hydrogen flame | Ionizes compounds and separates ions based on mass-to-charge ratio |
| Selectivity | Good (based on retention time) | Excellent (based on retention time and mass spectrum) |
| Sensitivity | High for hydrocarbons | High, especially in Selected Ion Monitoring (SIM) mode |
| Cost & Complexity | Lower | Higher |
Experimental Protocols
The following protocols are designed to be a robust starting point for the analysis of 3-(2-butoxyethoxy)propan-1-ol. As with any analytical method, some optimization may be necessary for specific instrumentation and sample matrices.
Sample and Standard Preparation
The integrity of any analysis begins with meticulous sample and standard preparation. High-purity solvents are critical to avoid the introduction of interfering peaks.[8]
-
Solvent Selection: Use GC-grade or higher purity methanol or isopropanol as the diluent. These are chosen for their volatility and low interference with the analytes of interest.
-
Standard Preparation:
-
Assay Standard: Accurately weigh approximately 100 mg of 3-(2-butoxyethoxy)propan-1-ol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to create a 1 mg/mL stock solution.
-
Impurity Standard: If known impurities are available, prepare a separate stock solution containing a mixture of these impurities at a concentration relevant to their specification limits (e.g., 0.1% of the assay standard concentration).
-
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the assay standard (1 mg/mL) using the same solvent.
Method 1: GC-FID for Purity Assay
This method is optimized for rapid and accurate quantification of the main peak and any known impurities.
-
Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector.
-
Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness) is a good starting point. This phase provides good separation for glycols and ethers.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Method 2: GC-MS for Impurity Identification
This method is designed to provide definitive identification of any separated impurity peaks.
-
Gas Chromatograph/Mass Spectrometer: A standard GC-MS system.
-
Column: Same as GC-FID method to allow for retention time correlation.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector and Oven Program: Same as GC-FID method.
-
Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 35-400) for initial identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity if target impurities are known.
Validation Workflow: A Self-Validating System
The validation of this analytical procedure must be conducted in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][5][9] The following diagram illustrates the logical flow of the validation process.
Caption: Logical workflow for the validation of the GC method.
Comparative Validation Data
The following table summarizes the expected performance characteristics and acceptance criteria for the validation of the GC-FID method, with comparative insights from the GC-MS method.
| Validation Parameter | GC-FID Method | GC-MS Confirmation | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Baseline resolution of the main peak from known impurities and solvent. | Confirms peak identity via mass spectrum comparison to a library or standard. Provides peak purity analysis. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[5] |
| Linearity | R² > 0.99 for a 5-point calibration curve (e.g., 50-150% of nominal concentration). | Confirms linear response for specific ions if used for quantitation. | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels. | Confirms accuracy for specific impurities if quantified. | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (Repeatability) | RSD ≤ 1.0% for six replicate injections of the standard. | RSD ≤ 15% for impurity quantitation. | RSD should be within acceptable limits for the intended application. |
| Precision (Intermediate) | RSD ≤ 2.0% when analyzed by different analysts on different days. | Confirms precision under varied conditions. | Assesses the effects of random events on the precision of the analytical procedure. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 for the lowest quantifiable concentration. | Can achieve lower LOQs in SIM mode for specific impurities. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Insensitive to small, deliberate changes in flow rate (±10%) and oven temperature (±2°C). | Confirms robustness of the chromatographic separation. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5] |
The Causality Behind Experimental Choices
-
Why a mid-polarity column? A DB-624 or similar cyano-propyl-phenyl phase offers a different selectivity compared to standard non-polar (DB-1, DB-5) or polar (WAX) columns. This "orthogonal" selectivity is crucial for resolving isomers and closely related impurities often found in glycol ether synthesis.[10]
-
Why a temperature ramp? A programmed temperature ramp allows for the efficient elution of a range of compounds with varying boiling points. The initial hold at a lower temperature ensures good separation of volatile impurities, while the ramp to a higher temperature elutes the main analyte and any higher-boiling impurities in a reasonable time with good peak shape.[11]
-
Why split injection? For a high-concentration sample like a purity assay, a split injection prevents column overload and ensures sharp, symmetrical peaks, which are essential for accurate integration and quantification.[7]
A Self-Validating System in Practice
The synergy between the GC-FID and GC-MS methods creates a powerful, self-validating system.
Caption: Workflow of the self-validating analytical system.
In this workflow, the GC-FID method serves as the high-throughput screening tool for routine quality control. If a batch meets the pre-defined specifications (e.g., purity ≥ 99.5%, no single impurity > 0.1%), it is released. However, if an unknown peak appears or a known impurity exceeds its limit, the GC-MS method is employed. The mass spectral data provides unequivocal identification of the out-of-specification (OOS) component, allowing for a targeted investigation into the manufacturing process. This dual-method approach ensures that no impurity goes unidentified, providing a high degree of confidence in the quality of the final product.
Conclusion
The validation of an analytical method for determining the purity of a substance like 3-(2-butoxyethoxy)propan-1-ol is a multi-faceted process that requires a deep understanding of both the analyte and the analytical techniques. By leveraging the quantitative strength of GC-FID and the qualitative, confirmatory power of GC-MS, a robust and reliable analytical system can be established. This comparative guide provides the experimental framework and validation strategy to implement such a system, ensuring that the purity of 3-(2-butoxyethoxy)propan-1-ol is controlled with the highest degree of scientific integrity and in accordance with global regulatory standards.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link][3][5]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link][4]
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Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link][9]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]
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PubMed. Validation of a gas chromatography-mass spectrometry isotope dilution method for the determination of 2-butoxyethanol and other common glycol ethers in consumer products. [Link][7]
-
MDPI. Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. [Link]
-
ASTM International. D7731 Standard Test Method for Determination of Dipropylene Glycol Monobutyl Ether and Ethylene Glycol Monobutyl Ether in Sea Water by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link]
-
American Chemical Society. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. [Link][11]
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Agency for Toxic Substances and Disease Registry. Analytical Methods for Propylene Glycol. [Link][2]
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Agilent Technologies. Determination of impurities in 1-propanol. [Link][10]
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A Comparative Guide to the Elemental Analysis and Structural Characterization of 3-(2-butoxyethoxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Comprehensive Characterization
In the realm of chemical research and pharmaceutical development, the unambiguous identification and purity assessment of a compound are paramount. For a molecule like 3-(2-butoxyethoxy)propan-1-ol, which possesses both ether and primary alcohol functionalities, a multi-faceted analytical approach is not just recommended, but essential. Its chemical formula is C9H20O3, with a molecular weight of 176.25 g/mol .[1] This guide will explore the synergistic application of elemental analysis and spectroscopic techniques to provide a complete and reliable characterization of this important chemical entity. We will delve into the "why" of each technique, comparing their strengths and the unique information they provide.
Elemental Analysis: Verifying the Empirical Foundation
Elemental analysis is the bedrock of chemical characterization, providing the quantitative elemental composition of a compound. For an organic molecule like 3-(2-butoxyethoxy)propan-1-ol, this primarily involves the determination of its carbon, hydrogen, and oxygen content.
The Gold Standard: Combustion Analysis
Combustion analysis is the most prevalent and accurate method for determining the carbon and hydrogen content in organic compounds. The technique involves the complete combustion of a precisely weighed sample in a stream of high-purity oxygen. The resulting combustion gases, primarily carbon dioxide (CO2) and water (H2O), are then quantitatively measured.
Causality of Experimental Choice: This method is chosen for its high precision and the direct correlation between the combustion products and the elemental composition of the original sample. The process is highly automated in modern elemental analyzers, ensuring excellent reproducibility.
Theoretical vs. Experimental: A Self-Validating System
A key aspect of trustworthiness in elemental analysis is the comparison of experimentally obtained data with the theoretically calculated elemental composition based on the compound's molecular formula (C9H20O3).
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 9 | 108.09 | 61.38% |
| Hydrogen (H) | 1.008 | 20 | 20.16 | 11.45% |
| Oxygen (O) | 16.00 | 3 | 48.00 | 27.24% |
| Total | 176.25 | 100% |
An acceptable experimental result should fall within a narrow margin of error (typically ±0.4%) of these theoretical values, thus validating the empirical formula of the synthesized or acquired compound.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A small, accurately weighed amount of liquid 3-(2-butoxyethoxy)propan-1-ol (typically 1-2 mg) is encapsulated in a tin capsule. For liquid samples, a capsule sealing press is used to ensure no loss of volatile material.
-
Combustion: The sealed capsule is introduced into a high-temperature (900-1000 °C) combustion furnace within the elemental analyzer. The tin capsule promotes a rapid, complete combustion (flash combustion).
-
Gas Separation and Detection: The combustion gases are passed through a series of traps and columns to separate CO2, H2O, and any other heteroatom products. The separated gases are then detected by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Caption: Workflow for Elemental Analysis via Combustion.
Spectroscopic Characterization: Unveiling the Molecular Architecture
While elemental analysis confirms the "what" and "how much" of the elements present, spectroscopic techniques reveal the "how" – the specific arrangement of these atoms and the functional groups they form. For 3-(2-butoxyethoxy)propan-1-ol, a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provides a detailed structural picture. Mass Spectrometry (MS) further confirms the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For 3-(2-butoxyethoxy)propan-1-ol, we can predict the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.75 | t | 2H | -CH₂-OH (a) | Protons on a carbon adjacent to a hydroxyl group are deshielded. |
| ~3.65 | t | 2H | -O-CH₂-CH₂-O- (d) | Protons on carbons flanked by two oxygens are highly deshielded. |
| ~3.58 | t | 2H | -O-CH₂-CH₂-CH₂- (c) | Protons on a carbon adjacent to an ether oxygen. |
| ~3.45 | t | 2H | -O-CH₂-C₃H₇ (e) | Protons on a carbon adjacent to an ether oxygen. |
| ~1.85 | p | 2H | -CH₂-CH₂-OH (b) | Methylene group adjacent to two other methylene groups. |
| ~1.55 | sextet | 2H | -O-CH₂-CH₂-C₂H₅ (f) | Methylene group in the butyl chain. |
| ~1.38 | sextet | 2H | -CH₂-CH₃ (g) | Methylene group in the butyl chain. |
| ~0.92 | t | 3H | -CH₃ (h) | Terminal methyl group, least deshielded. |
Disclaimer: These are predicted chemical shifts. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. For 3-(2-butoxyethoxy)propan-1-ol, we expect to see 9 distinct signals, corresponding to the 9 carbon atoms in unique chemical environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~71.5 | -O-CH₂-C₃H₇ (e) | Carbon in an ether linkage. |
| ~70.8 | -O-CH₂-CH₂-O- (d) | Carbon in an ether linkage. |
| ~70.2 | -O-CH₂-CH₂-CH₂- (c) | Carbon in an ether linkage. |
| ~61.5 | -CH₂-OH (a) | Carbon attached to a hydroxyl group. |
| ~32.0 | -O-CH₂-CH₂-C₂H₅ (f) | Alkyl carbon in the butyl chain. |
| ~31.8 | -CH₂-CH₂-OH (b) | Alkyl carbon. |
| ~19.5 | -CH₂-CH₃ (g) | Alkyl carbon in the butyl chain. |
| ~14.0 | -CH₃ (h) | Terminal methyl carbon. |
Disclaimer: These are predicted chemical shifts. Actual experimental values may vary slightly.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Expected Absorptions for 3-(2-butoxyethoxy)propan-1-ol:
-
O-H Stretch (Alcohol): A strong, broad absorption in the region of 3200-3600 cm⁻¹.[2][3] This is one of the most characteristic peaks and confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.
-
C-H Stretch (Alkyl): A series of sharp absorptions between 2850-3000 cm⁻¹.
-
C-O Stretch (Alcohol & Ether): Strong absorptions in the 1050-1260 cm⁻¹ region.[4] The presence of multiple C-O bonds (both alcohol and ether) will likely result in a complex pattern in this "fingerprint" region.
Comparison with an Alternative (e.g., an Alkane): An alkane of similar molecular weight would lack the characteristic broad O-H stretch and the strong C-O stretching bands, making FTIR an excellent tool for quickly distinguishing between these compound classes.
Caption: Integrated Spectroscopic Analysis Workflow.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the exact molecular weight of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. For 3-(2-butoxyethoxy)propan-1-ol, the expected molecular ion peak [M]+ would be at m/z = 176.14. Additionally, fragmentation patterns can provide further structural clues. For instance, cleavage of the C-O bonds in the ether linkages would be expected to produce characteristic fragment ions.
A Comparative Summary of Techniques
| Technique | Information Provided | Key Strengths | Limitations |
| Elemental Analysis | Quantitative elemental composition (%C, %H, %O) | High precision and accuracy for empirical formula verification. | Provides no information on molecular structure or isomerism. |
| ¹H NMR Spectroscopy | Number of proton types, relative ratios, connectivity. | Unparalleled for detailed structural elucidation of the proton framework. | Can have complex spectra for large molecules; requires deuterated solvents. |
| ¹³C NMR Spectroscopy | Number of non-equivalent carbons. | Directly probes the carbon skeleton of the molecule. | Low natural abundance of ¹³C requires longer acquisition times. |
| FTIR Spectroscopy | Presence of functional groups (e.g., -OH, C-O). | Rapid, non-destructive, and excellent for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity and accuracy for molecular weight determination. | Fragmentation can be complex to interpret; isomers may have similar mass spectra. |
Conclusion: A Synergistic and Self-Validating Approach
The comprehensive characterization of 3-(2-butoxyethoxy)propan-1-ol is best achieved through the synergistic application of multiple analytical techniques. Elemental analysis serves as the fundamental check of the empirical formula, providing a quantitative baseline. ¹H and ¹³C NMR spectroscopy then offer an intricate and definitive map of the molecular structure. FTIR spectroscopy provides rapid confirmation of the key alcohol and ether functional groups, while mass spectrometry validates the molecular weight.
By comparing the experimental data from each of these methods with theoretical values and the information gleaned from the other techniques, a self-validating and trustworthy characterization is achieved. This rigorous approach is indispensable for ensuring the quality, purity, and identity of chemical compounds in research and development settings.
References
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. OpenStax. [Link]
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Lafayette College. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 14). C2H6O CH3CH2OH infrared spectrum of ethanol. Retrieved from [Link]
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International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]
-
The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 13 Notes. Spectroscopy. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(2-butoxyethoxy)propanol (C9H20O3). Retrieved from [Link]
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- 3. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Senior Application Scientist's Guide to Distinguishing 3-(2-butoxyethoxy)propan-1-ol from its Structural Isomers
In the realm of chemical synthesis and formulation, the precise identification of a molecule is paramount. Structural isomers—compounds sharing the same molecular formula but differing in the arrangement of their atoms—can exhibit distinct physical, chemical, and toxicological properties. This guide provides a comprehensive comparison of 3-(2-butoxyethoxy)propan-1-ol and its key structural isomers, offering researchers, scientists, and drug development professionals a robust framework for their differentiation using modern analytical techniques.
The Challenge of Isomerism in Glycol Ethers
3-(2-butoxyethoxy)propan-1-ol, with the molecular formula C9H20O3, belongs to the class of glycol ethers, versatile solvents and intermediates used in a wide array of applications. The inherent flexibility of its carbon chain and the presence of multiple oxygen atoms allow for a variety of structural isomers. Distinguishing these isomers is a critical task in quality control, ensuring product purity, and understanding structure-activity relationships.
The primary isomers of concern for 3-(2-butoxyethoxy)propan-1-ol include positional isomers, where the hydroxyl group is located at a different position, and functional group isomers, such as those with a different arrangement of ether linkages. This guide will focus on the differentiation of 3-(2-butoxyethoxy)propan-1-ol from its prominent structural isomers:
-
1-(2-butoxyethoxy)propan-2-ol: A positional isomer where the hydroxyl group is on the secondary carbon of the propanol moiety.
-
1,2,3-Triethoxypropane: A functional group isomer with three ethoxy groups attached to a propane backbone.
-
1,1,3-Triethoxypropane: Another functional group isomer with a different arrangement of the ethoxy groups.
Differentiating Isomers: A Multi-faceted Analytical Approach
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of these isomers. Gas chromatography is employed for their physical separation, while spectroscopic methods provide detailed structural information for conclusive identification.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Separation and Identification
Gas chromatography is a powerful technique for separating volatile compounds based on their boiling points and interactions with the stationary phase of the column. Coupled with a mass spectrometer, it allows for the identification of the separated components based on their unique mass fragmentation patterns.
Experimental Protocol: GC-MS Analysis of C9H20O3 Isomers
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: A mid-polarity column, such as a (50%-phenyl)-methylpolysiloxane or a specialized column for glycol ether analysis, is recommended for optimal separation.
Method:
-
Sample Preparation: Prepare a 100 ppm solution of the sample mixture in a suitable solvent like dichloromethane or methanol.
-
Injection: Inject 1 µL of the prepared sample into the GC injector port.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/minute to 240°C
-
Hold: 5 minutes at 240°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) Mode: 70 eV
-
Mass Range: m/z 35-350
-
Expected Results and Interpretation:
The isomers will elute at different retention times due to variations in their boiling points and polarity. Generally, more branched isomers and those with less exposed polar groups will have lower retention times. The mass spectra will provide the molecular weight and characteristic fragmentation patterns.
-
3-(2-butoxyethoxy)propan-1-ol vs. 1-(2-butoxyethoxy)propan-2-ol: These positional isomers are expected to have very similar fragmentation patterns, making their distinction by mass spectrometry alone challenging. However, their subtle differences in polarity should allow for baseline separation on an appropriate GC column, with the primary alcohol likely having a slightly longer retention time.
-
Triethoxypropane Isomers: These functional group isomers will exhibit significantly different fragmentation patterns compared to the butoxyethoxypropanol isomers, arising from the cleavage of the ethoxy groups.
Visualizing the GC-MS Workflow
Caption: Workflow for the separation and identification of C9H20O3 isomers using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture
¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum serve as a molecular fingerprint.
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR Spectrometer (300 MHz or higher recommended for better resolution)
-
5 mm NMR tubes
Method:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra according to standard instrument protocols.
Comparative Spectral Analysis:
The following table summarizes the key predicted ¹H NMR spectral features that differentiate 3-(2-butoxyethoxy)propan-1-ol from its isomers.
| Compound Name | Key ¹H NMR Signals (Predicted) | Distinguishing Features |
| 3-(2-butoxyethoxy)propan-1-ol | Triplet at ~3.7 ppm (-CH₂OH), Triplet at ~3.6 ppm (-OCH₂-), Multiplet at ~1.8 ppm (-CH₂-CH₂OH) | The presence of a triplet for the terminal -CH₂OH protons. |
| 1-(2-butoxyethoxy)propan-2-ol | Doublet at ~1.2 ppm (-CH₃), Multiplet at ~3.9 ppm (-CHOH-) | A characteristic doublet for the methyl group and a multiplet for the methine proton of the secondary alcohol.[1][2] |
| 1,2,3-Triethoxypropane | Multiple overlapping signals for the -OCH₂- and -CH- protons in the range of 3.4-3.7 ppm. | Absence of a distinct butoxy group signal and a hydroxyl proton signal.[3] |
| 1,1,3-Triethoxypropane | Triplet for the terminal methyl groups of the ethoxy groups, and distinct signals for the different -OCH₂- and -CH- protons. | A more complex pattern of ethoxy signals compared to the 1,2,3-isomer due to the acetal group.[4] |
Similarly, the ¹³C NMR spectra will show a unique number of signals and chemical shifts for each isomer, reflecting their distinct carbon skeletons.
Visualizing the Structural Differences
Caption: 2D structures of 3-(2-butoxyethoxy)propan-1-ol and its key structural isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: FTIR Analysis
Instrumentation:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Method:
-
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
Comparative Spectral Analysis:
| Compound Class | Key FTIR Absorptions | Distinguishing Features |
| Alcohols (butoxyethoxypropanols) | Broad O-H stretch (~3300-3500 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹) | The presence of the broad hydroxyl peak is a clear indicator of an alcohol. |
| Ethers (triethoxypropanes) | Strong C-O stretch (~1050-1150 cm⁻¹) | The absence of the broad O-H stretch distinguishes ethers from alcohols. |
The "fingerprint region" (below 1500 cm⁻¹) will also show unique patterns of absorptions for each isomer, which can be used for definitive identification when compared to a reference spectrum.
Summary of Distinguishing Features
| Analytical Technique | 3-(2-butoxyethoxy)propan-1-ol | 1-(2-butoxyethoxy)propan-2-ol | 1,2,3-Triethoxypropane | 1,1,3-Triethoxypropane |
| GC Retention Time | Expected to be slightly longer than the secondary alcohol isomer. | Expected to be slightly shorter than the primary alcohol isomer. | Different from the butoxyethoxypropanol isomers. | Different from the butoxyethoxypropanol isomers. |
| Mass Spectrum (EI) | Molecular ion at m/z 176 (if observed). Characteristic fragmentation pattern. | Similar fragmentation to the primary alcohol. | Molecular ion at m/z 176 (if observed). Fragmentation dominated by loss of ethoxy groups.[3][5] | Molecular ion at m/z 176 (if observed). Different fragmentation pattern from the 1,2,3-isomer due to the acetal group.[4] |
| ¹H NMR | Triplet for -CH₂OH. | Doublet for -CH₃ and multiplet for -CHOH-.[1][2] | Absence of butoxy and hydroxyl signals.[3] | Complex ethoxy signals.[4] |
| ¹³C NMR | Unique set of 9 carbon signals. | Different chemical shifts for the carbons in the propanol moiety. | 5 unique carbon signals due to symmetry. | 7 unique carbon signals. |
| FTIR | Broad O-H stretch. | Broad O-H stretch. | Absence of O-H stretch. | Absence of O-H stretch. |
Conclusion
The unambiguous differentiation of 3-(2-butoxyethoxy)propan-1-ol from its structural isomers requires a synergistic approach that leverages the separation power of gas chromatography with the detailed structural insights provided by mass spectrometry and nuclear magnetic resonance spectroscopy. FTIR spectroscopy serves as a rapid preliminary screening tool for identifying the presence or absence of the hydroxyl functional group. By employing the protocols and understanding the expected spectral differences outlined in this guide, researchers can confidently identify and characterize these closely related compounds, ensuring the integrity and reliability of their scientific endeavors.
References
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A Comparative Analysis of the Viscosity of Glycol Ethers and the Emergent Solvent 3-(2-butoxyethoxy)propan-1-ol
In the landscape of industrial and research chemistry, the selection of an appropriate solvent is paramount to the success of a formulation. Among the myriad of available solvents, glycol ethers have carved a significant niche due to their versatile properties, including their excellent solvency, miscibility with water, and tunable evaporation rates. These characteristics make them indispensable in a wide array of applications, from coatings and cleaners to inks and chemical synthesis.[1][2][3][4] A key physical property that dictates the performance of these solvents, particularly in applications requiring precise flow and film formation, is viscosity. This guide provides an in-depth comparative analysis of the viscosity of several common glycol ethers against an emerging alternative, 3-(2-butoxyethoxy)propan-1-ol. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of solvent properties to optimize their formulations and processes.
The Critical Role of Viscosity in Formulation Science
Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in the formulation of a vast range of products. In the realm of coatings, for instance, the viscosity of the solvent system directly influences the application properties of the paint, such as brushability, sprayability, and the final film thickness and appearance.[5][6] A solvent with too low a viscosity may lead to sagging and uneven coverage, while an excessively high viscosity can hinder application and leveling. Similarly, in cleaning applications, viscosity affects the wetting and penetration of the cleaning agent into the substrate, thereby influencing its cleaning efficacy.[1][7] For drug development, precise viscosity control is essential in the formulation of topical and parenteral dosage forms, impacting spreadability, absorption, and patient comfort.
Comparative Viscosity of Selected Solvents
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Kinematic Viscosity (cSt) at 25°C | Dynamic Viscosity (cP or mPa·s) at 25°C |
| Ethylene Glycol Monomethyl Ether (EGMME) | CH₃OCH₂CH₂OH | 76.09 | ~1.7[8] | ~1.6 |
| Diethylene Glycol Monobutyl Ether (DGBE) | CH₃(CH₂)₃OCH₂CH₂OCH₂CH₂OH | 162.23 | 5.2[9] | 6.0 at 20°C[9] |
| Propylene Glycol Monomethyl Ether (PGME) | CH₃OCH₂CH(OH)CH₃ | 90.12 | ~1.9 | ~1.7 |
| Dipropylene Glycol Monomethyl Ether (DPGME) | C₇H₁₆O₃ | 148.20 | ~3.7 at 25°C[10] | 3.5 at 25°C[11] |
| Dipropylene Glycol n-Butyl Ether (DPnB) | C₁₀H₂₂O₃ | 190.28 | 4.9[3][12] | 4.9[3] |
| 3-(2-butoxyethoxy)propan-1-ol | C₉H₂₀O₃ | 176.25 | Not Available | Not Available |
Experimental Determination of Viscosity: A Standardized Approach
The accurate and reproducible measurement of viscosity is crucial for quality control and formulation development. The most widely accepted methods for determining the kinematic viscosity of transparent and opaque liquids are outlined in ASTM D445 and ISO 3104.[9][13][14][15] These standards provide a framework for measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
Experimental Protocol: Kinematic Viscosity Measurement (ASTM D445/ISO 3104)
This protocol describes the determination of kinematic viscosity using a calibrated glass capillary viscometer.
1. Apparatus:
- Calibrated glass capillary viscometer (e.g., Ubbelohde, Cannon-Fenske).
- Constant-temperature bath with a precision of ±0.02°C.
- Stopwatch with a resolution of at least 0.1 seconds.
- Pipettes and suction bulbs for sample handling.
- Appropriate cleaning solvents (e.g., filtered petroleum ether, acetone).
2. Sample Preparation:
- Ensure the sample is homogeneous and free of any solid particles or air bubbles. If necessary, filter the sample through a fine-mesh screen.
- For highly viscous samples, preheating may be required to facilitate transfer and remove air.
3. Procedure:
- Select a viscometer with a capillary size appropriate for the expected viscosity of the sample. The flow time should not be less than 200 seconds.
- Clean the viscometer thoroughly with a suitable solvent and dry it completely with a stream of clean, dry air.
- Introduce the sample into the viscometer, ensuring the liquid level is between the filling marks.
- Place the viscometer in the constant-temperature bath, ensuring it is vertically aligned.
- Allow the viscometer and sample to equilibrate to the bath temperature for at least 30 minutes.
- Using suction, draw the sample up through the capillary to a point above the upper timing mark.
- Release the suction and allow the sample to flow freely down the capillary.
- Start the stopwatch as the meniscus of the sample passes the upper timing mark and stop it as the meniscus passes the lower timing mark.
- Repeat the measurement at least twice. The flow times should be within the determinability limits specified in the standard.
4. Calculation:
- Calculate the kinematic viscosity (ν) in centistokes (cSt) or square millimeters per second (mm²/s) using the following equation: ν = C * t Where:
- C is the calibration constant of the viscometer in cSt/s.
- t is the average flow time in seconds.
- The dynamic viscosity (η) in centipoise (cP) or millipascal-seconds (mPa·s) can be calculated if the density (ρ) of the liquid at the same temperature is known: η = ν * ρ
Experimental Workflow Diagram
Caption: Workflow for Kinematic Viscosity Measurement.
Structure-Property Relationships and Viscosity
The viscosity of a glycol ether is intrinsically linked to its molecular structure. Several factors contribute to the overall viscosity, including molecular weight, the length of the alkyl chain, the number of ether linkages, and the presence and position of hydroxyl groups.
-
Molecular Weight and Chain Length: Generally, as the molecular weight and the length of the carbon chain increase, so does the viscosity. This is due to increased intermolecular forces, specifically van der Waals forces. For example, Diethylene Glycol Monobutyl Ether (DGBE) has a higher molecular weight and a longer butyl chain compared to Ethylene Glycol Monomethyl Ether (EGMME), resulting in a significantly higher viscosity.
-
Ether Linkages: The presence of ether linkages introduces flexibility into the molecule and can influence intermolecular interactions. An increase in the number of ether linkages, as seen when comparing Propylene Glycol Monomethyl Ether (PGME) to Dipropylene Glycol Monomethyl Ether (DPGME), leads to a higher viscosity.
-
Hydroxyl Groups: The hydroxyl (-OH) group is a key contributor to viscosity due to its ability to form strong hydrogen bonds. These intermolecular hydrogen bonds create a more associated liquid structure that resists flow.
Predicting the Viscosity of 3-(2-butoxyethoxy)propan-1-ol
While we lack experimental data for 3-(2-butoxyethoxy)propan-1-ol, we can make an educated prediction of its viscosity based on its structure in comparison to other glycol ethers.
Caption: Structural comparison for viscosity estimation.
3-(2-butoxyethoxy)propan-1-ol has a molecular weight of 176.25 g/mol , which is slightly lower than that of Dipropylene Glycol n-Butyl Ether (DPnB) at 190.28 g/mol . Structurally, it is similar to a shortened version of DPnB, containing one less propylene glycol unit. Both molecules possess a terminal hydroxyl group capable of hydrogen bonding and a butyl ether group. Given the slightly lower molecular weight and shorter chain length of 3-(2-butoxyethoxy)propan-1-ol compared to DPnB, it is reasonable to predict that its viscosity would be slightly lower than that of DPnB (4.9 cP at 25°C).
Conclusion
The viscosity of glycol ethers is a critical parameter that significantly influences their performance in a multitude of applications. This guide has provided a comparative overview of the viscosities of several common glycol ethers and has detailed a standardized method for their measurement. While a definitive viscosity value for 3-(2-butoxyethoxy)propan-1-ol remains to be experimentally determined, a structural analysis suggests it will likely possess a viscosity slightly lower than that of Dipropylene Glycol n-Butyl Ether. For researchers and formulators, a thorough understanding of these structure-property relationships is essential for the rational selection of solvents to achieve desired product performance and quality.
References
- Versatile Glycol Ethers for Coatings & Cleaners - CISCO. (n.d.).
- Glycol Ether DE: A Versatile Solvent for Industrial and Commercial Applications. (n.d.).
- What are Glycol Ethers?. (n.d.).
- Glycol Ethers - Evonik. (n.d.).
-
DOWANOL™ DPnB Glycol Ether | Dow Inc. (n.d.). Retrieved from [Link]
-
Glycol Ether DPNB - Level 7 Chemical. (n.d.). Retrieved from [Link]
-
DOWANOL™ DPM Glycol Ether | Dow Inc. (n.d.). Retrieved from [Link]
-
ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). (n.d.). ASTM International. Retrieved from [Link]
-
DOWANOL™ DPM Glycol Ether | Dow Inc. (n.d.). Retrieved from [Link]
-
ISO 3104:2020 - Petroleum products — Transparent and opaque liquids — Determination of kinematic viscosity and calculation of dynamic viscosity. (n.d.). International Organization for Standardization. Retrieved from [Link]
-
Safety Data Sheet Diethylene glycol, monobutyl ether [Non-DG] - Redox. (2022, May 21). Retrieved from [Link]
-
How Does the Viscosity of a Solvent Affect My Cleaning Results? - MicroCare. (n.d.). Retrieved from [Link]
-
Safety Data Sheet Diethylene glycol, monobutyl ether [Non-DG] - Redox. (2022, May 21). Retrieved from [Link]
-
ISO 3104 - Normalab. (n.d.). Retrieved from [Link]
-
Additives-Rheology-of-Paints-and-Coatings_Oct-2021.pdf - American Coatings Association. (2021, October). Retrieved from [Link]
-
The Role of Glycol Ether in Paints & Coatings: Why It's Essential - Rock Chemicals, Inc. (2025, April 4). Retrieved from [Link]
-
Household Products: Viscosity, Rheology and Interfacial Measurements. (n.d.). Retrieved from [Link]
-
Ethylene Glycol Monomethyl Ether - EGMME. (n.d.). Retrieved from [Link]
-
Dipropylene glycol monomethyl ether | C7H16O3 | CID 25484 - PubChem. (n.d.). Retrieved from [Link]
-
DOWANOL™ DPnB Glycol Ether | Dow Inc. (n.d.). Retrieved from [Link]
-
Glycol Ether DPNB - Level 7 Chemical. (n.d.). Retrieved from [Link]
-
3-(2-butoxyethoxy)propanol (C9H20O3) - PubChemLite. (n.d.). Retrieved from [Link]
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Standardizing Analytical Methods for 3-(2-Butoxyethoxy)propan-1-ol Detection: A Comparative Guide
As drug development and toxicological screening protocols grow more stringent, the precise quantitation of complex excipients and residual solvents is paramount. 3-(2-butoxyethoxy)propan-1-ol (CAS 10043-18-2) presents a unique analytical challenge. As an amphiphilic glycol ether—comprising a hydrophilic propanol tail and a lipophilic butoxyethoxy core—it lacks a UV-absorbing chromophore, rendering traditional HPLC-UV methods ineffective without labor-intensive derivatization[1, 2]. Furthermore, its high water solubility complicates standard liquid-liquid extraction (LLE) recovery.
To establish a self-validating, robust analytical system, laboratories must move away from legacy protocols and adopt matrix-specific mass spectrometry techniques. This guide objectively compares the performance of advanced Thin-Film GC-MS against Direct Injection LC-APCI-MS/MS for the standardization of 3-(2-butoxyethoxy)propan-1-ol detection.
Methodological Landscape: Selecting the Optimal System
The selection of an analytical method must be dictated by the sample matrix. Attempting to force an aqueous sample through a GC-MS pipeline without proper derivatization leads to column degradation and poor recovery [2]. Conversely, analyzing volatile organic formulations via LC-MS can introduce unnecessary solvent compatibility issues.
Workflow selection for 3-(2-butoxyethoxy)propan-1-ol analysis based on sample matrix.
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of the three primary analytical strategies used for glycol ether speciation.
| Analytical Strategy | Ionization / Detection | Limit of Detection (LOD) | Optimal Matrix | Run Time | Key Advantage |
| Thin-Film GC-MS | Electron Ionization (EI) | ~0.75 µg/g | Volatile / Organic | < 10 mins | Superior isomer resolution |
| LC-APCI-MS/MS | APCI (Positive Mode) | ~0.03 - 0.4 ng/mL | Aqueous / Biological | ~ 5 mins | Direct injection, no extraction |
| GC-FID (Legacy) | Flame Ionization | > 5.0 µg/g | Organic | ~ 30 mins | Low instrumentation cost |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the operational parameters and the underlying physicochemical causality for each step.
Protocol 1: Organic Matrix Speciation via Thin-Film GC-MS
Historically, laboratories utilized thick-film (1.4–1.8 µm) cyanopropylphenyl columns (e.g., 624-type) for glycol ethers. However, these cause excessive peak broadening and mandate 30-minute run times. Upgrading to a cyano-based thin-film column (e.g., Rxi-1301Sil MS) is the modern standard[1].
-
Matrix Dilution & Internal Standardization
-
Action: Dilute the organic sample 1000-fold in high-purity methanol and spike with a stable isotope-labeled standard (e.g., 2-butoxyethanol-13C2).
-
Causality: A 1000-fold dilution prevents stationary phase overload and mitigates matrix-induced signal enhancement/suppression, ensuring linear quantitation without complex extraction [4].
-
-
Chromatographic Separation
-
Action: Inject 1 µL onto a cyano-based thin-film column (30 m × 0.25 mm × 0.25 µm). Program the oven from 40°C (1 min hold) to 240°C at 8°C/min.
-
Causality: The 0.25 µm thin film accelerates mass transfer between the mobile and stationary phases. This yields sharp, symmetric peaks for polar ethers and reduces total run time to under 10 minutes [1].
-
-
Electron Ionization (EI) and Detection
-
Action: Operate the MS in EI mode (70 eV) with a restricted scan range of 20–200 amu.
-
Causality: Glycol ether units fragment heavily under EI. Because 3-(2-butoxyethoxy)propan-1-ol and related compounds do not produce abundant ions above 150 amu, restricting the scan range maximizes the sampling rate (dwell time) across the narrow chromatographic peaks generated by the thin-film column [1].
-
Protocol 2: Aqueous Matrix Analysis via Direct Injection LC-APCI-MS/MS
For aqueous or biological samples, GC-MS requires tedious derivatization (e.g., using 2-bromopyridine-5-boronic acid) to overcome the analyte's hydrophilicity [2]. Direct injection LC-MS/MS bypasses this entirely.
-
Aqueous Sample Filtration
-
Action: Filter the aqueous matrix through a 0.22 µm hydrophilic PTFE membrane. Spike with Daidzein as an internal standard.
-
Causality: Direct injection eliminates variable LLE recoveries. Daidzein is selected because its ionization efficiency and retention behavior in APCI strongly correlate with dialkyl glycol species [3].
-
-
Reversed-Phase Chromatography
-
Action: Separate analytes on a C18 column using a gradient of water and methanol, both modified with 0.1% formic acid.
-
Causality: Formic acid acts as a critical proton donor, which is strictly required to facilitate the formation of [M+H]+ precursor ions in positive ion mode.
-
-
APCI Source Optimization
-
Action: Utilize Atmospheric Pressure Chemical Ionization (APCI) rather than Electrospray Ionization (ESI). Set the vaporizer temperature to 400°C.
-
Causality: ESI suffers from severe matrix suppression in complex aqueous samples. APCI relies on gas-phase corona discharge, which exhibits a high ionization affinity for the polar side chains of amphipathic glycol ethers and drastically reduces matrix interference [3].
-
-
MRM Quantitation
-
Action: Monitor the specific precursor-to-product transition. For 3-(2-butoxyethoxy)propan-1-ol (MW 176.25), monitor the 177.2 m/z → 59.1 m/z transition.
-
Causality: The 59.1 m/z product ion is a universal diagnostic fragment for this chemical class, representing the stable cleavage of the terminal alkoxy backbone. This ensures high-confidence identification even at trace (ng/mL) levels [3].
-
Conclusion
Standardizing the detection of 3-(2-butoxyethoxy)propan-1-ol requires abandoning one-size-fits-all approaches. For volatile and organic matrices, Thin-Film GC-MS provides unmatched isomer resolution and speed. For aqueous and biological matrices, LC-APCI-MS/MS represents the pinnacle of efficiency, eliminating the need for derivatization while achieving sub-ng/mL sensitivity through targeted MRM transitions.
References
-
Restek Corporation. "Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column." Restek Resource Hub. URL: [Link]
-
Shimadzu. "LC-MS/MS Analysis of Ethylene Glycol in Blood Using a Simple Derivatization Method." Shimadzu Application News. URL:[Link]
-
Analytical Methods (RSC Publishing). "Trace level analysis of three glycol ethers in wood stains by APCI-LC-MS/MS." URL: [Link]
-
MDPI. "Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics." URL: [Link]
Safety Operating Guide
3-(2-butoxyethoxy)propan-1-ol proper disposal procedures
An authoritative, step-by-step operational guide for the safe handling and disposal of 3-(2-butoxyethoxy)propan-1-ol (CAS: 10043-18-2).
As a glycol ether derivative, this chemical presents a deceptive hazard profile: while its acute biological toxicity is relatively low, its physicochemical reactivity poses a severe, life-threatening risk due to auto-oxidation. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols to manage this chemical safely.
Chemical Profile & Hazard Causality
3-(2-butoxyethoxy)propan-1-ol is structurally classified as a glycol ether. In laboratory and industrial settings, it is valued for its amphiphilic properties, acting as an excellent solvent for both aqueous and organic phases.
However, the presence of multiple ether linkages makes it a Class B Peroxide-Forming Chemical [1].
The Mechanistic Danger (Auto-Oxidation): When exposed to atmospheric oxygen and ambient light, the carbon atoms adjacent to the ether oxygens (alpha-carbons) undergo hydrogen abstraction. This forms a carbon-centered radical that rapidly reacts with molecular oxygen to form hydroperoxides. While these hydroperoxides are relatively stable in dilute solutions, any process that concentrates the solvent (such as rotary evaporation, distillation, or simple environmental evaporation) forces these hydroperoxides to polymerize into highly shock- and heat-sensitive cyclic peroxides [2].
Quantitative Data & Hazard Thresholds
| Property / Parameter | Value / Threshold | Operational Implication |
| CAS Number | 10043-18-2[3] | Use for exact SDS matching and waste manifesting. |
| Molecular Formula | C9H20O3[3] | High oxygen-to-carbon ratio; supports rapid combustion. |
| Acute Toxicity (Oral LD50) | 5160 mg/kg (Rat)[3] | Practically nontoxic biologically; primary risk is physicochemical. |
| Peroxide Classification | Class B (Concentration Hazard)[1] | Forms explosive peroxides when distilled or evaporated. |
| Shelf Life (Unopened) | 12 Months from receipt[2] | Must be dated upon arrival. Dispose of if expired. |
| Shelf Life (Opened) | 6 Months from opening[2] | Must be dated upon opening. Do not retain past 6 months. |
Mechanistic Pathway of Peroxide Formation
To understand why strict disposal timelines are non-negotiable, researchers must understand the chemical pathway that transforms a benign solvent into a shock-sensitive explosive.
Auto-oxidation pathway of glycol ethers leading to explosive cyclic peroxides.
Pre-Disposal Safety & Visual Inspection Protocol
Before physically moving or opening a container of 3-(2-butoxyethoxy)propan-1-ol for disposal, you must validate its physical state. Friction from unscrewing a cap laden with peroxide crystals is enough to trigger a detonation[2].
Step 1: The "Hands-Off" Visual Assessment
-
Shine a flashlight through the bottle (if transparent/translucent) without touching it.
-
Look for:
-
Clear, glass-like crystals suspended in the liquid.
-
A "cotton-like" crystalline structure around the threads of the cap.
-
Unexplained cloudiness, stratification, or viscous oil formation at the bottom[4].
-
Step 2: Emergency Action (If anomalies are found)
-
DO NOT TOUCH OR MOVE THE BOTTLE.
-
Evacuate the immediate laboratory area.
-
Contact your institution's Environmental Health & Safety (EHS) department or local hazardous materials (HazMat) team immediately. They will likely require a bomb squad for remote detonation or specialized stabilization[2].
Peroxide Testing & Disposal Workflow
If the visual inspection is clear and the chemical is within its 6-month open shelf-life, you must quantify the peroxide concentration before adding it to a general waste stream[1].
Required Materials:
-
Standard PPE (Flame-retardant lab coat, heavy-duty nitrile gloves, safety goggles, and a face shield).
-
Quantofix® or equivalent Peroxide Test Strips (0-100 ppm range).
-
Dilute Hydrogen Peroxide (H2O2) for control testing.
Step-by-Step Testing Methodology:
-
Validate the Assay: Dip a test strip into a known dilute H2O2 solution. If the strip does not change color, the batch of strips is degraded. Never trust a negative result from an unvalidated test strip.
-
Sample the Ether: Working behind a blast shield in a certified fume hood, carefully open the 3-(2-butoxyethoxy)propan-1-ol container.
-
Test: Dip a validated test strip into the solvent for 1 second. Shake off excess liquid and wait 15 seconds (or per manufacturer instructions).
-
Read & Act: Compare the color change to the scale.
Operational decision tree for the disposal of 3-(2-butoxyethoxy)propan-1-ol.
Neutralization & Final Disposal Procedures
Depending on the results of your peroxide test, follow the corresponding disposal track:
Track A: < 25 ppm (Standard Disposal)
-
Consolidation: Pour the solvent into the designated "Non-Halogenated Organic Solvent" waste carboy.
-
Segregation: Ensure the waste carboy does NOT contain strong oxidizing agents (e.g., nitric acid, perchlorates) or strong acids, as these will react violently with the ether[5].
-
Manifesting: Label the waste manifest clearly with the full chemical name and CAS (10043-18-2).
Track B: 25 - 100 ppm (Ferrous Salt Neutralization)
Note: Only perform this if authorized by your institutional Chemical Hygiene Plan. Otherwise, hand over to EHS.
-
Prepare Ferrous Solution: Dissolve 60g of Ferrous Sulfate (FeSO4) and 6 mL of concentrated sulfuric acid in 100 mL of deionized water[4].
-
Neutralize: In a separatory funnel, vigorously shake the 3-(2-butoxyethoxy)propan-1-ol with the ferrous salt solution. The Fe2+ ions will reduce the peroxides, oxidizing into Fe3+.
-
Retest: Separate the organic layer and retest with a peroxide strip. It must read < 25 ppm.
-
Dispose: Once neutralized, dispose of the organic layer in the standard solvent waste stream.
Track C: > 100 ppm (Critical Hazard)
-
Secure: Gently close the cap (do not force it tight).
-
Isolate: Lower the fume hood sash completely. Post a highly visible "DO NOT USE - EXPLOSION HAZARD" sign on the hood.
-
Escalate: Call EHS immediately to arrange for specialized high-hazard chemical disposal[1].
References
- Current time information in Toronto, CA. & Alfa Chemistry CAS Database.Alfa Chemistry Product Safety Data.
-
University of Pittsburgh Environmental Health & Safety. Safe Handling and Disposal of Peroxide Forming Chemicals. Available at: [Link]
-
University of British Columbia (UBC) Risk Management Services. Handling and Removing Peroxides. Available at:[Link]
-
University of Texas at Austin EHS. Peroxide Forming Chemicals Classification and Disposal Guidelines. Available at: [Link]
Sources
Personal protective equipment for handling 3-(2-butoxyethoxy)propan-1-ol
In drug development and advanced chemical synthesis, the integrity of our safety protocols is just as critical as the purity of our reagents. When handling complex solvents like 3-(2-butoxyethoxy)propan-1-ol , standard laboratory safety assumptions often fall short.
As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with a field-proven, self-validating system for handling this specific glycol ether. This guide moves beyond basic compliance, explaining the mechanistic causality behind our safety choices to ensure operational excellence and zero-exposure workflows.
Executive Summary & Chemical Profile
3-(2-butoxyethoxy)propan-1-ol (CAS: 10043-18-2) is a specialized glycol ether. While its acute oral toxicity is remarkably low, its molecular structure presents unique chronic and dermal exposure risks that require targeted personal protective equipment (PPE)[1].
Table 1: Chemical Properties & Hazard Profile
| Property / Metric | Value / Description |
| Chemical Name | 3-(2-butoxyethoxy)propan-1-ol |
| CAS Number | 10043-18-2 |
| Molecular Formula | C9H20O3 |
| Molecular Weight | 176.25 g/mol [1] |
| XLogP3 (Lipophilicity) | 0.9[1] |
| Topological Polar Surface Area | 38.7 Ų[1] |
| Oral-rat LD50 | 5160 mg/kg (Practically nontoxic via ingestion)[1] |
| Thermal Decomposition | Emits irritating smoke/fumes upon combustion[1] |
| Primary Hazard Routes | Dermal absorption, eye irritation, vapor inhalation[2] |
Mechanistic Causality: Why Standard PPE Fails
To understand why specific PPE is required, we must look at the molecule's architecture. Glycol ethers like 3-(2-butoxyethoxy)propan-1-ol are uniquely challenging because of their amphiphilic nature [3]. They contain both a lipophilic ether linkage (with a butyl tail) and a hydrophilic hydroxyl group[3].
When researchers mistakenly use standard natural rubber, latex, or polyvinyl chloride (PVC) gloves, the lipophilic tail interacts seamlessly with the polymer matrix, while the hydrophilic region acts as a powerful permeation enhancer. This leads to rapid chemical breakthrough[4].
Because dermal absorption is a highly efficient route of entry for glycol ethers—which are subsequently metabolized in the body into toxic alkoxyacetic acids[2]—barrier integrity is non-negotiable. Standardized ASTM Method F-739-81 permeation testing demonstrates that butyl rubber provides the most effective, long-lasting barrier against this specific class of hybrid molecules[4].
Personal Protective Equipment (PPE) Matrix
Table 2: Required PPE Specifications
| Protection Zone | Required Equipment | Mechanistic Justification |
| Hand Protection | Primary: Butyl rubber gloves (>8 hr breakthrough).Secondary: Nitrile (splash only)[5]. | Butyl rubber's dense cross-linking resists amphiphilic permeation[4]. Nitrile is acceptable only for brief, accidental splash contact[5]. |
| Eye Protection | Indirect-vent chemical splash goggles[6]. | Prevents capillary action of liquid droplets into the ocular cavity. |
| Body Protection | Tychem® SL, Zytron® 500, or equivalent chemical-resistant lab coat/apron[5]. | Prevents saturation of standard woven cotton lab coats, which hold the solvent against the skin. |
| Respiratory | NIOSH-approved organic vapor cartridge respirator[3],[5]. | Required only if airborne concentrations exceed safe thresholds, handling occurs outside a fume hood, or aerosolization is expected[3]. |
Operational Workflow & Handling Protocol
A trustworthy safety protocol must be a self-validating system. Every step in this workflow incorporates a built-in verification check to eliminate human error.
Step 1: Pre-Operation Verification
-
Action: Visually and pneumatically inspect butyl gloves for micro-tears.
-
Validation: Verify the fume hood face velocity is operating strictly between 0.4–0.6 m/s before uncapping the reagent.
Step 2: Dispensing
-
Action: Dispense the solvent over a secondary containment tray (e.g., a high-density polyethylene basin) to localize potential micro-spills.
-
Validation: Ensure non-sparking tools are used, and ground the source container if transferring large volumes to prevent static accumulation[6].
Step 3: Transfer & Reaction
-
Action: Utilize closed-system transfers (e.g., cannula or sealed syringe techniques) to minimize vapor escape into the hood environment[4].
-
Validation: Keep containers tightly closed immediately after transfer to mitigate the risk of peroxide formation, a known hazard for ether-containing compounds exposed to atmospheric oxygen[6].
Step 4: Decontamination & PPE Removal
-
Action: Wash gloved hands with soap and water before removal[5].
-
Validation: This prevents secondary dermal exposure to the wrists or forearms during the doffing process. Note: Air-drying butyl gloves overnight is insufficient for reuse after heavy exposure; they must be thermally reconditioned in a vacuum oven or discarded[4].
Figure 1: Step-by-step operational workflow for handling 3-(2-butoxyethoxy)propan-1-ol.
Spill Response & Disposal Plan
Because 3-(2-butoxyethoxy)propan-1-ol is miscible with water, it poses severe environmental and aquatic hazards if introduced into municipal wastewater systems[3],[6].
Step 1: Detection & Isolation
-
Evacuate the immediate area. If the spill exceeds 500 mL outside of a ventilated hood, personnel must don a NIOSH-approved organic vapor respirator before responding[5].
-
Eliminate all sources of ignition immediately[6].
Step 2: Containment
-
Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[3],[6].
-
Critical Insight: Do NOT use combustible materials like sawdust, as the ether component can significantly increase the flammability risk of the resulting mixture.
Step 3: Collection
-
Sweep the absorbed mixture using non-sparking tools into a compatible, sealable hazardous waste container (e.g., rigid HDPE)[6].
Step 4: Hazardous Waste Incineration
-
Label the container clearly as "Hazardous Waste - Glycol Ether Mixture".
-
Route the material to a licensed environmental facility for high-temperature incineration[6]. Never flush down the laboratory drain[3].
Figure 2: Standardized spill response and disposal pathway for glycol ether compounds.
References
-
StatPearls, National Center for Biotechnology Information (NCBI). "Glycol Ether Toxicology." Available at:[Link]
-
Menke, R., et al. "Evaluation of glove material resistance to ethylene glycol dimethyl ether permeation." American Industrial Hygiene Association Journal. Available at:[Link]
-
New Jersey Department of Health. "Ethylene Glycol Monobutyl Ether - Hazardous Substance Fact Sheet." Available at:[Link]
-
Solvents and Petroleum. "SAFETY DATA SHEET: GLYCOL ETHER PM ACETATE." Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
